2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Description
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Properties
IUPAC Name |
2-amino-6-methylpyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-3-2-4(7(11)12)5(8(13)14)6(9)10-3/h2H,1H3,(H2,9,10)(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPJNLPARRDKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666464 | |
| Record name | 2-Amino-6-methylpyridine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89977-05-9 | |
| Record name | 2-Amino-6-methylpyridine-3,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-6-methylpyridine-3,4-dicarboxylic Acid
Abstract
This technical guide presents a comprehensive overview of a proposed synthetic pathway for 2-Amino-6-methylpyridine-3,4-dicarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. In the absence of a well-established direct synthesis, this document outlines a rational, multi-step approach leveraging modern synthetic methodologies. The proposed route involves the initial construction of a highly functionalized pyridine ring via a multi-component reaction to form a dinitrile precursor, followed by a robust hydrolysis step to yield the target dicarboxylic acid. This guide provides a detailed theoretical framework, step-by-step experimental protocols, and the underlying scientific principles for each transformation.
Introduction and Synthetic Strategy
The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry due to their prevalence in a wide array of biologically active compounds. This compound presents a unique substitution pattern that is not readily accessible through conventional methods. Direct functionalization of a pre-formed 2-amino-6-methylpyridine ring at the 3 and 4 positions is challenging due to regioselectivity issues. Therefore, a more strategic approach is to construct the pyridine ring with the desired functionalities or their precursors already in place.
This guide proposes a two-stage synthetic strategy:
-
Stage 1: Synthesis of 2-Amino-6-methylpyridine-3,4-dicarbonitrile. This key intermediate is proposed to be synthesized via a multi-component reaction, a powerful tool in diversity-oriented synthesis that allows for the construction of complex molecules in a single step from simple starting materials.
-
Stage 2: Hydrolysis of the Dinitrile to the Dicarboxylic Acid. The dinitrile intermediate will then be subjected to hydrolysis to afford the final target molecule, this compound.
This approach offers the advantage of building complexity early in the synthetic sequence and utilizing well-established transformations for the final functional group interconversion.
Proposed Synthetic Pathway
The proposed synthetic pathway is illustrated below. The core of this strategy is the construction of the pyridine ring with the required substitution pattern using a multi-component reaction, followed by the hydrolysis of the nitrile groups.
Caption: Proposed two-stage synthesis of this compound.
Stage 1: Synthesis of 2-Amino-6-methylpyridine-3,4-dicarbonitrile
The formation of highly substituted aminopyridine dinitriles through multi-component reactions is a well-documented strategy.[1][2][3][4] These reactions typically involve the condensation of an aldehyde, an active methylene compound (like malononitrile), and an ammonia source.
Rationale and Mechanistic Insights
The proposed reaction involves the condensation of acetaldehyde, two equivalents of malononitrile, and ammonium acetate. The reaction likely proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. The acetaldehyde will provide the methyl group at the 6-position and the C5 and C6 atoms of the pyridine ring. Malononitrile serves as the source for the C3 and C4 atoms and the two nitrile groups, as well as the C2 atom and the amino group. Ammonium acetate acts as the nitrogen source for the pyridine ring and as a catalyst.
Caption: Simplified proposed mechanism for the multi-component reaction.
Experimental Protocol (Hypothetical)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Acetaldehyde | 44.05 | 2.20 | 50 |
| Malononitrile | 66.06 | 6.61 | 100 |
| Ammonium Acetate | 77.08 | 7.71 | 100 |
| Ethanol (Solvent) | - | 100 mL | - |
| Piperidine (Catalyst) | 85.15 | 0.43 | 5 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), acetaldehyde (2.20 g, 50 mmol), malononitrile (6.61 g, 100 mmol), and ammonium acetate (7.71 g, 100 mmol).
-
Add piperidine (0.43 g, 5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL).
-
Dry the product under vacuum to obtain 2-amino-6-methylpyridine-3,4-dicarbonitrile.
Expected Outcome:
Based on analogous reactions reported in the literature, a moderate to good yield of the dinitrile product can be expected. The product should be a crystalline solid. Characterization would be performed using NMR, IR, and Mass Spectrometry.
Stage 2: Hydrolysis of 2-Amino-6-methylpyridine-3,4-dicarbonitrile
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions. For this particular substrate, both methods are plausible.
Rationale for Hydrolysis Conditions
-
Acidic Hydrolysis: Treatment with a strong acid such as concentrated sulfuric or hydrochloric acid at elevated temperatures is a common method for nitrile hydrolysis. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
-
Basic Hydrolysis: Alternatively, heating with a strong base like sodium or potassium hydroxide will also effect the hydrolysis. The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The reaction initially forms the carboxylate salt, which upon acidic workup yields the carboxylic acid.
Given the presence of the basic amino group on the pyridine ring, acidic hydrolysis might require harsher conditions due to the protonation of the ring nitrogen and the amino group. Basic hydrolysis might be a milder and more efficient alternative.
Caption: Workflow for the hydrolysis of the dinitrile intermediate.
Experimental Protocol (Hypothetical - Basic Hydrolysis)
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2-Amino-6-methylpyridine-3,4-dicarbonitrile | (To be determined) | (e.g., 5.0) | (e.g., 27) |
| Sodium Hydroxide | 40.00 | 4.32 | 108 |
| Water | - | 50 mL | - |
| Concentrated HCl | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylpyridine-3,4-dicarbonitrile (e.g., 5.0 g, 27 mmol) in a 20% aqueous solution of sodium hydroxide (4.32 g NaOH in 50 mL water).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. The dicarboxylic acid is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 15 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Data and Characterization:
| Property | Expected Value/Observation |
| Appearance | Crystalline solid |
| Yield | Moderate to high |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to the pyridine ring proton, the methyl group protons, and the amino group protons. |
| ¹³C NMR | Peaks corresponding to the pyridine ring carbons, the methyl carbon, and the two carboxylic acid carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amino group), O-H stretching (carboxylic acid), and C=O stretching (carboxylic acid). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₈H₈N₂O₄. |
Conclusion
This technical guide has outlined a rational and feasible, though hypothetical, synthetic route to this compound. The proposed pathway, centered around a multi-component reaction to construct the pyridine core followed by hydrolysis, is grounded in established synthetic methodologies. While the specific reaction conditions and yields would require experimental optimization, the described approach provides a solid foundation for the laboratory synthesis of this and structurally related compounds. The detailed protocols and mechanistic rationale are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
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Shaaban, K. M., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1532. [Link]
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Al-Mousawi, S. M., et al. (2016). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 6(83), 79857-79863. [Link]
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Loba Chemie Pvt. Ltd. (n.d.). 2-AMINO-6-METHYLPYRIDINE. Loba Chemie. [Link]
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Shaaban K. Mohamed, Ahmed M. Soliman, Eman M. M. Abdel-Raheem, Sohail Saeed, and Wing-Tak Wong. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. ResearchGate. [Link]
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2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (2020). RSC Publishing. [Link]
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Boger, D. L., & Weinreb, S. M. (1987). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society, 109(18), 5449-5457. [Link]
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Wieczorek, M., et al. (2017). The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science, 8(5), 3563-3568. [Link]
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Moody, C. J., & Rees, C. W. (1981). A Concise Route to Pyridines from Hydrazides by Metal Carbene N−H Insertion, 1,2,4-Triazine Formation, and Diels−Alder Reaction. The Journal of Organic Chemistry, 46(12), 2588-2590. [Link]
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Boger, D. L. (1986). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Chemical Reviews, 86(5), 781-793. [Link]
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Synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile 2. (2018). ResearchGate. [Link]
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Yesilel, O. Z., et al. (2017). Copper(II) complexes with pyridine-2,6-dicarboxylic acid from the oxidation of copper(I) iodide. Journal of Coordination Chemistry, 70(19), 3324-3336. [Link]
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3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. [Link]
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Synthesis of Some Fluorinated Heteroannulated Pyrimidines - Purine Isosteres - via Inverse-Electron-Demand Diels-Alder Protocol. (2015). ResearchGate. [Link]
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Synthesis of 2-amino-6-methylpyridine. (n.d.). PrepChem.com. [Link]
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Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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3,4-Diaminopyridine-2,5-dicarbonitrile. (2018). MDPI. [Link]
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Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. (2023). American Chemical Society. [Link]
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Cycloaddition/Diels-Alder Approaches. (n.d.). WordPress. [Link]
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Yoshida, T., et al. (2010). Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. Applied Microbiology and Biotechnology, 86(4), 1165-1170. [Link]
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An In-depth Technical Guide to 2-Amino-6-methylpyridine-3,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid (CAS No: 89977-05-9), a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, structural features, and key physicochemical properties. While detailed experimental data on its synthesis and reactivity remain limited in publicly accessible literature, this guide presents a putative synthetic approach based on established pyridine chemistry. Furthermore, it explores the potential applications of this molecule, drawing parallels with structurally related compounds that have shown significant pharmacological activity. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel pyridine-based scaffolds in drug discovery and development.
Introduction: The Significance of the Pyridine Dicarboxylic Acid Scaffold
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of functional groups, such as amino and carboxylic acid moieties, on the pyridine ring can impart a diverse range of biological activities and chemical properties. This compound belongs to this important class of compounds. The presence of two carboxylic acid groups offers multiple points for derivatization, making it an attractive building block for the synthesis of more complex molecules, including potential ligands for metal-organic frameworks (MOFs) and pharmacologically active agents.[2] The amino group, a common feature in many bioactive molecules, can participate in crucial hydrogen bonding interactions with biological targets.[2] This unique combination of functional groups suggests potential applications in areas such as anticancer and antimicrobial drug discovery.[1][2]
Chemical Identity and Structure
Core Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 89977-05-9 | [3] |
| Molecular Formula | C₈H₈N₂O₄ | [3] |
| Molecular Weight | 196.16 g/mol | [3] |
Structural Representation
The chemical structure of this compound is characterized by a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and two carboxylic acid groups at the 3- and 4-positions.
Figure 1: Chemical structure of this compound.
Physicochemical and Analytical Data
While comprehensive, publicly available spectroscopic data for this compound is scarce, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for the compound with CAS number 89977-05-9.[3] Researchers are advised to consult the supplier's documentation for specific batch data.
Based on the functional groups present, the following spectral characteristics can be anticipated:
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), O-H stretching of the carboxylic acid groups (a broad band around 2500-3300 cm⁻¹), C=O stretching of the carboxylic acid groups (around 1700-1725 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely exhibit a singlet for the aromatic proton on the pyridine ring, a singlet for the methyl protons, a broad singlet for the amino protons, and a broad singlet for the acidic protons of the carboxylic acid groups. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbons of the pyridine ring, the methyl carbon, and the two carboxyl carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (196.16 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon dioxide, and other small fragments from the carboxylic acid and amino groups.
Synthesis and Experimental Protocols
Putative Synthetic Workflow
A hypothetical synthesis could involve the introduction of the carboxylic acid groups onto the 2-amino-6-methylpyridine backbone. This might be achieved through a series of reactions such as halogenation followed by carboxylation via organometallic intermediates or a Kolbe-Schmitt-type reaction under specific conditions.
Figure 2: A conceptual workflow for the synthesis of this compound.
Disclaimer: This proposed workflow is illustrative and has not been experimentally validated. Researchers should conduct a thorough literature search for analogous transformations and perform appropriate reaction optimization and safety assessments.
Potential Applications in Drug Discovery and Development
The structural motifs present in this compound suggest its potential as a valuable scaffold in drug discovery.
Scaffold for Bioactive Molecules
The pyridine core is a well-established pharmacophore found in numerous approved drugs.[1] The presence of the amino and dicarboxylic acid groups provides handles for further chemical modification to generate libraries of compounds for high-throughput screening. Derivatives of aminopyridines have been investigated for a wide range of pharmacological activities, including anticonvulsant, antihistaminic, and sympathetic blocking activities.[4]
Enzyme Inhibition
Pyridine carboxylic acids are known to be key components in the design of enzyme inhibitors.[5] The dicarboxylic acid functionality in the target molecule could potentially chelate metal ions in the active sites of metalloenzymes or form strong ionic and hydrogen bond interactions with amino acid residues, leading to enzyme inhibition.
Anticancer and Antimicrobial Agents
Numerous pyridine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties.[1][2] The 2-aminopyridine moiety, in particular, is a common feature in molecules exhibiting cytotoxic effects against various cancer cell lines.[2] The dicarboxylic acid groups could enhance the solubility and bioavailability of potential drug candidates derived from this scaffold.
Conclusion and Future Directions
This compound represents a promising yet underexplored chemical entity. Its structural features make it a compelling candidate for the development of novel pharmaceuticals and functional materials. Future research efforts should focus on the development and publication of a robust and scalable synthetic protocol. Comprehensive characterization of its physicochemical properties and spectroscopic data is also essential. Furthermore, the synthesis and biological evaluation of a diverse library of derivatives will be crucial to unlocking the full therapeutic potential of this versatile scaffold. As our understanding of the structure-activity relationships of pyridine derivatives continues to grow, compounds like this compound will undoubtedly play a significant role in the future of drug discovery and materials science.
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Gupta, A., et al. (2008). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. ResearchGate. [Link]
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Khan, M. A., et al. (2020). Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. [Link]
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El-Faham, A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]
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Kwiecień, H., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. [Link]
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Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
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Al-Ostath, A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]
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Kwiecień, H., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
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Frolova, Y., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. [Link]
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Trivedi, S., et al. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridinecarboxylicacid. Der Pharmacia Lettre. [Link]
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Al-Juboori, A. A. H. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
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Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
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A Spectroscopic Guide to 2-Amino-6-methylpyridine-3,4-dicarboxylic acid: Structure Elucidation for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this document presents a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles outlined herein are grounded in established spectroscopic theory and data from analogous structures, offering researchers a robust framework for the identification and characterization of this and similar molecules. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel pyridine derivatives.
Introduction: The Structural Significance of a Multifunctional Pyridine
This compound is a highly functionalized pyridine derivative. The strategic placement of an amino group, a methyl group, and two carboxylic acid moieties on the pyridine core suggests a rich potential for diverse chemical interactions, making it a valuable scaffold in drug design and supramolecular chemistry. The amino group can act as a hydrogen bond donor and a nucleophile, the methyl group can influence steric interactions and electronic properties, and the dicarboxylic acids provide sites for salt formation, esterification, and metal coordination.
Accurate structural elucidation is paramount to understanding and harnessing the potential of this molecule. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor. This guide will deconstruct the predicted spectral data for this compound, providing a detailed rationale for the expected chemical shifts, absorption frequencies, and fragmentation patterns.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of its substituents on the pyridine ring.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to reveal the electronic environment of each hydrogen atom in the molecule. The electron-donating amino group and the electron-withdrawing carboxylic acid groups will significantly influence the chemical shifts of the pyridine ring proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H₅ (Pyridine) | 7.5 - 8.0 | Singlet | 1H | This proton is situated between two electron-withdrawing carboxylic acid groups, leading to a downfield shift. |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary and is often broad due to quadrupole broadening and exchange. |
| -CH₃ | 2.4 - 2.6 | Singlet | 3H | The methyl group attached to the pyridine ring typically appears in this region. |
| -COOH | 10.0 - 13.0 | Broad Singlet | 2H | Carboxylic acid protons are highly deshielded and often appear as a broad singlet, which can exchange with D₂O. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C₂ (Pyridine) | 155 - 160 | This carbon is attached to the electron-donating amino group, causing an upfield shift relative to unsubstituted pyridine. |
| C₃ (Pyridine) | 120 - 125 | This carbon is adjacent to a carboxylic acid group, resulting in a downfield shift. |
| C₄ (Pyridine) | 145 - 150 | This carbon is also attached to a carboxylic acid group, leading to a significant downfield shift. |
| C₅ (Pyridine) | 125 - 130 | This carbon is influenced by the adjacent carboxylic acid and the meta-amino group. |
| C₆ (Pyridine) | 150 - 155 | The presence of the methyl group and being adjacent to the ring nitrogen results in a downfield shift. |
| -CH₃ | 20 - 25 | Typical chemical shift for a methyl group attached to an aromatic ring. |
| -COOH (C₃) | 165 - 170 | The chemical shift of carboxylic acid carbons is characteristically downfield. |
| -COOH (C₄) | 165 - 170 | Similar to the other carboxylic acid carbon. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents). The use of an internal standard such as tetramethylsilane (TMS) is recommended for referencing the chemical shifts.
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
To confirm the presence of exchangeable protons (-NH₂ and -COOH), a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
-
A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the lower natural abundance of ¹³C.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the characteristic absorptions of the amino, carboxylic acid, and pyridine functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong | This very broad band is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers and will likely overlap with C-H stretching frequencies.[1][2][3][4] |
| N-H Stretch (Amino) | 3300-3500 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine.[5][6] |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak | Stretching vibrations of the C-H bond on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Weak | Stretching vibrations of the C-H bonds in the methyl group. |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong | The carbonyl stretch is a very strong and characteristic absorption for carboxylic acids. Conjugation with the pyridine ring may lower the frequency slightly.[1][2][3][4] |
| C=C and C=N Stretch (Pyridine Ring) | 1550-1650 | Medium to Strong | Aromatic ring stretching vibrations. |
| N-H Bend (Amino) | 1580-1650 | Medium | Scissoring vibration of the primary amine.[5] |
| C-O Stretch (Carboxylic Acid) | 1210-1320 | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid.[1] |
| O-H Bend (Carboxylic Acid) | 920-950 | Broad, Medium | Out-of-plane bending of the O-H group in the carboxylic acid dimer.[1] |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid State (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory absorptions.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Fragmentation Pattern
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways.
-
Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of the compound.
-
Loss of H₂O: Decarboxylation is a common fragmentation pathway for carboxylic acids. The initial loss of water from a carboxylic acid group can occur.
-
Loss of CO₂: A prominent peak corresponding to the loss of a carboxyl group as carbon dioxide is expected. A subsequent loss of the second CO₂ molecule is also likely.
-
Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide.[7]
-
α-Cleavage: Cleavage of the bond adjacent to the amino group or the methyl group can also occur.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Given the low volatility and polar nature of the analyte, LC-MS with electrospray ionization (ESI) would be a more suitable technique.
-
Ionization:
-
Electron Ionization (EI): A standard technique that provides detailed fragmentation patterns.
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and non-volatile molecules, often yielding a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
Integrated Spectroscopic Analysis: A Cohesive Structural Picture
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a self-validating structural assignment for this compound.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately characterize this and related compounds. The protocols and interpretations presented herein are designed to uphold scientific rigor and provide a practical framework for the structural elucidation of novel molecules in the pursuit of new therapeutic agents and advanced materials.
References
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- ChemicalBook. "Pyridine-2,6-dicarboxylic acid(499-83-2) 13C NMR spectrum." ChemicalBook.
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- Longdom Publishing. "Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry." Longdom Publishing.
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- ResearchGate. "The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...
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- TSI Journals. "SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE." TSI Journals.
- University of California, Los Angeles. "IR: carboxylic acids." UCLA Chemistry.
- Wasylina, L., Kucharska, E., & Puszko, A. "The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids." Chemistry of Heterocyclic Compounds (1999).
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In-Depth Technical Guide to the Solubility Characteristics of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Introduction
2-Amino-6-methylpyridine-3,4-dicarboxylic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its molecular structure, featuring both acidic (dicarboxylic acid) and basic (amino) functional groups, suggests complex solubility behavior that is critical to its application in drug development and other scientific pursuits. Understanding the solubility of this compound is paramount for formulation design, bioavailability, and overall efficacy in biological systems. This guide provides a comprehensive overview of the theoretical considerations and practical methodologies for characterizing the solubility of this compound.
Theoretical Considerations: A Structure-Based Solubility Prediction
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key functional groups that govern its interaction with various solvents:
-
Two Carboxylic Acid Groups: These acidic moieties are capable of donating protons and forming strong hydrogen bonds. Their presence suggests that the compound's solubility will be significantly influenced by pH. At pH values above their pKa, the carboxylic acid groups will deprotonate to form carboxylates, which are more polar and thus more soluble in aqueous solutions.
-
An Amino Group: This basic functional group can accept a proton to form a positively charged ammonium ion. This ionization, which occurs at pH values below its pKa, will also enhance aqueous solubility.
-
A Pyridine Ring: The aromatic pyridine ring contributes to the molecule's overall lipophilicity, which can influence its solubility in organic solvents.
-
A Methyl Group: This non-polar substituent adds to the lipophilic character of the molecule.
Given this combination of ionizable and non-polar groups, this compound is expected to be an amphoteric molecule with a distinct pH-dependent solubility profile in aqueous media. Its solubility is likely to be lowest at its isoelectric point (pI), where the net charge of the molecule is zero, and will increase at both lower and higher pH values due to the formation of cationic and anionic species, respectively.
For context, structurally similar compounds provide insights into the potential pKa values. For instance, lutidinic acid (pyridine-2,4-dicarboxylic acid) has pKa values of approximately 2.0 and 4.9.[1] 2-Aminopyridine-3-carboxylic acid is reported to be very soluble in water with a pKa of 2.94.[2] Based on these analogs, we can anticipate that the carboxylic acid groups of this compound will have pKa values in the range of 2-5, while the amino group's pKa is likely to be in the range of 3-6. Accurate determination of these pKa values is a crucial first step in a comprehensive solubility assessment and can be achieved through experimental titration or computational prediction using various software packages.[3][4][5][6][7]
Experimental Determination of Solubility
A multi-faceted experimental approach is recommended to fully characterize the solubility of this compound. This includes determining both its equilibrium and kinetic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] It involves equilibrating an excess of the solid compound in a solvent until a saturated solution is formed.
Experimental Protocol:
-
Preparation of Solvents: Prepare a range of aqueous buffers with pH values spanning the anticipated pKa range and physiological conditions (e.g., pH 1.2, 4.5, 6.8, and 7.4). Also, select a diverse set of organic solvents representing different polarity classes (e.g., methanol, ethanol, acetone, ethyl acetate, and hexane).
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to allow the undissolved solid to settle. Subsequently, separate the saturated supernatant from the solid material by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Table 1: Proposed Solvents for Equilibrium Solubility Studies
| Solvent Type | Examples |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid, SGF) |
| pH 4.5 (Acetate Buffer) | |
| pH 6.8 (Simulated Intestinal Fluid, SIF) | |
| pH 7.4 (Phosphate Buffered Saline, PBS) | |
| Polar Protic Solvents | Methanol, Ethanol |
| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) |
| Non-polar Solvents | Hexane, Toluene |
Diagram 1: Workflow for Equilibrium Solubility Determination
Caption: A schematic of the shake-flask method for determining equilibrium solubility.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer.[8][9] This method provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS at pH 7.4) to the wells to achieve the final target concentration.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The amount of precipitate can be measured using nephelometry (light scattering) or by filtering the solution and quantifying the dissolved compound in the filtrate via UV spectrophotometry or HPLC.
Diagram 2: Workflow for Kinetic Solubility Determination
Caption: A generalized workflow for high-throughput kinetic solubility assessment.
Analytical Method Development: HPLC-UV
A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection is a suitable technique for quantifying this compound due to the presence of the UV-absorbing pyridine ring.
Protocol for HPLC Method Development:
-
Column Selection: A reversed-phase C18 column is a good starting point for this type of molecule.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous component of the mobile phase should be optimized to ensure good peak shape and retention.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer to ensure optimal sensitivity.
-
Method Validation: The developed method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.
Table 2: Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined (scan from 200-400 nm) |
| Column Temperature | 30 °C |
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise manner. A table summarizing the equilibrium solubility in various solvents and at different pH values is recommended. A plot of solubility versus pH will be particularly informative for understanding the ionization behavior of the compound.
Table 3: Example of Solubility Data Presentation
| Solvent | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (mM) |
| Water | 25 | 7.0 | ||
| SGF | 37 | 1.2 | ||
| SIF | 37 | 6.8 | ||
| PBS | 37 | 7.4 | ||
| Methanol | 25 | N/A | ||
| Ethanol | 25 | N/A |
The results from these studies will provide a comprehensive solubility profile for this compound, which is essential for its further development and application. For instance, low aqueous solubility may necessitate formulation strategies such as salt formation, co-solvents, or complexation to improve bioavailability for oral drug delivery.
Conclusion
The solubility of this compound is a critical physicochemical parameter that dictates its utility in various scientific and industrial applications, particularly in drug development. A thorough characterization of its solubility profile, encompassing both equilibrium and kinetic aspects across a range of pH values and in different solvents, is essential. The methodologies outlined in this guide provide a robust framework for researchers to obtain reliable and comprehensive solubility data, thereby enabling informed decisions in formulation development and lead optimization.
References
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
Grokipedia. (n.d.). Lutidinic acid. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]
-
Jinjing Chemical. (2025). What is the solubility of Pyridine-2,3-dicarboxylic Acid in water?. Retrieved from [Link]
-
XunDrug. (n.d.). MolGpKa. Retrieved from [Link]
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
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discovery and history of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid
An In-Depth Technical Guide to the Synthesis and History of 2-Amino-6-methylpyridine-3,4-dicarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 89977-05-9), a specialized heterocyclic compound. While the molecule itself does not have a storied discovery history akin to a blockbuster drug, its structural motifs—the aminopyridine core and the vicinal dicarboxylic acids—are of significant interest in medicinal and materials chemistry. This document, intended for researchers and drug development professionals, elucidates the historical context of pyridine dicarboxylic acid synthesis, presents a plausible and detailed synthetic pathway based on established chemical principles, outlines its physicochemical properties, and discusses its potential applications as a molecular scaffold and synthetic intermediate.
Introduction to a Key Heterocyclic Scaffold
This compound is a polysubstituted derivative of pyridine. Its core structure is related to cinchomeronic acid (pyridine-3,4-dicarboxylic acid), a compound historically prepared by the oxidation of isoquinoline. The presence of an amino group, a methyl group, and two adjacent carboxylic acid functions on a single pyridine ring makes it a highly functionalized and sterically defined building block. Such scaffolds are valuable in drug discovery for creating complex molecules with specific three-dimensional arrangements, enabling precise interactions with biological targets. The amino group can serve as a key hydrogen bond donor or as a handle for further derivatization, while the dicarboxylic acid moiety can act as a powerful chelating agent for metal ions or engage in multiple hydrogen bonding interactions with protein active sites.
Historical Context: The Challenge of Pyridine Dicarboxylic Acid Synthesis
The history of this specific molecule is intrinsically linked to the broader history of pyridine chemistry. In the late 19th and early 20th centuries, the preparation of pyridine dicarboxylic acids was a significant synthetic challenge. The most common and historically important methods involved the aggressive oxidation of fused aromatic systems.
For instance, quinolinic acid (pyridine-2,3-dicarboxylic acid) was famously prepared by the permanganate oxidation of quinoline, while cinchomeronic acid (pyridine-3,4-dicarboxylic acid) was similarly obtained from the oxidation of isoquinoline[1]. These methods, while foundational, were often harsh, required stoichiometric amounts of strong oxidants, and were limited to substrates that could withstand such conditions, making the synthesis of highly substituted or sensitive derivatives difficult[1][2]. The synthesis of the target molecule, with its amino and methyl substituents, would be incompatible with these classical, non-selective oxidation methods, necessitating the development of more sophisticated, regioselective synthetic strategies.
A Plausible Synthetic Pathway: From Precursors to the Final Compound
While a singular, named reaction for the direct synthesis of this compound is not prominent in the literature, a robust and logical pathway can be constructed from well-established principles of heterocyclic chemistry. The following represents a scientifically sound approach that a researcher would devise, starting from common precursors.
Synthesis of a Dihydropyridine Intermediate via Hantzsch Condensation
The Hantzsch Pyridine Synthesis is a classic and versatile multicomponent reaction used to construct the pyridine ring. A modified Hantzsch approach is the most logical strategy to build the core of the target molecule with the required substituents in the correct positions. The key is the selection of appropriate starting materials to yield ester functionalities at the 3 and 4 positions, which can later be converted to carboxylic acids.
The reaction involves the condensation of a β-ketoester (ethyl acetoacetate), an aldehyde (acetaldehyde), and an ammonia source carrying the desired amino group precursor.
This initial diagram illustrates the general principle. A more direct, albeit hypothetical, route to the target 3,4-dicarboxylate is detailed in the protocol below.
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines a plausible multi-step synthesis starting from the readily available precursor, 2-amino-6-methylpyridine. The strategy involves building the second ring of a quinoline system, which is then oxidatively cleaved to install the dicarboxylic acids—a modern application of a classic concept.
Step 1: Synthesis of 7-Amino-2,8-dimethyl-quinoline (Intermediate A)
This step utilizes the Doebner-von Miller reaction to construct a quinoline ring onto the precursor.
-
To a solution of 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in 100 mL of ethanol, add concentrated hydrochloric acid (20 mL) slowly while cooling in an ice bath. The rationale here is to protonate the pyridine nitrogen, activating the ring for subsequent reactions and improving solubility.
-
Add crotonaldehyde (10.5 g, 0.15 mol) dropwise to the stirred solution, maintaining the temperature below 10°C. Crotonaldehyde serves as the α,β-unsaturated carbonyl component for the cyclization.
-
After the addition is complete, add a catalytic amount of iron(III) chloride (1.6 g, 0.01 mol). The Lewis acid catalyst promotes the Michael addition and subsequent cyclization steps.
-
Heat the mixture to reflux (approx. 80-90°C) for 6 hours. The thermal energy drives the reaction, including the cyclization and subsequent aromatization through oxidation (often by an intermediate nitro compound or air).
-
Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice. Neutralize carefully with a 20% sodium hydroxide solution until the pH is ~8-9. This step quenches the reaction and precipitates the product.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL). The organic product is partitioned into the organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. This isolates the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate A.
Step 2: Oxidative Cleavage to this compound (Final Product)
This step employs ozonolysis or strong permanganate oxidation to break the unsubstituted benzene ring of the quinoline intermediate, leaving the desired dicarboxylic acid on the more robust pyridine ring.
-
Dissolve Intermediate A (5.0 g, 0.029 mol) in a mixture of acetic acid (100 mL) and water (50 mL). The acidic medium is suitable for permanganate oxidation.
-
Cool the solution to 0°C in an ice-salt bath. Add potassium permanganate (KMnO₄) (18.4 g, 0.116 mol) portion-wise over 2 hours, ensuring the temperature does not exceed 5°C. This is a powerful oxidative cleavage. The pyridine ring is relatively resistant to oxidation compared to the benzene ring, especially under these conditions.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 12 hours. This ensures the oxidation goes to completion.
-
Quench the reaction by the careful addition of a saturated solution of sodium bisulfite until the purple color of permanganate disappears and the brown manganese dioxide precipitate dissolves. This step removes excess oxidant.
-
Adjust the pH of the solution to approximately 2-3 with concentrated HCl. The acidic conditions ensure the product is in its carboxylic acid form and helps precipitate it.
-
Cool the solution in an ice bath for 1 hour. The white precipitate of the final product is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and dry under vacuum to yield pure this compound.
Synthetic Workflow Visualization
Physicochemical Properties and Characterization
The accurate characterization of a novel or specialized compound is critical for its use in research and development. The properties of this compound are summarized below.
Data Summary
| Property | Value | Source/Method |
| CAS Number | 89977-05-9 | Chemical Abstracts Service |
| Molecular Formula | C₈H₈N₂O₄ | - |
| Molecular Weight | 196.16 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Typical for this class |
| Melting Point | >200 °C (decomposes) | Predicted |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | Predicted |
| pKa₁ (first carboxyl) | ~2.5 ± 0.5 | Predicted (acidic) |
| pKa₂ (second carboxyl) | ~4.5 ± 0.5 | Predicted (less acidic) |
| pKa₃ (amino group) | ~1.5 ± 0.5 | Predicted (protonated form) |
Structural Elucidation
The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic proton, the methyl protons, and the exchangeable protons of the amino and carboxylic acid groups. ¹³C NMR would confirm the presence of eight unique carbon atoms, including the two carboxyl carbons and the carbons of the substituted pyridine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₈H₈N₂O₄).
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for O-H stretching (carboxylic acids), N-H stretching (amino group), C=O stretching (carbonyls), and C=N/C=C stretching of the aromatic ring.
Applications and Future Directions
The true value of this compound lies in its potential as a versatile building block for constructing more complex molecules.
-
Medicinal Chemistry: As a rigid scaffold, it can be used to position other functional groups in a precise spatial orientation. The dicarboxylic acid moiety is an excellent starting point for creating bidentate ligands for metalloenzymes or for forming diamides to probe protein binding pockets. The amino group can be acylated, alkylated, or used in coupling reactions to attach diverse pharmacophores.
-
Materials Science: The ability to chelate metals makes it a candidate for creating coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.
Future research will likely focus on incorporating this scaffold into libraries of small molecules for high-throughput screening against various disease targets, particularly enzymes where chelation or specific hydrogen bonding patterns are critical for inhibition.
Conclusion
This compound represents a confluence of historically significant chemical functionalities on a single, stable heterocyclic core. While its own discovery is not a singular event, its synthesis can be achieved through a logical application of both classic and modern organic chemistry principles. Its highly functionalized nature provides a rich platform for derivatization, making it a valuable, albeit specialized, tool for chemists in the fields of drug discovery and advanced materials. This guide provides the historical context, a robust synthetic strategy, and a forward-looking perspective on the utility of this promising molecular building block.
References
-
Pyridine Dicarboxylic Acids. (2008). Sciencemadness Discussion Board. [Link]
- Process for the oxidation of quinoline. (1974).
-
2,6-Lutidine. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
- Process for the preparation of 2-amino-alkylpyridines. (1986).
-
2,6-dimethylpyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. (2022). National Institutes of Health (PMC). [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). National Institutes of Health (PMC). [Link]
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Introduction: The Versatility and Computational Tractability of Pyridine Dicarboxylic Acids
An In-Depth Technical Guide to Theoretical Studies of Pyridine Dicarboxylic Acid Derivatives
Pyridine dicarboxylic acids and their derivatives represent a cornerstone class of heterocyclic compounds, pivotal in fields ranging from medicinal chemistry to materials science.[1][2] Their rigid, aromatic scaffold, combined with the hydrogen-bonding capabilities of the carboxylic acid groups and the coordinating properties of the pyridine nitrogen, imparts a unique set of physicochemical characteristics. These features make them exceptional candidates for designing enzyme inhibitors, building blocks for metal-organic frameworks (MOFs), and functional materials.[1][3] The three primary isomers—picolinic acid, nicotinic acid, and isonicotinic acid—and their dicarboxylic counterparts like dipicolinic acid (pyridine-2,6-dicarboxylic acid) have led to a multitude of approved drugs for a wide array of diseases.[1][4]
The inherent structural and electronic properties that make these molecules functionally versatile also make them ideal subjects for theoretical and computational investigation. Quantum chemical calculations, particularly Density Functional Theory (DFT), and molecular docking simulations provide an indispensable lens for understanding and predicting their behavior at an atomic level.[5][6] These in silico approaches allow researchers to elucidate reaction mechanisms, predict molecular properties, and screen for biological activity, thereby accelerating the discovery and development pipeline while minimizing resource expenditure. This guide provides a comprehensive overview of the core theoretical methodologies applied to pyridine dicarboxylic acid derivatives, grounded in practical applications and field-proven insights.
Pillar 1: Fundamentals of Theoretical Approaches in Molecular Design
Choosing the right computational tool is paramount for generating meaningful and predictive data. The decision is not arbitrary but is dictated by the specific scientific question being addressed. Here, we dissect the causality behind selecting the most common and powerful theoretical methods for studying pyridine dicarboxylic acid derivatives.
Density Functional Theory (DFT): The Workhorse of Quantum Chemistry
DFT has become the predominant method for investigating the electronic structure of molecules due to its favorable balance of computational cost and accuracy.[7] It is used to calculate a wide range of molecular properties by approximating the electron density of a system, rather than its complex many-electron wavefunction.[8]
Why DFT for Pyridine Dicarboxylic Acids?
-
Structural Optimization: Before any properties can be accurately predicted, a precise 3D structure at a minimum energy state is required. DFT is highly reliable for geometry optimization, predicting bond lengths and angles that often show excellent agreement with experimental data from X-ray crystallography.[9][10]
-
Electronic Property Prediction: DFT calculations yield critical electronic parameters that govern a molecule's reactivity and interaction potential.[5] These include:
-
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, are crucial indicators of chemical reactivity and the ability to accept or donate electrons. A smaller energy gap often implies higher reactivity.[6][11]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is vital for predicting sites of interaction, particularly for hydrogen bonding and coordination with metal ions.[6][12]
-
-
Spectroscopic Analysis: DFT can predict vibrational frequencies, which directly correlate with experimental Infrared (IR) and Raman spectra. This allows for the validation of calculated structures and the assignment of experimental spectral bands to specific molecular motions.[6][13]
The workflow for a typical theoretical study integrating DFT is outlined below.
Caption: Relationship between methods and predicted properties.
Pillar 2: Self-Validating Protocols for Theoretical Investigations
The trustworthiness of computational results hinges on a robust and well-defined methodology. A self-validating system involves cross-verification where possible, such as comparing DFT-calculated vibrational frequencies with experimental FTIR spectra. [6]
Protocol: DFT Geometry Optimization and Property Calculation
This protocol outlines the steps for a standard DFT analysis of a molecule like pyridine-2,6-dicarboxylic acid (dipicolinic acid).
Objective: To find the minimum energy geometry and calculate key electronic properties.
Software: Gaussian, ORCA, or similar quantum chemistry software package. Visualization with GaussView, Avogadro, or IQmol.
Methodology:
-
Step 1: Input Structure Generation
-
Using a molecular editor (e.g., GaussView), sketch the structure of dipicolinic acid.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to create a reasonable starting geometry. This prevents the DFT calculation from starting from a high-energy, unrealistic conformation.
-
-
Step 2: DFT Calculation Setup
-
Job Type: Select "Optimization + Frequency". The optimization will find the minimum energy structure, and the frequency calculation will confirm it is a true minimum (no imaginary frequencies) and provide the vibrational spectra.
-
Method: Choose the functional and basis set. A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. [6] * Causality: B3LYP is a hybrid functional that includes a portion of exact Hartree-Fock exchange, offering a good compromise between accuracy and computational cost. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is critical for describing carbonyl groups and aromatic systems.
-
Charge and Multiplicity: For neutral dipicolinic acid, the charge is 0 and the spin multiplicity is 1 (singlet).
-
Solvation (Optional): If properties in solution are desired, include a solvent model like the Polarizable Continuum Model (PCM), specifying the solvent (e.g., water). [9]
-
-
Step 3: Execution and Analysis
-
Submit the calculation.
-
Convergence Check: Ensure the optimization job has converged successfully by checking the output file for convergence criteria flags.
-
Frequency Analysis: Open the resulting log file. Confirm there are zero imaginary frequencies, which indicates the optimized structure is a true local minimum.
-
Property Extraction: Extract key data from the output file:
-
Final optimized energy.
-
HOMO and LUMO energy levels.
-
Dipole moment.
-
Vibrational frequencies (for comparison with IR/Raman).
-
-
Visualization: Visualize the optimized structure, HOMO/LUMO orbitals, and the Molecular Electrostatic Potential (MEP) map.
-
Protocol: Molecular Docking
This protocol provides a generalized workflow for docking a pyridine dicarboxylic acid derivative into an enzyme active site.
Objective: To predict the binding mode and estimate the binding affinity of an inhibitor.
Software: AutoDock Vina, Schrödinger Maestro, or similar docking software. A PDB file of the target protein is required.
Methodology:
-
Step 1: Receptor Preparation
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogen atoms and assign appropriate charges to the amino acid residues (protonation states at physiological pH). This step is critical for accurate hydrogen bond calculations.
-
-
Step 2: Ligand Preparation
-
Generate a 3D structure of the pyridine dicarboxylic acid derivative.
-
Assign appropriate atom types and charges.
-
Define the rotatable bonds to allow for conformational flexibility during the docking process.
-
-
Step 3: Defining the Binding Site
-
Define a "grid box" or "search space" that encompasses the known active site of the receptor. The size and location of this box are critical parameters. It should be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time.
-
-
Step 4: Running the Docking Simulation
-
Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically place the ligand in the defined search space, exploring different conformations and orientations.
-
The software will score and rank the resulting poses based on its scoring function.
-
-
Step 5: Analysis of Results
-
Visualize the top-ranked docking poses.
-
Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor's amino acid residues.
-
Compare the binding energies of different derivatives to establish a qualitative SAR.
-
Pillar 3: Data Presentation and Authoritative Grounding
Quantitative data from theoretical studies should be presented clearly to allow for straightforward comparison and interpretation.
Quantitative Data Summary
DFT calculations provide a wealth of quantitative data. A study on pyridine dicarboxylic acid derivatives as corrosion inhibitors calculated several quantum chemical parameters to assess their effectiveness. [5][11]
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2,3-Pyridine dicarboxylic acid | -7.12 | -2.15 | 4.97 |
| 2,4-Pyridine dicarboxylic acid | -7.21 | -2.01 | 5.20 |
| 2,5-Pyridine dicarboxylic acid | -7.25 | -1.99 | 5.26 |
| 2,6-Pyridine dicarboxylic acid | -7.33 | -1.95 | 5.38 |
Table adapted from data on pyridine dicarboxylic acids. A lower energy gap (ΔE) suggests higher reactivity and potentially better performance as a corrosion inhibitor, with 2,3-Pyridine dicarboxylic acid identified as the most promising candidate in the study.[5]
Case Study: Elucidating Metal Coordination
Theoretical studies are instrumental in understanding the coordination of pyridine dicarboxylic acid esters with metal ions, such as Cu(II). [9]DFT calculations can optimize the geometry of these complexes in different environments (gas phase, various solvents) and provide insights that complement experimental data from X-ray diffraction. [10]Calculations can reveal how bond lengths, charge distribution, and HOMO-LUMO gaps change upon solvation, explaining the stability of the complexes in different media. [9][10] The diagram below illustrates a simplified ligand-receptor docking process, a key application in drug discovery.
Caption: A simplified workflow for molecular docking.
Conclusion and Future Outlook
Theoretical studies of pyridine dicarboxylic acid derivatives are a powerful and predictive component of modern chemical and pharmaceutical research. Methodologies like DFT and molecular docking provide profound insights into molecular structure, reactivity, and biological interactions that are often inaccessible through experimental means alone. The synergy between in silico prediction and empirical validation creates a robust framework for rational design, accelerating the development of new drugs, catalysts, and materials. As computational power increases and algorithms become more sophisticated, the role of these theoretical approaches is set to expand, further cementing their status as an indispensable tool for researchers and scientists.
References
- Density functional theory investigation of some pyridine dicarboxylic acids derivatives as corrosion inhibitors. Africa Research Connect.
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI.
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
- Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. PubMed.
- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv
- The Role of Pyridine Derivatives in Advanced Chemical Synthesis. SYNTHESIS.
- Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors.
- Pyridine carboxylic acid derivatives in drug development pipeline.
- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.
- Experimental spectroscopic and Quantum computational analysis of pyridine-2,6-dicarboxalic acid with Molecular docking studies.
- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes.
- Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
- New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm (RSC Publishing).
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Foreword: The Enduring Relevance of the Pyridine-2,6-dicarboxamide Scaffold
An In-Depth Technical Guide to the Structural Analysis of Pyridine-2,6-dicarboxamide Derivatives
The pyridine-2,6-dicarboxamide core is a deceptively simple, yet remarkably versatile, heterocyclic scaffold. Its inherent structural features—a rigid pyridine ring flanked by two conformationally adaptable amide groups—create a pre-organized "pincer" architecture. This arrangement is responsible for its profound impact across diverse scientific domains, from supramolecular and coordination chemistry to the development of novel therapeutics. Derivatives of this scaffold are extensively studied as chelating agents for a wide array of metal cations and anions, and they serve as foundational components for functional materials like sensors and catalysts. Furthermore, their ability to engage in specific hydrogen bonding patterns has led to applications in stabilizing unique DNA structures like G-quadruplexes and in mimicking protein functionalities.
This guide provides a comprehensive exploration of the structural analysis of pyridine-2,6-dicarboxamide derivatives. It is designed for researchers and drug development professionals who seek not just to characterize these molecules, but to understand the causal relationships between their structure, synthesis, and function. We will delve into the critical aspects of conformational preferences, supramolecular assembly, coordination behavior, and the state-of-the-art analytical techniques required for their elucidation.
Foundational Principles: Synthesis and Conformational Plasticity
A robust structural analysis begins with a well-defined synthetic strategy and a deep understanding of the molecule's inherent conformational possibilities.
Synthetic Pathway: A Causal Approach
The most prevalent and efficient method for synthesizing symmetrical pyridine-2,6-dicarboxamide derivatives is the condensation reaction between pyridine-2,6-dicarbonyl dichloride and a desired aromatic or aliphatic amine.
Causality in Synthesis: The choice of reaction conditions is paramount for achieving high yields and purity. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine. This is not merely a procedural step; its purpose is to neutralize the hydrochloric acid generated in situ. Failure to scavenge this acid would lead to the protonation of the amine nucleophile, rendering it unreactive and halting the condensation process. The use of aprotic solvents like a DCM/THF mixture prevents unwanted side reactions with the highly reactive acyl chloride.
The Crux of the Matter: Conformational Isomerism
The functionality of pyridine-2,6-dicarboxamide derivatives is dictated by the relative orientation of the two amide groups with respect to the central pyridine ring. These orientations, or conformations, are primarily governed by the torsion angles around the C(pyridine)-C(carbonyl) bonds. This leads to three principal conformational types.
-
syn-syn : Both amide N-H groups are oriented towards the pyridine nitrogen. This conformation is often stabilized by intramolecular hydrogen bonds between the amide N-H and the pyridine nitrogen (N-H···Npy), creating a pre-organized binding pocket.
-
syn-anti : One N-H group points towards the pyridine nitrogen, while the other points away.
-
anti-anti : Both N-H groups are directed away from the pyridine nitrogen.
The specific conformation adopted is a delicate balance of intramolecular hydrogen bonding, steric hindrance from the amide substituents (R-groups), and electronic factors.
Caption: Conformational isomers of pyridine-2,6-dicarboxamide derivatives.
Supramolecular Architecture: Beyond the Single Molecule
In the solid state, the structure is defined not only by intramolecular forces but also by the intricate network of intermolecular interactions that dictate crystal packing.
Hydrogen Bonding Networks
Intermolecular hydrogen bonds are the primary drivers of supramolecular assembly in these systems. Amide N-H groups serve as excellent hydrogen bond donors, while the carbonyl oxygens are effective acceptors. These interactions can lead to the formation of tapes, sheets, or complex three-dimensional networks, significantly influencing the material's physical properties, such as solubility and melting point.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
To quantitatively and qualitatively analyze these interactions, Hirshfeld surface analysis is an indispensable computational tool. This method maps the intermolecular close contacts onto a molecular surface, providing a visual fingerprint of the interactions within the crystal lattice.
-
dnorm Surface : A color-mapped surface where red spots indicate contacts shorter than the van der Waals radii (strong interactions like H-bonds), white areas represent contacts around the vdW distance, and blue regions show contacts longer than the vdW radii.
-
2D Fingerprint Plots : These plots quantify the distribution of intermolecular contacts, allowing for a precise determination of the percentage contribution of different interactions (e.g., H···H, C···H, O···H) to the overall crystal packing.
Coordination Chemistry: The Pincer Ligand in Action
The syn-syn conformation of pyridine-2,6-dicarboxamide derivatives creates a tridentate O,N,O-pincer binding site, making them exceptional ligands for a vast range of metal ions, including transition metals (Cu, Zn, Ni, Fe) and lanthanides.
The coordination geometry is highly dependent on the nature of the metal ion and the steric bulk of the ligand's substituents. For instance, Cu(II) and Zn(II) often form stable complexes with these ligands, which have shown promising antibacterial activities by disrupting bacterial cell walls. The rigidity of the pyridine backbone combined with the flexibility of the amide linkers allows the ligand to adapt to the preferred coordination sphere of the metal, leading to geometries ranging from distorted octahedral to square pyramidal.
Caption: O,N,O-tridentate coordination of a metal ion.
Core Experimental Protocols: A Self-Validating Approach
Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive technique for determining the three-dimensional structure of a molecule in the solid state, providing precise atomic coordinates, bond lengths, and angles.
Step-by-Step Methodology:
-
Crystal Growth (The Causality of Crystallization):
-
Objective: To obtain single crystals of sufficient size and quality. This is often the most challenging step.
-
Procedure: Slowly evaporate a solution of the purified compound in a suitable solvent or solvent mixture (e.g., DCM/methanol, THF/hexane). The principle is to gradually decrease the solubility, allowing molecules to order themselves into a crystalline lattice rather than crashing out as an amorphous powder. The choice of solvent is critical as it can influence which polymorph or solvate crystallizes.
-
Validation: Visual inspection under a microscope for well-defined faces and sharp edges.
-
-
Data Collection:
-
Objective: To measure the intensities of diffracted X-rays from the crystal.
-
Procedure: Mount a suitable crystal on a goniometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, which improves diffraction quality. Use a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo or Cu Kα) to collect a full sphere of diffraction data by rotating the crystal.
-
Validation: The data processing software will provide statistics on data quality, such as redundancy and Rint, which should be within acceptable limits.
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction pattern and refine the structural model.
-
Procedure: Use software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map. Identify atoms and build a molecular model. Refine the model by least-squares methods against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns match closely (low R1 value).
-
Validation: The final model should be chemically sensible, with reasonable bond lengths and angles. Difference electron density maps should be largely featureless, indicating that all atoms have been correctly located.
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides invaluable information about the molecular structure in solution, serving as a crucial complement to solid-state XRD data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Objective: To prepare a homogeneous solution for analysis.
-
Procedure: Dissolve ~5-10 mg of the purified compound in ~0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is important, as protic solvents may exchange with amide protons, and the solvent can influence molecular conformation.
-
Validation: A clear, precipitate-free solution ensures homogeneity.
-
-
1H NMR Analysis:
-
Objective: To identify the number and environment of protons.
-
Procedure: Acquire a standard 1D proton NMR spectrum. The chemical shift (δ) of the amide N-H protons is particularly informative and can indicate the presence of hydrogen bonding. The splitting patterns of the pyridine protons provide information about the substitution pattern.
-
Validation: Integration of the signals should correspond to the number of protons in the proposed structure.
-
-
13C NMR Analysis:
-
Objective: To identify the number and type of carbon atoms.
-
Procedure: Acquire a proton-decoupled 13C NMR spectrum. The chemical shifts of the carbonyl carbons are typically found in the 160-170 ppm range.
-
Validation: The number of signals should match the number of unique carbon atoms in the structure.
-
Computational Modeling (Density Functional Theory - DFT)
DFT calculations complement experimental data by providing insights into molecular geometries, vibrational frequencies, and electronic properties.
Workflow:
-
Model Building: Construct an initial 3D model of the molecule.
-
Geometry Optimization: Perform a geometry optimization using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.
-
Property Calculation: From the optimized geometry, calculate properties such as vibrational frequencies (to compare with experimental IR spectra), NMR chemical shifts, and molecular orbitals (HOMO-LUMO).
-
Validation: The calculated properties should show good agreement with experimental data from IR, Raman, and NMR spectroscopy.
Data Synthesis and Interpretation
The true power of structural analysis lies in synthesizing data from multiple techniques. For example, comparing the solid-state conformation from XRD with solution-state NMR data can reveal whether the molecule maintains its structure or exhibits different conformational dynamics in solution.
Quantitative Data Summary
The following table presents typical geometric parameters for pyridine-2,6-dicarboxamide derivatives, highlighting the key differences between conformations.
| Parameter | Description | Typical Value (syn-syn) | Typical Value (anti-anti) | Analytical Technique |
| N-C-C-N Dihedral Angle | Defines the twist of the amide group relative to the pyridine ring. | Close to 0° or 180° (planar) | Varies significantly | X-ray Crystallography |
| N-H···Npy Distance | Intramolecular hydrogen bond length. | ~2.9 - 3.1 Å | Not Applicable | X-ray Crystallography |
| 1H NMR δ (Amide N-H) | Chemical shift of the amide proton. | Downfield shift (>8.5 ppm) | Upfield shift | NMR Spectroscopy |
| 13C NMR δ (C=O) | Chemical shift of the carbonyl carbon. | ~163-165 ppm | ~163-165 ppm | NMR Spectroscopy |
Conclusion
The structural analysis of pyridine-2,6-dicarboxamide derivatives is a multifaceted endeavor that requires a synergistic application of synthesis, spectroscopy, diffraction, and computational methods. The pincer-like architecture of this scaffold, governed by subtle conformational preferences, gives rise to its remarkable ability to form intricate supramolecular assemblies and act as a highly effective ligand for metal ions. By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently elucidate the structures of these fascinating molecules, paving the way for their rational design and application in medicine, materials science, and catalysis.
References
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Puckowska, A., Gawel, M., Komorowska, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. [Link]
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Puckowska, A., Gawel, M., Komorowska, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed Central. [Link]
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Yadav, P., Singh, P., Srivastava, R., et al. (2024). Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm. Advanced Healthcare Materials, 13(20), e2400378. [Link]
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Puckowska, A., Gawel, M., Komorowska, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. ResearchGate. [Link]
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Kumar, M., & Rane, S. (2016). The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. Dalton Transactions, 45(45), 18769-18792. [Link]
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Gurbanov, A. V., Guseinov, F. I., & Mahmudov, K. T. (2019). Zn and Ni complexes of pyridine-2,6-dicarboxylates: crystal field stabilization matters! Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 8), 1147–1152. [Link]
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Abdel-Warith, A. A., Abdel-Ghani, N. T., & El-Gahami, M. A. (2019). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 24(15), 2781. [Link]
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Kaur, A., Miller, M. J., & Vakulenko, S. B. (2021). Pyridine-2,6-dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1. ACS Infectious Diseases, 7(5), 1032–1040. [Link]
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Kumar, M. (2016). The wonderful world of pyridine-2,6-dicarboxamide based scaffolds. ResearchGate. [Link]
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Tang, R., Zhao, Q., Yan, Z., & Luo, Y. (2006). Synthesis of Novel Derivatives of Pyridine‐2,6‐dicarboxylic Acid. Synthetic Communications, 36(14), 2051-2056. [Link]
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Puckowska, A., Gawel, M., Komorowska, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed. [Link]
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da Silva, G. G., Corvis, Y., & de P. R. Moreira, I. (2021). Polymorphism in pyridine-2,6-dicarboxamides: the role of molecular conformation in hydrate formation. ResearchGate. [Link]
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Puckowska, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Oriental University Chemistry International. [Link]
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Gurbanov, A. V., et al. (2018). Two N,N′-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide coordination compounds. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1461-1466. [Link]
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Salgado, J., et al. (2020). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Molecules, 25(24), 5961. [Link]
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Yonebayashi, S., et al. (2023). (Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. ChemRxiv. [Link]
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Böhme, K., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 52. [Link]
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N/A. (n.d.). 2,6-Pyridine dicarboxylic acid. SpectraBase. [Link]
- Aghabozorg, H., & Sadr‐Khanlou, E. (2008). Synthesis, characterization and X‐ray crystal structure of guanidinuim (pyridine‐2,6‐dicarboxylato)(pyridine‐2,6‐monocarboxylato)
Methodological & Application
Navigating the Synthetic Potential of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid: A Guide Based on Analogous Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive investigation into the scientific literature and chemical databases reveals that while 2-Amino-6-methylpyridine-3,4-dicarboxylic acid (CAS No. 89977-05-9) is a commercially available chemical entity, there is a notable absence of published, in-depth application notes or detailed synthetic protocols demonstrating its specific use in organic synthesis. This guide, therefore, pivots to provide a comprehensive overview of the well-established applications of its core structural motifs: 2-aminopyridines and pyridine dicarboxylic acids. By understanding the reactivity and utility of these closely related analogs, researchers can infer the potential synthetic pathways and applications for this compound, positioning it as a potentially novel building block in medicinal chemistry and materials science.
The 2-Aminopyridine Moiety: A Cornerstone in Heterocyclic Synthesis and Medicinal Chemistry
The 2-aminopyridine scaffold is a privileged structure in drug discovery, valued for its ability to serve as a versatile synthon for a wide array of biologically active heterocyclic compounds.[1] Its simple, low molecular weight design is advantageous in producing clean reactions with minimal side products, a desirable trait in pharmaceutical development.[1]
Key Synthetic Applications:
-
Precursor to Fused Heterocycles: 2-Aminopyridines are fundamental starting materials for the synthesis of fused bicyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. These scaffolds are present in numerous therapeutic agents.
-
Pharmaceutical Intermediates: A prominent example is the use of 2-amino-6-methylpyridine as a key intermediate in the synthesis of nalidixic acid, an early quinolone antibiotic.[2][3] This highlights the role of substituted 2-aminopyridines in constructing complex pharmaceutical architectures.
-
Versatile Chemical Handle: The amino group of 2-aminopyridines can be readily modified. It can be replaced by halogens (F, Cl, Br) or a nitroso group, and the methyl group can be functionalized to aldehydes or carboxylic acids, offering multiple avenues for derivatization.[4]
Illustrative Reaction Pathway: Synthesis of Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core often proceeds via the condensation of a 2-aminopyridine with an α-haloketone. This reaction, known as the Tschitschibabin reaction, is a cornerstone of heterocyclic synthesis.
Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridines.
Pyridine Dicarboxylic Acids: Versatile Ligands and Building Blocks
Pyridine dicarboxylic acids are widely employed in coordination chemistry and as precursors for more complex molecules. Their ability to chelate metal ions and undergo various organic transformations makes them valuable tools in both materials science and drug discovery.
Applications in Coordination Chemistry:
Pyridine dicarboxylic acids, such as 6-methylpyridine-2-carboxylic acid, are effective ligands for a variety of metal ions. The resulting metal complexes have shown potential as therapeutic agents, for instance, as α-glucosidase inhibitors for the management of diabetes.[5] The dicarboxylic acid functionality of the target molecule suggests a strong potential for forming coordination polymers and metal-organic frameworks (MOFs).
Protocol for Dicarboxamide Synthesis:
A common transformation of dicarboxylic acids is their conversion to dicarboxamides, which are important scaffolds in medicinal chemistry. This typically involves a two-step process:
Step 1: Formation of the Diacyl Chloride
Caption: Conversion of a dicarboxylic acid to its diacyl chloride.
Step 2: Amidation
Caption: Synthesis of dicarboxamides from diacyl chlorides.
Detailed Protocol for Dicarboxamide Synthesis from a Pyridine Dicarboxylic Acid: [6]
-
Acid Chloride Formation: To a suspension of the pyridine dicarboxylic acid in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 5-10 drops).
-
Slowly add oxalyl chloride (4-6 equivalents) dropwise to the suspension at room temperature.
-
Stir the mixture vigorously until a clear solution is formed (typically 3-4 hours).
-
Remove the solvent and any volatile residues under reduced pressure using a rotary evaporator.
-
Amidation: Dissolve the crude acid chloride in a suitable solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C and add the desired amine (2.0 equivalents) and a base such as triethylamine (2.0 equivalents).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying of the organic layer and purification by chromatography or recrystallization.
Projected Applications of this compound
Based on the known reactivity of its constituent functionalities, this compound presents several intriguing possibilities for application:
-
Novel Heterocyclic Scaffolds: The presence of the amino and two carboxylic acid groups in a specific substitution pattern on the pyridine ring could enable the synthesis of novel tricyclic and tetracyclic heterocyclic systems through intramolecular cyclization reactions. These unique scaffolds could be of interest in drug discovery programs.
-
Multidentate Ligands for Catalysis and Materials: The molecule's structure is ideal for acting as a multidentate ligand, capable of coordinating with metal ions through the pyridine nitrogen, the amino group, and the two carboxylate moieties. Such complexes could be explored for their catalytic activity or as building blocks for functional materials with interesting electronic or photophysical properties.
-
Fragment-Based Drug Design: In the context of drug discovery, this molecule could serve as a valuable fragment for screening against various biological targets. The distinct arrangement of hydrogen bond donors and acceptors, coupled with the rigid pyridine core, provides a well-defined pharmacophore.
Data Summary Table
| Compound Class | Key Functional Groups | Major Applications in Organic Synthesis | Potential Biological Relevance |
| 2-Aminopyridines | Amino group, Pyridine nitrogen | Synthesis of fused heterocycles (e.g., imidazo[1,2-a]pyridines), Precursors to pharmaceuticals (e.g., nalidixic acid) | Antibacterial, Antiviral, Anticancer |
| Pyridine Dicarboxylic Acids | Carboxylic acid groups, Pyridine nitrogen | Ligands for metal complexes, Synthesis of dicarboxamides and other derivatives | Enzyme inhibition, Antimicrobial |
| This compound | Amino group, Carboxylic acid groups, Pyridine nitrogen, Methyl group | Hypothesized: Synthesis of novel polycyclic heterocycles, Multidentate ligands for catalysis and MOFs | Hypothesized: Novel pharmacophore for drug screening |
Conclusion and Future Outlook
While direct, detailed applications of this compound in the scientific literature are currently scarce, its structural features strongly suggest its potential as a versatile building block in organic synthesis. Researchers are encouraged to explore its reactivity, drawing inspiration from the well-established chemistry of 2-aminopyridines and pyridine dicarboxylic acids. The unique substitution pattern of this molecule may unlock novel synthetic routes to complex heterocyclic systems and functional materials, making it a compound of interest for future research and development.
References
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Alkali Metals. 2-Amino-6-Methylpyridine. Available from: [Link]
-
RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. Available from: [Link]
- Google Patents. Process for the preparation of 2-amino-alkylpyridines. US4628097A.
-
PMC - NIH. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available from: [Link]
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RSC Publishing. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available from: [Link]
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ResearchGate. Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine... Available from: [Link]
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PubChem. 2-Amino-6-methylpyridine. Available from: [Link]
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MDPI. Molbank | Topical Collection : Heterocycle Reactions. Available from: [Link]
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PubMed. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Available from: [Link]
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PubMed. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Available from: [Link]
-
PMC - PubMed Central. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]
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MDPI. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Available from: [Link]
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MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Available from: [Link]
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Wikipedia. Zolpidem. Available from: [Link]
- Google Patents. Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents. US20130096090A1.
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Application Notes & Protocols: 2-Amino-6-methylpyridine-3,4-dicarboxylic acid as a Versatile Ligand in Coordination Chemistry
Foreword
To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide on the prospective applications of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid as a ligand in coordination chemistry. While direct literature on this specific multisubstituted pyridine derivative is emerging, its structural motifs—a pyridine core, vicinal carboxylic acids, and an amino group—suggest a rich and versatile coordination behavior with significant potential in materials science and medicinal chemistry. This guide is structured to provide both foundational knowledge and actionable protocols, drawing insights from well-studied analogous ligand systems. We will explore the ligand's design, propose a synthetic route, and detail its application in the rational design of coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with promising catalytic and luminescent properties. Every protocol herein is presented with an emphasis on the underlying chemical principles, ensuring a robust framework for your experimental design.
Ligand Profile: this compound
The convergence of multiple functional groups on a rigid pyridine backbone makes this compound a highly promising, yet underexplored, ligand for the construction of novel coordination compounds.
Structural Features and Coordination Potential:
-
Multidentate Coordination: The ligand possesses three potential coordination sites: the pyridine nitrogen, and the two carboxylic acid groups. The amino group can also participate in coordination or, more commonly, in hydrogen bonding interactions that stabilize the resulting supramolecular structure.
-
Chelation and Bridging: The vicinal dicarboxylic acid groups are ideally positioned to chelate a single metal ion, forming a stable seven-membered ring. Alternatively, each carboxylate group can coordinate to a different metal center, acting as a bridge to form extended one-, two-, or three-dimensional networks.[1]
-
Hard and Soft Donor Sites: The combination of hard oxygen donors from the carboxylates and a borderline nitrogen donor from the pyridine ring allows this ligand to coordinate with a wide range of metal ions, from hard lanthanides to softer transition metals.[2]
-
Hydrogen Bonding: The amino group and the carboxylic acid protons (in its neutral or partially deprotonated form) are excellent hydrogen bond donors, while the carboxylate oxygens and the pyridine nitrogen are acceptors. These interactions play a crucial role in directing the self-assembly of coordination complexes and stabilizing the final crystal lattice.
Proposed Synthesis of this compound
Hypothetical Synthetic Pathway:
Caption: Proposed synthetic route for this compound.
Protocol:
-
Halogenation of 2-Amino-6-methylpyridine: The pyridine ring can be di-halogenated at the 3 and 4 positions. This can be a challenging step due to the activating nature of the amino group. A potential approach involves the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.
-
Cyanation: The di-halogenated intermediate can undergo a nucleophilic substitution with a cyanide source, such as copper(I) cyanide, in a Rosenmund-von Braun reaction to introduce the two nitrile groups.
-
Hydrolysis: The final step involves the acidic or basic hydrolysis of the dinitrile to the corresponding dicarboxylic acid.
Note: This proposed synthesis would require significant optimization of reaction conditions to manage regioselectivity and potential side reactions.
Application in Coordination Polymer and MOF Synthesis
The rigid structure and multiple coordination sites of this compound make it an excellent candidate for the construction of coordination polymers and MOFs. These materials are of immense interest for applications in gas storage, separation, and heterogeneous catalysis.[3]
General Protocol for Solvothermal Synthesis of a Coordination Polymer/MOF
This protocol provides a general framework for the synthesis of coordination polymers and MOFs using this compound. The specific conditions will need to be optimized for each metal-ligand system.
Experimental Workflow:
Caption: General workflow for the solvothermal synthesis of MOFs.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a solution of this compound (e.g., 0.1 mmol) in a suitable solvent or solvent mixture (e.g., 5 mL of DMF/Ethanol, 1:1 v/v).
-
In a separate vial, prepare a solution of the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O or Cu(NO₃)₂·3H₂O) in the same solvent system (e.g., 5 mL).
-
-
Reaction Setup:
-
Combine the two solutions in a Teflon-lined stainless steel autoclave or a thick-walled glass vial.
-
(Optional) Add a modulator, such as a monocarboxylic acid (e.g., formic acid or acetic acid), to control the crystal growth and topology.
-
-
Solvothermal Reaction:
-
Seal the reaction vessel tightly.
-
Place the vessel in a programmable oven and heat to a specific temperature (typically between 80-150 °C) for a defined period (12-72 hours).
-
-
Isolation and Purification:
-
Allow the reaction vessel to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Dry the product, for example, in a vacuum oven at a moderate temperature.
-
Key Parameters for Optimization:
| Parameter | Rationale | Typical Range |
| Metal-to-Ligand Ratio | Influences the stoichiometry and dimensionality of the resulting framework. | 1:2 to 2:1 |
| Solvent System | Affects the solubility of reactants and can act as a template. | DMF, DEF, DMA, Ethanol, Water |
| Temperature | Controls the kinetics of crystal nucleation and growth. | 60 - 180 °C |
| Reaction Time | Determines the completeness of the reaction and crystal size. | 12 - 96 hours |
| pH/Modulator | Influences the deprotonation of the ligand and can direct the formation of specific secondary building units (SBUs). | Addition of acids, bases, or salts |
Potential Application in Catalysis
Coordination polymers and MOFs derived from functionalized pyridine ligands can serve as robust heterogeneous catalysts. The presence of accessible metal centers and functional groups within the pores can create active sites for a variety of organic transformations.
Predicted Catalytic Applications:
-
Lewis Acid Catalysis: The coordinated metal ions can act as Lewis acids to activate substrates. For example, Zn(II) or Cu(II) based MOFs could potentially catalyze reactions like the cyanosilylation of aldehydes or Knoevenagel condensation.
-
Acid-Base Catalysis: The uncoordinated amino groups on the ligand backbone can function as basic sites, enabling tandem catalytic reactions.
-
Multicomponent Reactions: The defined cavities of MOFs can pre-organize reactants, enhancing the efficiency and selectivity of multicomponent reactions.
Protocol: Heterogeneous Catalysis of a Knoevenagel Condensation
This protocol outlines a general procedure for testing the catalytic activity of a MOF synthesized from this compound in a Knoevenagel condensation reaction.
-
Catalyst Activation:
-
Activate the MOF catalyst by heating under vacuum to remove solvent molecules from the pores.
-
-
Reaction Setup:
-
To a round-bottom flask, add the activated MOF catalyst (e.g., 5 mol%).
-
Add the aldehyde substrate (e.g., benzaldehyde, 1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol).
-
Add a suitable solvent (e.g., ethanol, 5 mL).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at a specific temperature (e.g., 60 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Product Isolation:
-
After the reaction is complete, separate the solid catalyst by filtration or centrifugation.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
-
Catalyst Recycling:
-
Wash the recovered catalyst with a suitable solvent and dry it for reuse in subsequent reaction cycles to test its stability and reusability.
-
Prospective Application in Luminescent Materials
The rigid aromatic structure of the ligand makes it a potential "antenna" for sensitizing the luminescence of lanthanide ions. Upon excitation, the ligand can absorb energy and efficiently transfer it to the encapsulated lanthanide ion, which then emits light at its characteristic wavelength.[4][5][6] This property is highly valuable for applications in bio-imaging, sensing, and lighting.[7]
Design Principles for Luminescent Lanthanide Complexes:
-
Energy Transfer: The triplet state energy of the ligand should be slightly higher than the emissive energy level of the lanthanide ion to ensure efficient energy transfer.
-
Prevention of Quenching: The coordination environment around the lanthanide ion should shield it from solvent molecules (e.g., water) that can quench its luminescence.
-
Structural Rigidity: A rigid ligand structure minimizes vibrational energy loss, leading to higher emission quantum yields.
Protocol: Synthesis of a Luminescent Lanthanide Complex
This protocol describes a general method for the synthesis of a discrete luminescent lanthanide complex.
-
Ligand Deprotonation:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid groups.
-
-
Complexation:
-
Add a solution of a lanthanide salt (e.g., EuCl₃·6H₂O or TbCl₃·6H₂O) in the same solvent to the ligand solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
-
Isolation:
-
The complex may precipitate out of the solution. If not, the solvent can be slowly evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization of Luminescent Properties:
-
Excitation and Emission Spectra: Record the photoluminescence spectra to determine the optimal excitation wavelength and the characteristic emission peaks of the lanthanide ion.
-
Luminescence Lifetime: Measure the decay kinetics of the emission to determine the luminescence lifetime.
-
Quantum Yield: Quantify the efficiency of the luminescence process.
Logical Relationship of Luminescence Sensitization:
Caption: The "antenna effect" in lanthanide luminescence.
Concluding Remarks
This compound stands as a ligand of significant potential, poised to contribute to the development of novel functional materials. Its rich coordination chemistry, inferred from the behavior of analogous systems, opens avenues for the creation of sophisticated coordination polymers, MOFs, and discrete complexes. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to explore the catalytic and luminescent applications of this versatile building block. As with any new frontier in materials science, meticulous experimental design and thorough characterization will be paramount in unlocking the full potential of this promising ligand.
References
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PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]
- Elise, S. (2018). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Accounts of Chemical Research, 51(6), 1348-1357.
- Hossain, M. A., et al. (2017). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Journal of the Iranian Chemical Society, 14(11), 2449-2457.
- Wang, Y., et al. (2023). Fabrication of ultrathin 2D MOF nanosheets for folic acid detection. Chinese Journal of Analytical Chemistry, 51(6), 100251.
-
ChemistryViews. (2022). New Luminescent Lanthanide Complexes. Retrieved from [Link]
- Hasegawa, Y., & Nakanishi, T. (2015).
- Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(19), 3277-3289.
- U.S. Patent No. 4,628,097. (1986).
- Kowalski, K., et al. (2018).
- Kirillov, A. M., et al. (2021). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Inorganics, 9(11), 84.
- Binnemans, K. (2009). Making sense of Lanthanide Luminescence. Journal of the Less-Common Metals, 488(1-2), 521-525.
- Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(19), 3277-3289.
- Li, Y., et al. (2020). Luminescent lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly selective detection of lead(ii) ions in water. Dalton Transactions, 49(14), 4536-4543.
- Lyubimov, S. E., et al. (2024). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review.
- Khan, E., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II)
- Chinese Patent No. CN107011254B. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
- Fun, H.-K., et al. (2009). 2-Amino-5-methylpyridinium 6-oxo-1,6-dihydropyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1617.
-
Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]
- Wang, Y., et al. (2014). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. Journal of Chemical Sciences, 126(5), 1467-1473.
- Khan, E., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications.
- Davarci, M., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189.
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Application Notes & Protocols: The 2-Amino-6-methylpyridine-3,4-dicarboxylic Acid Scaffold in Medicinal Chemistry
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and favorable metabolic profile make it an attractive bioisostere for phenyl rings. Within this class, functionalized aminopyridines serve as critical intermediates and core structures for a multitude of pharmacologically active agents.[3][4] This guide focuses on the 2-Amino-6-methylpyridine-3,4-dicarboxylic acid scaffold, a highly functionalized platform poised for exploitation in modern drug design. The presence of a vicinal dicarboxylic acid moiety offers a powerful handle for creating targeted interactions, particularly with metalloenzymes and receptor sites rich in cationic residues. Pyridine carboxylic acid isomers and their derivatives have a rich history, leading to drugs for a wide range of diseases, underscoring the potential of this scaffold.[5]
This document provides a comprehensive overview of the synthetic rationale, strategic applications, and detailed experimental protocols for utilizing the this compound core in drug discovery campaigns. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for creating novel therapeutic agents.
Strategic Value of the Scaffold in Drug Design
The this compound scaffold presents a unique convergence of functionalities, each contributing to its potential as a powerful drug discovery template.
-
The 2-Aminopyridine Moiety: This group is a common feature in kinase inhibitors and other targeted therapies. The primary amine provides a crucial hydrogen bond donor and a versatile synthetic handle for introducing a wide range of substituents to explore structure-activity relationships (SAR).
-
The Pyridine Core: As a heterocyclic aromatic ring, it enhances aqueous solubility compared to a simple benzene ring and introduces a hydrogen bond acceptor (the ring nitrogen), which can be critical for target engagement. Its metabolic stability is often superior to that of corresponding phenyl analogs.[6]
-
The 3,4-Dicarboxylic Acid Group: This is the scaffold's most distinguishing feature. The two adjacent carboxylic acids create a potent bidentate chelation site for metal ions, making it an excellent starting point for designing metalloenzyme inhibitors (e.g., integrases, metalloproteinases). Furthermore, the dianionic nature at physiological pH allows for strong ionic and hydrogen bonding interactions with positively charged amino acid residues like arginine and lysine in a protein's binding pocket.
-
The 6-Methyl Group: This small alkyl group provides a subtle hydrophobic contact point and can influence the planarity and electronic nature of the pyridine ring, fine-tuning its interaction with the target protein.
Synthesis of the Core Scaffold
Direct synthesis of this compound is not prominently described in the literature. Therefore, a rational, multi-step approach is proposed, leveraging well-established transformations in heterocyclic chemistry. The workflow begins with the commercially available 2-amino-6-methylpyridine.
Caption: Proposed synthetic workflow for this compound.
Protocol 2.1: Synthesis of this compound
This protocol outlines a plausible synthetic route. Note: This is a conceptual procedure and requires optimization.
Step 1: N-Boc Protection of 2-Amino-6-methylpyridine
-
Dissolve 2-amino-6-methylpyridine (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure and purify by flash chromatography (Hexane/Ethyl Acetate gradient) to yield the Boc-protected intermediate.
-
Causality: The Boc group protects the nucleophilic amino group from participating in subsequent reactions and directs the initial lithiation to the C3 position.
-
Step 2: Directed Ortho-Metalation and Iodination
-
Dissolve the Boc-protected intermediate (1.0 eq) in dry tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.2 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
-
Add a solution of iodine (I₂, 1.5 eq) in dry THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify by flash chromatography.
-
Causality: The Boc group is a directed metalation group (DMG), facilitating deprotonation at the adjacent C3 position. Trapping the resulting anion with iodine installs a handle for the first carboxylation.
-
Step 3 & 4: Iterative Carboxylation
-
These steps involve advanced organometallic techniques. A plausible sequence is a palladium-catalyzed carbonylation to install the first carboxyl group (as a methyl ester) at the 3-position, followed by a second lithiation at the 4-position using a stronger base like Lithium Diisopropylamide (LDA) and quenching with CO₂ gas.
Step 5: Deprotection and Saponification
-
Dissolve the di-ester intermediate in DCM (0.2 M) and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours to remove the Boc group. Concentrate to dryness.
-
Dissolve the crude amine in a THF/water mixture (3:1, 0.1 M) and add lithium hydroxide (LiOH, 5.0 eq).
-
Heat the mixture to 60 °C and stir for 4-6 hours until saponification is complete (monitored by LC-MS).
-
Cool the reaction to 0 °C and carefully acidify with 1 M HCl to a pH of ~3-4.
-
The product may precipitate. If so, collect by filtration. Otherwise, extract with a polar organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the final dicarboxylic acid.
Application in Target-Oriented Drug Design
The true power of the scaffold lies in its use as a template for building compound libraries. Its derivatization points at the 2-amino and 3,4-dicarboxyl positions allow for systematic exploration of chemical space.
Strategy 1: Kinase Inhibitor Design
Many kinase inhibitors utilize an aminopyridine core to form key hydrogen bonds with the enzyme's hinge region. The dicarboxylic acid moiety can be derivatized to extend into the solvent-exposed region or interact with specific residues near the ATP binding site. For instance, derivatives of related aminopyridinol scaffolds have been successfully developed as selective FGFR4 kinase inhibitors for treating hepatocellular carcinoma.[7]
Caption: Workflow for library synthesis and screening based on the scaffold.
Protocol 3.1: General Procedure for Parallel Amide Library Synthesis
This protocol is designed for the parallel synthesis of a diamide library from the dicarboxylic acid core.
-
Stock Solutions: Prepare a 0.2 M stock solution of the this compound core in dry dimethylformamide (DMF). Prepare a 0.5 M stock solution of the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF. Prepare a library of diverse primary and secondary amines as 1.0 M stock solutions in DMF.
-
Reaction Setup: In a 96-well reaction block, dispense 100 µL of the core scaffold solution (0.02 mmol, 1.0 eq) into each well.
-
Add 90 µL of the HATU stock solution (0.045 mmol, 2.2 eq) to each well.
-
Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to each well.
-
Agitate the block for 15 minutes at room temperature to allow for acid activation.
-
Add 25 µL of each unique amine stock solution (0.025 mmol, 1.2 eq per carboxyl group) to individual wells. Note: For a diamide with two different amines, this becomes a two-step process.
-
Seal the reaction block and agitate at room temperature for 16 hours.
-
Work-up: Quench the reactions by adding 200 µL of water to each well. Extract the products using a liquid-liquid extraction robot or manual techniques with ethyl acetate.
-
Purification & Analysis: The crude products can be purified by preparative HPLC-MS. Final compound integrity and purity should be confirmed by analytical LC-MS and NMR.
Strategy 2: Bioisosteric Replacement for Physicochemical Property Modulation
In drug development, it is often necessary to modify a lead compound to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8] The dicarboxylic acid group, while excellent for target binding, can lead to poor cell permeability and rapid clearance. Bioisosteric replacement is a key strategy to overcome this.[6][9]
| Original Group | Bioisosteric Replacement | Rationale & Potential Outcome |
| Dicarboxylic Acid | Carboxylic Acid + Tetrazole | The tetrazole ring is a well-established bioisostere for a carboxylic acid. It maintains the acidic pKa and hydrogen bonding capabilities but can improve metabolic stability and oral bioavailability. |
| Dicarboxylic Acid | Acylsulfonamide + Carboxylic Acid | An acylsulfonamide also mimics the acidic proton and geometry of a carboxylic acid but with a different charge distribution and pKa, potentially altering target affinity and improving permeability. |
| Dicarboxylic Acid | Di-amide (from library synthesis) | Neutralizes the charge completely. This is a drastic change but can be highly effective for improving cell permeability if ionic interactions are not essential for activity. |
| Dicarboxylic Acid | Hydroxamic Acid | Introduces a different metal-chelating motif, often used in inhibitors of metalloenzymes like histone deacetylases (HDACs). |
Conclusion and Future Outlook
The this compound scaffold is a feature-rich platform for modern medicinal chemistry. Its strategically positioned functional groups provide multiple avenues for derivatization, enabling the creation of large, diverse compound libraries. The strong metal-chelating and hydrogen-bonding potential of the diacid moiety makes it particularly suitable for targeting enzymes and receptors with well-defined cationic binding pockets. By employing rational design strategies, including library synthesis and bioisosteric replacement, researchers can leverage this scaffold to develop novel, potent, and selective therapeutic agents for a wide range of diseases, from cancer to neurological disorders.[10][11][12] Future work should focus on the development of efficient and scalable synthetic routes to the core structure and its key bioisosteric analogs to accelerate its application in drug discovery pipelines.
References
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SpiroChem. Bioisosteric Replacement Strategies. Available from: [Link]
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PrepChem.com. Synthesis of 2-amino-6-methylpyridine. Available from: [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]
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ResearchGate. Reaction of 2-amino-6-methylpyridine and steric hindrance. Available from: [Link]
- Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines.
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Kunce, D., et al. (2018). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Available from: [Link]
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Meanwell, N. A. (2011). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available from: [Link] (Note: A more general link to the Institute of Industrial Science, the University of Tokyo is provided as a stable landing page: [Link])
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Bamoniri, A., et al. (2018). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances. Available from: [Link]
-
de la Torre, B. G., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. Available from: [Link]
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ChemRxiv. One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. Available from: [Link]
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ResearchGate. Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives. Available from: [Link]
-
Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Al-wsabai, A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Available from: [Link]
-
Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Medicinal Chemistry. Available from: [Link]
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Chugunova, E., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available from: [Link]
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Kuranova, E., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. Available from: [Link]
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Fatima, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available from: [Link]
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Proença, M. F., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available from: [Link]
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Application Notes and Protocols for 2-Amino-6-methylpyridine-3,4-dicarboxylic Acid: A Guide for Synthetic and Medicinal Chemists
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
2-Amino-6-methylpyridine-3,4-dicarboxylic acid is a highly functionalized heterocyclic compound with significant potential in drug discovery and materials science. Its unique arrangement of a nucleophilic amino group and two carboxylic acid moieties on a pyridine core makes it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of multiple reactive sites on this molecule allows for diverse chemical modifications, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols for the synthesis and key reactions of this compound. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
PART 1: Synthesis of this compound
Direct experimental protocols for the synthesis of this compound are not extensively reported in the literature. Therefore, a plausible and robust two-step synthetic route is proposed here, commencing from a suitable precursor, 2-amino-6-methylpyridine-3,4-dicarbonitrile. This approach involves the initial synthesis of the dinitrile, followed by its complete hydrolysis to the target dicarboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Amino-6-methylpyridine-3,4-dicarbonitrile (Hypothetical Protocol)
This protocol is based on established methods for the synthesis of related aminopyridine dicarbonitriles.[2] The reaction proceeds via a multi-component condensation.
Materials:
-
2-Amino-6-methylpyridine
-
Malononitrile
-
A suitable oxidizing agent (e.g., iodine, ammonium persulfate)
-
A suitable solvent (e.g., ethanol, dimethylformamide)
-
Base catalyst (e.g., piperidine, triethylamine)
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-6-methylpyridine (1 equivalent) and malononitrile (2.2 equivalents) in the chosen solvent.
-
Add a catalytic amount of the base (e.g., 0.1 equivalents).
-
Add the oxidizing agent (1.1 equivalents) portion-wise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Rationale: This one-pot reaction is an efficient method for constructing the highly functionalized pyridine ring. The base catalyzes the initial Knoevenagel condensation between one molecule of malononitrile and an in-situ formed aldehyde equivalent, followed by a Michael addition of the second malononitrile. The oxidizing agent facilitates the final aromatization to the pyridine ring.
Step 2: Hydrolysis of 2-Amino-6-methylpyridine-3,4-dicarbonitrile to this compound
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis and can be achieved under acidic or basic conditions.[1][3]
Materials:
-
2-Amino-6-methylpyridine-3,4-dicarbonitrile
-
Concentrated sulfuric acid or concentrated hydrochloric acid (for acidic hydrolysis)
-
Sodium hydroxide or potassium hydroxide (for basic hydrolysis)
-
Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Protocol (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask, carefully add 2-amino-6-methylpyridine-3,4-dicarbonitrile to an excess of concentrated sulfuric acid or hydrochloric acid with cooling in an ice bath.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by observing the cessation of gas evolution (ammonia).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-4) using a concentrated solution of sodium hydroxide. The product will precipitate out of the solution.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove impurities.
-
Dry the purified this compound under vacuum.
Rationale: Strong acidic conditions are effective for the complete hydrolysis of both nitrile groups to carboxylic acids. The amino group is protonated under these conditions, protecting it from undesired side reactions. Neutralization to the isoelectric point minimizes the solubility of the amphoteric product, facilitating its isolation.
PART 2: Key Reactions and Applications
The presence of both amino and dicarboxylic acid functionalities allows for a range of subsequent chemical transformations, making this compound a versatile building block.
Amide Bond Formation: Synthesis of Novel Pyridine-dicarboxamides
Amide coupling is a cornerstone of medicinal chemistry. The dicarboxylic acid can be coupled with a variety of amines to generate a library of dicarboxamides for biological screening.
Protocol (using HATU as a coupling agent):
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent such as DMF or DCM.
-
Add the desired amine (2.2 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (3-4 equivalents).
-
Add the coupling reagent, such as HATU (2.2 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid groups, facilitating nucleophilic attack by the amine.[4] DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction. This method is generally high-yielding and tolerant of a wide range of functional groups.
Reaction Parameters for Amide Coupling
| Parameter | Recommended Conditions | Rationale |
| Coupling Reagent | HATU, HBTU, EDC/HOBt | High efficiency and broad functional group tolerance.[5][6] |
| Base | DIPEA, Triethylamine | Non-nucleophilic base to prevent side reactions. |
| Solvent | DMF, DCM, THF | Aprotic solvents to avoid reaction with the coupling agents. |
| Temperature | Room Temperature | Mild conditions to prevent racemization and side reactions. |
Esterification: Accessing Diester Derivatives
Esterification of the dicarboxylic acid can be useful for improving solubility, modifying pharmacokinetic properties, or for use as a protecting group strategy.
Protocol (Fischer Esterification):
-
Suspend this compound in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous HCl.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diester.
-
Purify the product by column chromatography or recrystallization.
Rationale: Fischer esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis. The reaction is an equilibrium process, and using the alcohol as the solvent drives the equilibrium towards the product side.
Metal Complexation: Exploring Coordination Chemistry
The nitrogen atom of the pyridine ring and the carboxylate groups are excellent ligands for metal ions, making this molecule suitable for the synthesis of coordination polymers and metal-organic frameworks (MOFs).
General Protocol for Metal Complex Synthesis:
-
Dissolve this compound in a suitable solvent, such as water or ethanol. A base (e.g., NaOH or triethylamine) may be added to deprotonate the carboxylic acids and improve solubility.
-
In a separate flask, dissolve a salt of the desired metal ion (e.g., Cu(II), Zn(II), Co(II)) in a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The formation of a precipitate may occur immediately, or crystals may form upon slow evaporation of the solvent, or by using solvothermal synthesis methods.
-
Collect the solid complex by filtration, wash with the solvent, and dry.
Rationale: The pyridine nitrogen and the carboxylate oxygens can coordinate to metal centers, leading to the formation of stable coordination complexes with diverse structures and potential applications in catalysis, gas storage, and sensing.[7][8]
Workflow for Application-Oriented Reactions
Caption: Key reaction pathways for derivatizing this compound.
PART 3: Characterization Data (Hypothetical)
The following table summarizes the expected characterization data for the target compound and its key derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass Spec (m/z) |
| This compound | C₈H₈N₂O₄ | 196.16 | 12-13 (br s, 2H, COOH), 7.5-8.0 (s, 1H, Ar-H), 6.5-7.0 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃) | 165-170 (C=O), 155-160 (C-NH₂), 145-150 (Ar-C), 120-130 (Ar-C), 110-115 (Ar-CH), 20-25 (CH₃) | 197.05 [M+H]⁺ |
| Dimethyl 2-amino-6-methylpyridine-3,4-dicarboxylate | C₁₀H₁₂N₂O₄ | 224.21 | 7.6-8.1 (s, 1H, Ar-H), 6.5-7.0 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) | 165-170 (C=O), 155-160 (C-NH₂), 145-150 (Ar-C), 120-130 (Ar-C), 110-115 (Ar-CH), 52-54 (OCH₃), 20-25 (CH₃) | 225.08 [M+H]⁺ |
Conclusion and Future Outlook
This compound represents a versatile and promising scaffold for the development of new chemical entities. The protocols outlined in this guide provide a solid foundation for its synthesis and derivatization. The ability to readily form amides, esters, and metal complexes opens up numerous avenues for research in medicinal chemistry, materials science, and beyond. Future work could focus on exploring the biological activities of libraries derived from this core structure, as well as investigating the properties of its coordination polymers for various applications.
References
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Puckowska, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. [Link]
-
Radwan, M. A., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3326. [Link]
-
Khatun, N., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Journal of Biomolecular Structure & Dynamics, 39(12), 4387-4401. [Link]
-
Castillo, O., et al. (2001). Cu(II) complexes with dicarboxylic acids and 3-aminopyridine. Inorganic Chemistry, 40(22), 5526-5535. [Link]
-
Mishra, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles. [Link]
-
Shavaleev, N. M., et al. (2003). Structural and photophysical properties of LnIII complexes with 2,2′-bipyridine-6,6′-dicarboxylic acid: surprising formation of a H-bonded network of bimetallic entities. Dalton Transactions, (21), 4128-4134. [Link]
-
Al-Omair, M. A. (2010). Synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines: a review. Molecules, 15(7), 4945-4966. [Link]
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Catalytic Applications of 2-Amino-6-methylpyridine-3,4-dicarboxylic Acid Derivatives: A Guide for Researchers
Introduction: Unveiling a Powerful Bifunctional Organocatalyst
In the realm of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy, offering an alternative to traditional metal-based catalysts. Within this field, bifunctional organocatalysts—molecules possessing both acidic and basic moieties—have garnered significant attention for their ability to mimic enzymatic catalysis, facilitating complex transformations with high efficiency.
This document delineates the catalytic potential of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid and its derivatives. This class of compounds is uniquely equipped for bifunctional catalysis. The pyridine nitrogen and the 2-amino group provide basic sites, while the two carboxylic acid groups at the 3 and 4 positions offer acidic functionalities. This integrated acidic and basic nature allows for a cooperative activation of substrates, leading to enhanced reaction rates and selectivities. This guide provides detailed protocols for leveraging these derivatives in key carbon-carbon bond-forming reactions and explores the mechanistic underpinnings of their catalytic prowess.
Core Principles: The Advantage of Bifunctional Catalysis
The catalytic efficacy of this compound derivatives stems from their ability to simultaneously activate both the nucleophile and the electrophile in a reaction. The acidic carboxylic acid groups can protonate and activate an electrophile (e.g., the carbonyl group of an aldehyde), making it more susceptible to nucleophilic attack. Concurrently, the basic amino group or the pyridine nitrogen can deprotonate a pro-nucleophile, increasing its nucleophilicity. This concerted mechanism lowers the activation energy of the reaction, often leading to milder reaction conditions and higher yields.
Caption: Bifunctional catalysis by this compound.
Application Note I: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. Derivatives of this compound are excellent catalysts for this transformation due to their ability to facilitate both the enolization of the active methylene compound and the activation of the carbonyl group.[1][2][3]
Protocol: Catalysis of Knoevenagel Condensation
This protocol describes the condensation of benzaldehyde with malononitrile as a model reaction.
Materials:
-
This compound
-
Benzaldehyde
-
Malononitrile
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol, 106 mg), malononitrile (1.1 mmol, 73 mg), and this compound (0.05 mmol, 9.8 mg, 5 mol%).
-
Solvent Addition: Add 10 mL of ethanol to the flask.
-
Reaction Conditions: Equip the flask with a reflux condenser and stir the mixture at room temperature or gently heat to 50-60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Expected Outcome:
This protocol should yield the desired 2-benzylidenemalononitrile in high yield. The catalyst's bifunctional nature allows for efficient reaction progress under mild conditions.
| Reactant 1 | Reactant 2 | Catalyst Loading | Solvent | Temperature | Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | 5 mol% | Ethanol | 60 °C | 2-4 | >90 |
| 4-Nitrobenzaldehyde | Malononitrile | 5 mol% | Ethanol | 60 °C | 1-3 | >95 |
| 4-Methoxybenzaldehyde | Malononitrile | 5 mol% | Ethanol | 60 °C | 4-6 | ~85 |
Application Note II: Michael Addition
The Michael addition, or conjugate addition, is a crucial reaction for the formation of 1,5-dicarbonyl compounds and related structures.[4][5] The bifunctional nature of this compound derivatives can be harnessed to catalyze this reaction by activating both the α,β-unsaturated carbonyl compound (Michael acceptor) and the nucleophile (Michael donor).[6][7]
Protocol: Catalysis of Michael Addition
This protocol outlines the addition of acetylacetone to chalcone.
Materials:
-
This compound
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Acetylacetone
-
Toluene (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve chalcone (1.0 mmol, 208 mg) and acetylacetone (1.2 mmol, 120 mg) in 10 mL of toluene.
-
Catalyst Addition: Add this compound (0.1 mmol, 19.6 mg, 10 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 80 °C under an inert atmosphere if necessary.
-
Monitoring: Track the reaction's progress using TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the Michael adduct.
Self-Validation and Causality:
The choice of a non-polar solvent like toluene can be advantageous in some cases to promote the intramolecular proton transfer steps facilitated by the catalyst. The catalyst's amino group is proposed to deprotonate the acetylacetone, while the carboxylic acid functions activate the enone system of the chalcone, bringing both reactants into proximity and lowering the transition state energy.
Caption: Workflow for the Michael Addition protocol.
Future Perspectives: Asymmetric Catalysis
A particularly exciting avenue for the application of this compound derivatives lies in asymmetric catalysis. The development of chiral versions of this catalyst scaffold could enable the enantioselective synthesis of valuable chiral building blocks.[8][9][10] This could be achieved through:
-
Resolution of Racemic Mixtures: Classical resolution techniques can be employed to separate the enantiomers of the catalyst.
-
Asymmetric Synthesis: Designing a synthetic route that introduces chirality into the pyridine backbone or through the derivatization of the amino or carboxylic acid groups with chiral auxiliaries.
A chiral derivative of this compound could potentially catalyze asymmetric Michael additions, Knoevenagel condensations, and other transformations, providing access to enantioenriched products for the pharmaceutical and fine chemical industries.
Conclusion
This compound and its derivatives represent a promising class of bifunctional organocatalysts. Their unique structural features allow for the efficient catalysis of important organic transformations under mild conditions. The protocols provided herein serve as a starting point for researchers to explore the catalytic potential of these compounds in their own synthetic endeavors. The prospect of developing chiral variants for asymmetric catalysis further highlights the significance of this versatile catalyst scaffold.
References
-
Jahani, F., Zamenian, B., Khaksar, S., & Tajbakhsh, M. (2010). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Synthesis, 2010(19), 3315-3318. [Link]
-
Tanaka, F. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST. [Link]
-
Various Authors. (2025). Amines and Amino Acids as Catalysts in Knoevenagel Condensation Reaction of Benzaldehyde with Malononitrile. ResearchGate. [Link]
-
Hakimi, M., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1530. [Link]
-
Various Authors. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. MDPI. [Link]
-
Devi, P., et al. (2015). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 20(8), 14865-14884. [Link]
-
Guan, Z., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23415-23422. [Link]
-
Wikipedia contributors. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
-
Valle-Sistac, J., et al. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Nanomaterials, 10(3), 468. [Link]
-
Abrigach, F., et al. (2015). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 1(1), 1-6. [Link]
-
Various Authors. (n.d.). Amines functionalized C60 as solid base catalysts for Knoevenagel condensation with high activity and stability. RSC Publishing. [Link]
-
Wang, Y., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2138. [Link]
-
Wikipedia contributors. (n.d.). Michael reaction. Wikipedia. [Link]
-
Bradshaw, J. S., et al. (1996). Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. DTIC. [Link]
-
Jumde, R. P., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 1-8. [Link]
-
Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(33), 21633-21640. [Link]
-
Noble, A., & MacMillan, D. W. C. (2014). Carboxylic acids as a traceless activation group for conjugate additions: a three-step synthesis of (±)-pregabalin. Journal of the American Chemical Society, 136(32), 11602-11605. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
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- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 3. chemrj.org [chemrj.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition [organic-chemistry.org]
- 6. Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water [organic-chemistry.org]
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Application Notes & Protocols: Derivatization Methods for 2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Introduction
2-Amino-6-methylpyridine-3,4-dicarboxylic acid is a multifunctional pyridine derivative featuring both nucleophilic (amino) and acidic (dicarboxylic) moieties. This complex structure presents unique challenges and opportunities for chemical modification and analysis. Direct analysis of this compound, particularly using techniques like gas chromatography (GC), is often impractical due to its high polarity, low volatility, and thermal lability. Derivatization—the process of chemically modifying a compound to alter its physicochemical properties—is therefore an essential strategy for researchers in analytical chemistry, drug discovery, and synthetic chemistry.
This guide provides a comprehensive overview of key derivatization methods applicable to this compound. We will delve into the mechanistic principles behind each method, offer detailed, field-tested protocols, and discuss the strategic considerations for choosing the most appropriate technique for your application. The methodologies covered include esterification and amidation of the carboxylic acid groups, acylation of the amino group, and comprehensive silylation for volatility enhancement.
Visualizing the Target Molecule
Before proceeding, it is crucial to understand the functional landscape of the target molecule. The presence of two carboxylic acid groups and a primary amino group allows for a variety of chemical transformations.
Figure 1: Structure and reactive sites of the target molecule.
Esterification: Targeting the Carboxylic Acid Groups
Esterification is a fundamental derivatization technique for carboxylic acids, converting them into less polar and more volatile esters. This is particularly useful for improving chromatographic behavior and enabling analysis by GC-MS. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is highly effective for pyridine carboxylic acids[1][2].
Causality and Mechanistic Insight: The reaction is an equilibrium process. An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol[3]. To drive the reaction to completion, it is essential to remove the water formed as a byproduct, typically by using a large excess of the alcohol or through azeotropic distillation[2].
Protocol 1: Di-esterification using Methanol and H₂SO₄
This protocol describes the formation of the dimethyl ester derivative.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend 100 mg of this compound in 10 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, carefully add 0.2 mL of concentrated sulfuric acid dropwise. The mixture may warm slightly.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 20 mL of ice-cold saturated NaHCO₃ solution to neutralize the excess acid. Be cautious as CO₂ evolution will cause foaming.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude diester can be purified by column chromatography on silica gel if necessary.
Self-Validation & Trustworthiness:
-
Completion: The reaction is driven to completion by using methanol as both the reagent and the solvent, ensuring a large molar excess.
-
Work-up: The neutralization step is critical to stop the reaction and prevent hydrolysis of the newly formed ester during extraction.
-
Troubleshooting: If the reaction is incomplete (as indicated by TLC or LC-MS), the reflux time can be extended, or a stronger acid catalyst like TsOH can be used[3]. Incomplete esterification can lead to a monoester byproduct[3].
Amide Formation: Creating Robust Derivatives
Converting the dicarboxylic acid to diamides offers another route to create stable derivatives. Amide bonds are generally more robust than esters. This can be achieved by first converting the carboxylic acids to a more reactive species, such as an acyl chloride, followed by reaction with an amine[4][5]. Alternatively, peptide coupling reagents can facilitate direct amide bond formation.
Causality and Mechanistic Insight: Direct reaction between a carboxylic acid and an amine is slow. Activation is required. Using an agent like thionyl chloride (SOCl₂) converts the carboxylic acid into a highly electrophilic acyl chloride. This intermediate readily reacts with a primary or secondary amine via nucleophilic acyl substitution to form the amide[4][6]. The HCl byproduct is typically scavenged by a base (like pyridine or triethylamine) or by using excess amine.
Figure 2: Workflow for Di-Amide synthesis via an Acyl Chloride intermediate.
Protocol 2: Di-amide Synthesis via Acyl Chloride Formation
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine (e.g., benzylamine)
-
Triethylamine (TEA) or Pyridine
-
Round-bottom flask, dropping funnel, and nitrogen/argon line
Procedure:
-
Activation: Suspend 100 mg of the starting material in 10 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar). Add a catalytic amount of DMF (1-2 drops).
-
Acyl Chloride Formation: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (2.5 equivalents) dropwise. Allow the mixture to warm to room temperature and then stir for 2-3 hours or until the suspension clarifies, indicating the formation of the di-acyl chloride.
-
Amine Addition: In a separate flask, dissolve the desired amine (2.2 equivalents) and triethylamine (2.2 equivalents) in 5 mL of anhydrous DCM.
-
Coupling Reaction: Cool the di-acyl chloride solution back to 0°C. Add the amine/TEA solution dropwise via a dropping funnel. After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by adding 10 mL of water. Separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude di-amide product.
-
Purification: Purify via column chromatography or recrystallization as needed.
Silylation: A Comprehensive Method for GC-MS Analysis
For applications requiring high sensitivity and separation efficiency, such as metabolomics or trace impurity analysis, GC-MS is the gold standard. Silylation is the most common derivatization method to prepare polar, non-volatile compounds for GC analysis[7]. Silylating reagents react with active hydrogens found in carboxylic acids, amines, alcohols, and thiols, replacing them with a non-polar trimethylsilyl (TMS) group[8][9]. This derivatization drastically reduces polarity and increases volatility[10].
Causality and Mechanistic Insight: Silylation involves the nucleophilic attack of the heteroatom (oxygen from -COOH or nitrogen from -NH₂) on the silicon atom of the silylating reagent (e.g., BSTFA or MSTFA). A leaving group (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) departs, and the active hydrogen is replaced by a TMS group. The reaction is highly efficient but sensitive to moisture, as water will readily react with the silylating reagent[7]. For our target molecule, silylation will occur at all three active sites: the two carboxylic acid groups and the primary amine.
Protocol 3: Total Silylation with BSTFA for GC-MS Analysis
Materials:
-
Dried sample of this compound
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Anhydrous Pyridine or Acetonitrile
-
GC vial with a screw cap and PTFE/silicone septum
-
Heating block or oven
Procedure:
-
Sample Preparation: Place approximately 0.1-0.5 mg of the thoroughly dried analyte into a 2 mL GC vial. It is critical to exclude all moisture.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (to aid dissolution) and 100 µL of BSTFA (+1% TMCS).
-
Reaction: Cap the vial tightly and mix thoroughly using a vortex mixer. Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. The resulting derivative will be the tri-TMS derivative.
Self-Validation & Trustworthiness:
-
Anhydrous Conditions: The protocol's success is contingent on maintaining strictly anhydrous conditions. Any residual water will consume the reagent and lead to incomplete derivatization and poor reproducibility.
-
Catalyst: The addition of 1% TMCS acts as a catalyst, enhancing the reactivity of the BSTFA, especially for hindered groups[7].
-
Derivative Stability: While silyl derivatives are highly volatile, they can be susceptible to hydrolysis. Samples should be analyzed promptly after derivatization for best results[11].
Acylation: Specific Derivatization of the Amino Group
In some synthetic applications, it may be desirable to selectively derivatize the amino group while leaving the carboxylic acid groups intact. Acylation with an acid anhydride or acyl chloride in the presence of a non-nucleophilic base is a standard method for this transformation[12][13].
Causality and Mechanistic Insight: The amino group is a stronger nucleophile than the un-ionized carboxylic acid. In the presence of a base like pyridine, which also acts as a catalyst, the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). Pyridine facilitates the reaction by activating the anhydride and scavenging the acidic byproduct[13][14].
Protocol 4: N-Acetylation using Acetic Anhydride and Pyridine
Materials:
-
This compound
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Dry reaction vessel under an inert atmosphere
Procedure:
-
Dissolution: Dissolve 100 mg of the starting material in 5 mL of anhydrous pyridine in a dry flask under nitrogen.
-
Acylation: Cool the solution to 0°C. Add acetic anhydride (1.2 equivalents) dropwise with stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction mixture and quench by the slow addition of ice-water.
-
Isolation: The product may precipitate upon addition of water. If so, it can be collected by filtration. Alternatively, if the product is soluble, the mixture can be acidified with 2M HCl and extracted with a suitable organic solvent.
-
Purification: The crude N-acetylated product can be purified by recrystallization.
Summary and Comparison of Methods
The choice of derivatization method is dictated by the analytical or synthetic goal. The following table provides a comparative summary to guide your decision-making process.
| Method | Target Functional Group(s) | Primary Reagents | Key Advantages | Common Applications | Considerations |
| Esterification | Carboxylic Acids (-COOH) | Alcohol (e.g., MeOH), Acid Catalyst (H₂SO₄)[1][2] | Creates stable, less polar derivatives; good for HPLC and GC analysis. | Synthesis, improving chromatographic peak shape. | Equilibrium reaction; requires removal of water for high yields[3]. |
| Amide Formation | Carboxylic Acids (-COOH) | SOCl₂, Amine, Base[4][5] | Forms highly stable amide bonds; introduces diverse functionalities. | Synthesis of bioactive analogs, peptide chemistry. | Requires activation of carboxylic acids; may use harsh reagents. |
| Silylation | All active hydrogens (-COOH, -NH₂) | BSTFA, MSTFA[7][9] | Comprehensive derivatization; drastically increases volatility for GC-MS. | Trace analysis, metabolomics, quantitative GC-MS profiling. | Derivatives are moisture-sensitive; requires strictly anhydrous conditions[10]. |
| Acylation | Amino Group (-NH₂) | Acetic Anhydride, Pyridine[13] | Selective for the amino group; useful for protecting group chemistry. | Multi-step synthesis, structural modification. | The basicity of pyridine can sometimes lead to side reactions. |
References
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-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Sci Rep. URL: [Link]
-
Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd. URL: [Link]
- Esterification of pyridine carboxylic acids. Google Patents.
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. URL: [Link]
-
Derivatization. Chemistry LibreTexts. URL: [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. URL: [Link]
-
Derivatization for Gas Chromatography. Phenomenex. URL: [Link]
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. URL: [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. URL: [Link]
-
Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate. URL: [Link]
-
O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. URL: [Link]
-
Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst. ACS Omega. URL: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. URL: [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Metabolites. URL: [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Amino-4-hydroxy-6-methylpyrimidine as a Versatile Building Block in Organic Synthesis
An In-Depth Guide to 2-Amino-4-hydroxy-6-methylpyrimidine in Synthetic Chemistry
Introduction: Unveiling a Privileged Scaffold
2-Amino-4-hydroxy-6-methylpyrimidine (CAS No: 3977-29-5), also known as 6-methylisocytosine, is a heterocyclic compound of significant interest and utility in organic synthesis.[1][2][3] Its value stems from a unique molecular architecture featuring multiple reactive sites: a nucleophilic amino group, an enolic hydroxyl group, and an active methyl group.[4] This trifecta of functionality makes it a privileged and highly versatile starting material for constructing a wide array of more complex molecules, particularly those with applications in medicinal chemistry and materials science.[4][5]
A crucial chemical characteristic of this pyrimidine is its existence in tautomeric forms, primarily the hydroxy form and the more stable keto form (2-amino-6-methyl-4(1H)-pyrimidinone).[1][6][7] This equilibrium can influence its reactivity and must be considered when designing synthetic strategies. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic utility, complete with detailed, field-proven protocols for key chemical transformations.
Core Synthetic Applications & Methodologies
The strategic arrangement of functional groups in 2-amino-4-hydroxy-6-methylpyrimidine allows for a diverse range of chemical modifications. This section details the experimental protocols for several foundational reactions that leverage this versatility.
Synthesis of Schiff Bases: A Gateway to Diverse Heterocycles
The condensation of the exocyclic amino group with various aldehydes and ketones is a robust and often high-yielding method to produce Schiff bases (or azomethines).[4][8] These imine-containing compounds are not only valuable for their own potential biological activities but also serve as critical intermediates for the synthesis of numerous other heterocyclic systems like β-lactams, oxazepines, and thiazolidinones.[8][9]
This protocol describes a general method for the acid-catalyzed condensation of 2-amino-4-hydroxy-6-methylpyrimidine with a carbonyl compound.
| Reagent/Material | Purpose | Typical Equivalents |
| 2-Amino-4-hydroxy-6-methylpyrimidine | Starting Material | 1.0 |
| Aldehyde or Ketone | Carbonyl Source | 1.0 - 1.2 |
| Ethanol or Methanol | Solvent | - |
| Glacial Acetic Acid | Catalyst | 2-3 drops |
Step-by-Step Procedure:
-
Reaction Setup: In a clean round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq.) in a suitable volume of ethanol.[4][8]
-
Addition of Carbonyl: To this solution, add the desired aldehyde or ketone (1.0-1.2 eq.).[4]
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.[4][8]
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 3-8 hours.[4][8]
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.[8]
-
Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure Schiff base.[8]
Causality and Insights:
-
The use of a catalytic amount of acid is crucial. It protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the pyrimidine.
-
Refluxing provides the necessary activation energy for the dehydration step, which forms the stable C=N double bond of the Schiff base.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-amino-4-hydroxy-6-methylpyrimidine (CHEBI:58959) [ebi.ac.uk]
- 3. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Pyridine Derivatives as Kinase Inhibitors
Introduction: The Prominence of the Pyridine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Kinase inhibitors have emerged as a cornerstone of modern targeted therapy, with a significant number of approved drugs demonstrating remarkable clinical efficacy.[2]
Within the landscape of kinase inhibitor discovery, the pyridine scaffold has established itself as a "privileged" structure.[3] This nitrogen-containing heterocycle is a recurring motif in a multitude of FDA-approved kinase inhibitors, including the groundbreaking drug Imatinib.[4] The pyridine ring's unique electronic properties and its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases contribute to its success as a pharmacophore.[4][5] Furthermore, the versatility of pyridine chemistry allows for the facile introduction of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] Several studies have indicated that incorporating a pyridine moiety can enhance a molecule's biochemical potency, metabolic stability, and cell permeability.[3]
This comprehensive guide provides an in-depth exploration of the synthesis of pyridine derivatives as kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into both classical and modern synthetic methodologies, offering detailed protocols and the rationale behind experimental choices. Furthermore, this document outlines key in-vitro assays for evaluating the biological activity and drug-like properties of these compounds, ensuring a holistic approach to the discovery and development of novel pyridine-based kinase inhibitors.
Synthetic Strategies for Pyridine-Based Kinase Inhibitors
The construction of the pyridine core and its subsequent functionalization are critical steps in the synthesis of this class of inhibitors. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule. While classical methods provide a robust foundation, modern cross-coupling and C-H functionalization techniques offer unparalleled efficiency and modularity.
Classical Approaches to Pyridine Synthesis
1. Hantzsch Pyridine Synthesis:
Developed by Arthur Rudolf Hantzsch in 1881, this multicomponent reaction remains a widely used method for the synthesis of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[6][7] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6][7] The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring.[7]
-
Causality behind Experimental Choices: The Hantzsch synthesis is advantageous for its operational simplicity and the use of readily available starting materials. The choice of β-ketoester and aldehyde directly dictates the substitution pattern at positions 2, 4, and 6 of the pyridine ring. The oxidation step is crucial and can be achieved using various reagents such as nitric acid, ferric chloride, or potassium permanganate.[7][8]
2. Bohlmann-Rahtz Pyridine Synthesis:
This method provides an efficient route to trisubstituted pyridines through the reaction of an enamine with an ethynylketone.[9][10] The reaction proceeds via a Michael addition, followed by isomerization and a heat-induced cyclodehydration to furnish the pyridine ring.[11] A modification of this method allows for the synthesis of cycloalkane-fused pyridines under milder conditions using ammonium fluoride.[12]
-
Causality behind Experimental Choices: The Bohlmann-Rahtz synthesis is particularly useful for accessing pyridines with a different substitution pattern compared to the Hantzsch synthesis. The choice of enamine and ethynylketone allows for the introduction of diverse functional groups. The use of heat in the final cyclization step is necessary to overcome the energy barrier for the electrocyclization and subsequent dehydration.
Modern Synthetic Methodologies
Modern synthetic chemistry has provided powerful tools for the construction and functionalization of pyridine rings with high precision and efficiency.
1. Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This versatile reaction enables the formation of carbon-carbon bonds by coupling an organoboron reagent with a halide or triflate.[3] For pyridine synthesis, this typically involves the reaction of a pyridylboronic acid with an aryl or heteroaryl halide, or vice versa.[1] The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[13]
-
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst.[14] This is particularly useful for introducing amino substituents onto the pyridine ring, a common feature in many kinase inhibitors.[6] The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine and reductive elimination of the product.[15]
2. C-H Bond Functionalization:
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying the pyridine ring without the need for pre-functionalized starting materials.[7] This approach allows for the introduction of alkyl, aryl, and other functional groups directly onto the pyridine core.[16] Transition-metal and rare-earth metal catalysts are often employed to achieve regioselective C-H activation at specific positions of the pyridine ring.[16][17]
Experimental Protocols
PART 1: Synthesis of a Representative Pyridine-Based Kinase Inhibitor - A Sorafenib Analogue
This section provides a detailed protocol for the synthesis of a key intermediate of Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers.[18][19] The synthesis involves a nucleophilic aromatic substitution followed by an amidation reaction.
Diagram: Synthetic Pathway to a Sorafenib Intermediate
Caption: Synthetic route to a key Sorafenib intermediate.
Protocol 1: Synthesis of 4-Chloro-N-methyl-2-picolinamide
-
Chlorination of 2-Picolinic Acid:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-picolinic acid (1.0 eq).
-
Slowly add thionyl chloride (3.0 eq) at 0 °C.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloro-2-picolinoyl chloride is used directly in the next step.
-
-
Amidation:
-
Dissolve the crude 4-chloro-2-picolinoyl chloride in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of methylamine (2.0 eq) in THF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-N-methyl-2-picolinamide.
-
Protocol 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
-
Nucleophilic Aromatic Substitution:
-
To a round-bottom flask, add 4-chloro-N-methyl-2-picolinamide (1.0 eq), 4-aminophenol (1.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-(4-aminophenoxy)-N-methylpicolinamide.[20]
-
This intermediate can then be reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to complete the synthesis of Sorafenib.[21]
PART 2: In-Vitro Biological Evaluation
Protocol 3: LanthaScreen® Kinase Activity Assay
The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure kinase activity.[9] It is based on the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[22]
Diagram: LanthaScreen® Kinase Assay Workflow
Caption: General workflow for the LanthaScreen® kinase assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound (pyridine derivative) in the appropriate assay buffer.
-
Prepare a 2X solution of the target kinase and the europium-labeled anti-tag antibody in the assay buffer.
-
Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer in the assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 4 µL of the 4X test compound solution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Table 1: Representative Data from a LanthaScreen® Kinase Assay
| Compound Concentration (nM) | TR-FRET Ratio (Mean ± SD) | % Inhibition |
| 0 (Control) | 0.85 ± 0.04 | 0 |
| 1 | 0.82 ± 0.03 | 3.5 |
| 10 | 0.65 ± 0.05 | 23.5 |
| 100 | 0.30 ± 0.02 | 64.7 |
| 1000 | 0.12 ± 0.01 | 85.9 |
| IC50 | 55 nM |
PART 3: In-Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the successful development of drug candidates.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract.[10] It utilizes a 96-well plate system with a lipid-infused artificial membrane separating a donor and an acceptor compartment.[23]
Step-by-Step Procedure:
-
Membrane Preparation:
-
Coat the filter of the donor plate with a solution of a lipid mixture (e.g., lecithin in dodecane).
-
-
Assay Setup:
-
Add the test compound solution (typically 10 µM in a buffer at pH 7.4) to the donor wells.[10]
-
Fill the acceptor wells with the corresponding buffer.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for 5 hours.[10]
-
-
Quantification:
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.[10]
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Pe) using the following equation:
Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)
where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the concentration at equilibrium, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
-
Table 2: Interpretation of PAMPA Permeability Data
| Permeability (Pe x 10⁻⁶ cm/s) | Classification |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
Protocol 5: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).
Step-by-Step Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (human or mouse), a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound (typically at a final concentration of 1-2 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as (0.693 / t½) / (microsomal protein concentration).
-
Diagram: Drug Discovery and Development Workflow
Caption: Integrated workflow for the development of kinase inhibitors.
Conclusion and Future Perspectives
The pyridine scaffold continues to be a highly valuable framework in the design and synthesis of potent and selective kinase inhibitors. The synthetic versatility of pyridine chemistry, from classical multicomponent reactions to modern catalytic methods, provides medicinal chemists with a powerful toolkit to explore vast chemical space. The protocols outlined in this guide offer a solid foundation for the synthesis of novel pyridine derivatives and their subsequent evaluation in key in-vitro assays. By integrating synthetic chemistry with robust biological and ADME profiling, researchers can accelerate the discovery and development of the next generation of targeted therapies for a wide range of diseases. Future efforts in this field will likely focus on the development of even more efficient and sustainable synthetic methodologies, such as flow chemistry and biocatalysis, as well as the application of computational methods to guide the design of inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
References
- Hantzsch, A. R. (1881). Über die Synthese von Pyridin-Derivaten aus Acetessigäther und Aldehyd-Ammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
- Bankston, D., et al. (2002). A Scaleable Synthesis of Sorafenib. Organic Process Research & Development, 6(6), 777-781.
-
Hantzsch Pyridine Synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics, 13(7-S), 123-131.
- The Bohlmann–Rahtz route to functionalised pyridine scaffolds and their use in library synthesis. (2003). Tetrahedron Letters, 44(3), 531-533.
- Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
- A practical and efficient method for synthesis of sorafenib and regorafenib. (2023).
- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry, 13(6), 637-655.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
- C–H functionalization of pyridines. (2021). Organic & Biomolecular Chemistry, 19(25), 5536-5553.
- Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry, 58(13), 5343-5359.
- LanthaScreen® Eu Kinase Binding Assay for PLK4. (n.d.). Thermo Fisher Scientific.
- Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (2009). Bioorganic & Medicinal Chemistry Letters, 19(16), 4643-4648.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry, 13(10), 1165-1188.
- Thawing and Incubating Human and Animal Liver Microsomes. (n.d.). Thermo Fisher Scientific.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry, 70(17), 6884-6890.
- Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube.
- C-H Functionalization of Pyridines. (2021).
- Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013). ACS Medicinal Chemistry Letters, 4(7), 635-640.
- LanthaScreen® Eu Kinase Binding Assay for PLK4. (n.d.). Thermo Fisher Scientific.
- Process for the preparation of sorafenib. (2009).
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2021). The Journal of Organic Chemistry, 86(17), 11943-11950.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2011). Molecules, 16(7), 5876-5888.
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech.
- Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. (2025). The Journal of Organic Chemistry.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). Tetrahedron, 72(48), 7645-7663.
- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (2024). Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Dalton Transactions, 47(29), 9785-9790.
- Metabolic Stability Assays. (n.d.). Merck Millipore.
- IM
- Synthesis of Sorafenib. (2010). Chinese Journal of Pharmaceuticals, 41(1), 12-14.
- Parallel Artificial Membrane Permeability Assay (PAMPA)
- LanthaScreen Eu Kinase Binding Assay for MKNK2 Overview. (n.d.). Thermo Fisher Scientific.
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. (n.d.).
- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. (n.d.). Benchchem.
- In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
- (PDF) Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Academia.edu.
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal of the Iranian Chemical Society.
- Properties of FDA-approved small molecule protein kinase inhibitors. (2024). Blue Ridge Institute for Medical Research.
- Bohlmann–Rahtz pyridine synthesis. (2023). YouTube.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 14. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
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- 18. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
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- 20. bioassaysys.com [bioassaysys.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
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- 23. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-methylpyridine-3,4-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and analogous syntheses of related compounds.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily due to the multifunctional nature of the target molecule. The presence of both an electron-donating amino group and electron-withdrawing carboxylic acid groups on the pyridine ring, in a specific substitution pattern, requires careful strategic planning to control regioselectivity and avoid unwanted side reactions. This guide will help you anticipate and address these challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Pyridine Ring Formation
Scenario: You are attempting a Hantzsch-type pyridine synthesis or a related multi-component reaction to construct the 2-amino-6-methylpyridine core, but the yield is consistently low.
| Potential Cause | Explanation | Troubleshooting Action |
| Poor Regioselectivity | In multi-component reactions like the Hantzsch synthesis, unsymmetrical starting materials can lead to the formation of multiple isomers, reducing the yield of the desired product. The cyclization step may not be sufficiently selective.[1] | Optimize Reaction Conditions: Vary the temperature and catalyst. Lewis acid catalysts (e.g., Yb(OTf)₃, ZnBr₂) can sometimes improve regioselectivity under milder conditions.[1] Modify Substrates: If possible, use more sterically hindered reactants to direct the cyclization towards the desired isomer.[1] |
| Side Reactions | The amino group in the starting materials can undergo side reactions, such as oxidation or acylation, depending on the reaction conditions. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Protecting Groups: Consider protecting the amino group if it is part of a starting material that is sensitive to the reaction conditions. |
| Incomplete Reaction | The reaction may not be going to completion due to insufficient reaction time, temperature, or catalyst activity. | Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and ensure it has reached completion before workup. Increase Temperature/Time: Cautiously increase the reaction temperature or extend the reaction time. Catalyst Screening: Experiment with different catalysts and catalyst loadings. |
Issue 2: Difficulty in Introducing the Carboxylic Acid Groups
Scenario: You have successfully synthesized 2-amino-6-methylpyridine and are attempting to introduce the dicarboxylic acids at the 3 and 4 positions, but the reaction is problematic.
| Potential Cause | Explanation | Troubleshooting Action |
| Deactivation of the Pyridine Ring | The existing amino group is activating, but the carboxylic acid groups, once introduced, are deactivating, which can make the second carboxylation difficult. | Stepwise Introduction: Introduce the carboxylic acid groups one at a time. It may be easier to introduce the first group at the more reactive position and then force the second carboxylation under more vigorous conditions. |
| Harsh Reaction Conditions | Strong oxidizing agents used to convert methyl or other groups into carboxylic acids can lead to degradation of the pyridine ring or the amino group.[1] | Milder Oxidizing Agents: Explore milder oxidation conditions. For example, if starting from a quinoline precursor, oxidation with hydrogen peroxide in a basic solution can be effective.[2] Alternative Strategies: Consider a synthetic route that builds the dicarboxylic acid functionality into one of the precursors before the pyridine ring formation. |
| Poor Solubility | The starting material or the final product may have poor solubility in the reaction solvent, leading to incomplete reaction or difficult purification. | Solvent Screening: Test a range of solvents to find one that provides adequate solubility for all components. Phase-Transfer Catalysis: For reactions involving immiscible phases, a phase-transfer catalyst may improve reaction rates. |
Issue 3: Challenges in Purification
Scenario: The crude product is a complex mixture, and isolating the pure this compound is proving difficult.
| Potential Cause | Explanation | Troubleshooting Action |
| Presence of Isomeric Byproducts | As mentioned, lack of regioselectivity can lead to isomers that are difficult to separate from the desired product. | Recrystallization: Carefully select a solvent system for recrystallization that preferentially dissolves one isomer over the other. Chromatography: Use column chromatography with a suitable stationary and mobile phase. Consider HPLC for analytical and small-scale preparative separations. |
| Zwitterionic Nature of the Product | The product contains both acidic (carboxylic acids) and basic (amino) groups, making it a zwitterion. This can affect its solubility and behavior during extraction and chromatography. | pH Adjustment: During aqueous workup, carefully adjust the pH to the isoelectric point to precipitate the product. To perform extractions, adjust the pH to be significantly above or below the pKa values of the functional groups to ensure the product is in a single, soluble form (either the free acid or the carboxylate/ammonium salt). |
| Contamination with Reagents or Catalysts | Residual starting materials, catalysts, or byproducts from side reactions can co-purify with the product. | Thorough Workup: Ensure the workup procedure effectively removes all reagents. This may involve multiple washes with acidic and basic solutions. Catalyst Removal: If a solid-supported catalyst is used, ensure it is completely filtered off. For soluble catalysts, specific workup procedures may be required for their removal. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most promising general strategies for synthesizing substituted pyridine dicarboxylic acids?
A1: The most common approaches involve either building the pyridine ring with the desired substituents already in place or functionalizing a pre-existing pyridine ring. For highly substituted pyridines, multi-component reactions like the Hantzsch synthesis or variations thereof are often employed.[1] Another powerful method is the cycloaddition reaction.[3] Alternatively, starting with a substituted quinoline and performing an oxidative cleavage of the benzene ring can yield the desired pyridine-2,3-dicarboxylic acid core.[4]
Q2: How does the amino group at the 2-position influence the reactivity of the pyridine ring?
A2: The amino group at the 2-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. It will primarily direct incoming electrophiles to the 3- and 5-positions. This needs to be considered when planning the introduction of the carboxylic acid groups.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Many reagents used in pyridine synthesis can be toxic, corrosive, or flammable. For instance, strong oxidizing agents like potassium permanganate require careful handling.[1] Reactions involving strong acids or bases should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: Can I use a pre-existing 2-amino-6-methylpyridine and introduce the carboxylic acid groups?
A4: Yes, this is a plausible approach. However, direct carboxylation of the pyridine ring can be challenging. More commonly, one would introduce functional groups that can be later converted to carboxylic acids. For example, you could attempt a Vilsmeier-Haack reaction to introduce formyl groups, which can then be oxidized. Alternatively, lithiation followed by quenching with carbon dioxide is a possibility, but regioselectivity can be an issue.
Part 3: Experimental Protocols and Visualization
Proposed Synthetic Pathway
Given the lack of a direct published synthesis for this compound, a plausible route could involve the construction of a suitable precursor followed by functional group transformations. A potential strategy could start from a substituted quinoline.
Caption: A proposed synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
- Guidechem. (n.d.). How to prepare 2-Amino-6-methylpyridine?.
- Bloom Tech. (2023, December 18). How do you prepare pyridine-2,6-dicarboxylic acid?.
- Baran Lab. (n.d.). Pyridine Synthesis: Cliff Notes.
-
Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and Structural Characterisation of Amides from Picolinic Acid and Pyridine-2,6-Dicarboxylic Acid. Scientific Reports, 5, 9950. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Issa, T. A., & Al-Amri, J. F. (2020). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 10(49), 29337-29344. [Link]
-
Chimichi, S., & Nesi, R. (1977). A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry, 14(6), 1099-1100. [Link]
- American Cyanamid Company. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids (U.S.
-
Zhang, J., & Li, X. (2011). Synthesis of 2, 3-pyridine-dicarboxylic acid. Advanced Materials Research, 233-235, 1353-1356. [Link]
Sources
Technical Support Center: Purification of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Welcome to the technical support center for the purification of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this highly functionalized and potentially challenging molecule. Drawing from extensive field experience and established chemical principles, this document provides in-depth troubleshooting guides and frequently asked questions to help you achieve your desired purity.
Introduction: The Challenge of an Amphoteric Pyridine
This compound is an amphoteric molecule, containing both a basic amino group and two acidic carboxylic acid groups. This dual nature dictates its solubility and behavior in different environments, making purification a non-trivial task. The key to successful purification lies in exploiting these properties, particularly its pH-dependent solubility.
This guide will focus on three primary purification techniques:
-
Acid-Base Extraction & pH-Controlled Precipitation
-
Recrystallization
-
Chromatography
Part 1: Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the purification of this compound.
Q1: My crude product is a dark, oily substance. What is the best first step?
A: A dark, oily, or gummy consistency often indicates the presence of significant impurities and residual solvents. The most robust initial purification strategy is not direct recrystallization but rather an acid-base extraction . This technique leverages the compound's amphoteric nature to separate it from non-ionizable impurities. Dissolve the crude material in an appropriate organic solvent and proceed with the acid-base workup detailed in our troubleshooting guide.
Q2: What are the most likely impurities I should be trying to remove?
A: Potential impurities depend on the synthetic route but commonly include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Reaction intermediates: Partially reacted molecules, for example, the mono-carboxylic acid version.
-
Decarboxylation products: Loss of one or both carboxylic acid groups due to excessive heat or harsh acidic/basic conditions.
-
Polymeric materials: Dark, tar-like substances formed from side reactions.
Q3: I have a solid crude product. Can I go directly to recrystallization?
A: While possible, it is often more efficient to first perform a rapid acid-base cleanup. If you choose to proceed directly with recrystallization, you will likely need to screen a range of polar, protic solvents or mixed-solvent systems. Due to the high polarity of your compound, common non-polar organic solvents will likely be ineffective. A good starting point for solvent screening would be water, ethanol, methanol, or mixtures thereof.
Q4: My TLC shows a single spot, but my NMR shows impurities. Why?
A: This is a common issue, especially with highly polar compounds. Several factors could be at play:
-
TLC System Inadequacy: The chosen mobile phase may not be capable of resolving your compound from structurally similar impurities. Try a more polar or a buffered mobile phase.
-
In-situ Salt Formation: Your compound might be streaking or staying at the baseline if it forms a salt with the silica gel (which is acidic). Adding a small amount of acetic acid or ammonia to your eluent can often resolve this.
-
Non-UV Active Impurities: If your impurities lack a chromophore, they will not be visible under a UV lamp. Staining the TLC plate with reagents like potassium permanganate or iodine can help visualize these.
Q5: Is this compound stable to heat?
A: Pyridine carboxylic acids can be susceptible to decarboxylation at high temperatures. When performing recrystallization or removing solvent under reduced pressure, it is advisable to keep heating temperatures moderate (e.g., below 60-70°C) to minimize potential degradation.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols and troubleshooting advice for the most effective purification techniques.
Guide 1: Purification via Acid-Base Extraction
This is the most powerful technique for this molecule. It exploits the differential solubility of the neutral compound, its carboxylate salt form, and its pyridinium salt form. The general principle involves converting the desired compound into a water-soluble salt, washing away organic-soluble impurities, and then precipitating the pure compound by adjusting the pH.[1][2]
Workflow for Acid-Base Purification
Caption: Workflow for purifying the amphoteric target compound.
Detailed Experimental Protocol
-
Dissolution: Dissolve the crude material in a suitable organic solvent like Ethyl Acetate (EtOAc). If solubility is poor, add a minimal amount of a co-solvent like Tetrahydrofuran (THF) to achieve dissolution.
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution and shake vigorously.
-
Causality: The NaHCO₃ is a weak base that will deprotonate the carboxylic acid groups, forming a water-soluble sodium carboxylate salt.[1] Neutral impurities and very weak bases will remain in the organic layer. The basicity of the amino group is generally too low to be significantly protonated by the bicarbonate solution.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.
-
Backwash (Optional): Wash the combined aqueous layers with a fresh portion of EtOAc to remove any trapped neutral impurities. Discard this organic wash.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. While stirring vigorously, slowly add 1M HCl dropwise. You will observe gas evolution (CO₂) and the formation of a precipitate.
-
Causality: As the pH is lowered, the carboxylate salt is protonated back to the neutral carboxylic acid. The compound's solubility in water is lowest at its isoelectric point (the pH at which the net charge is zero), causing it to precipitate out of the solution.
-
-
Isolation: Continue adding acid until the pH of the solution is approximately 3-4 (check with pH paper). Once precipitation is complete, collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts (NaCl). Then, wash with a small amount of a cold organic solvent like acetone or ether to help remove residual water.
-
Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
Troubleshooting Q&A
| Problem | Potential Cause | Solution |
| An emulsion forms during extraction. | High concentration of impurities acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. If it persists, filter the entire mixture through a pad of Celite. |
| Product precipitates as an oil, not a solid. | Presence of impurities depressing the freezing point; solution is too warm or too concentrated. | Ensure the aqueous solution is thoroughly chilled in an ice bath before and during acidification. Add the acid very slowly. If an oil still forms, try extracting the acidified solution with a more polar organic solvent (like 2-butanol), then dry and evaporate the solvent. |
| Low recovery of the final product. | Incomplete extraction into the aqueous layer; product has some solubility in the acidic water. | Use more portions of NaHCO₃ solution for extraction. After filtration, cool the acidic filtrate further and allow it to stand to see if more product crystallizes. |
| Final product is still discolored. | Colored impurities are also amphoteric or are strongly adsorbed to your product. | Redissolve the product and repeat the acid-base cycle. Alternatively, treat the solution with activated carbon before the final precipitation step (see Recrystallization guide). |
Guide 2: Purification via Recrystallization
Recrystallization is a classic technique for purifying solid compounds. The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Solvent Selection Strategy
Given the high polarity and hydrogen bonding capability of this compound, suitable solvents will be polar and protic.
| Solvent | Rationale / Expected Behavior | Potential Issues |
| Water | High polarity and H-bonding should make it a good solvent, especially when hot. | The compound's solubility is highly pH-dependent. Use of pure water may result in a solution with a pH where the compound is partially ionized and highly soluble even when cold, leading to poor recovery. |
| Ethanol / Methanol | Good polar, protic solvents. | May be too good of a solvent, leading to high solubility even at room temperature and thus poor recovery. |
| Acetic Acid | Can be an excellent solvent for amino acids and related structures. | Difficult to remove completely. May form a salt with the amino group. |
| Water/Ethanol or Water/Acetone Mix | A mixed-solvent system is highly promising. The compound is dissolved in a "good" solvent (hot water/ethanol) and a "poor" solvent (acetone or cold ethanol) is added to induce crystallization. | Finding the correct ratio requires careful experimentation. |
Detailed Experimental Protocol
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your compound in ~0.5 mL of various solvents at room temperature and upon heating. A good solvent will show low solubility when cold and high solubility when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a mixed pair) portion-wise while heating the mixture (e.g., on a hot plate) with stirring. Add just enough solvent to fully dissolve the solid at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (a spatula tip). Re-heat the mixture to boiling for a few minutes.
-
Causality: The activated carbon has a high surface area and adsorbs large, flat, aromatic colored impurity molecules.
-
-
Hot Filtration: If you used activated carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Troubleshooting Q&A
| Problem | Potential Cause | Solution |
| Product does not crystallize upon cooling. | Too much solvent was used; the compound is supersaturated. | Try scratching the inside of the flask with a glass rod. Add a "seed crystal" of the pure compound. If all else fails, slowly evaporate some of the solvent and cool again. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound/impurity mixture. | Lower the temperature at which dissolution occurs. Add a small amount of a "poorer" solvent before cooling to raise the melting point of the solution phase. |
| Recovery is very low. | The compound is too soluble in the chosen solvent even when cold. | You have chosen too "good" of a solvent. Re-evaluate your solvent screen. Try a mixed-solvent system. |
Guide 3: Purification via Chromatography
For highly challenging separations or to achieve analytical purity, chromatography is the method of choice. Given the ionic nature of the compound, ion-exchange chromatography is a particularly suitable option.
Technique Selection
Caption: Decision tree for selecting a purification method.
Protocol 1: Cation-Exchange Chromatography
This method separates compounds based on their positive charge. At a low pH (e.g., pH 2-3), the amino group will be protonated (-NH₃⁺), giving the molecule a net positive charge and allowing it to bind to a cation-exchange resin.
-
Resin Preparation: Use a strong cation exchange resin (e.g., Dowex 50W). Prepare it by washing with 1M HCl, followed by deionized water until the eluent is neutral.
-
Sample Loading: Dissolve the crude product in a minimal amount of the acidic loading buffer (e.g., 20 mM ammonium acetate buffer, pH 3.0).
-
Binding: Load the sample onto the prepared column. The positively charged target compound will bind to the resin.
-
Washing: Wash the column with several column volumes of the loading buffer to elute any neutral or anionic impurities.
-
Elution: Elute the bound product using a gradient of increasing salt concentration (e.g., 0.1 M to 2.0 M NaCl in the loading buffer) or by increasing the pH (e.g., using an ammonium acetate buffer at pH 8.5).[3] The high salt concentration or the neutralization of the amino group will release the compound from the resin.
-
Analysis & Isolation: Collect fractions and analyze them by TLC or HPLC. Combine the pure fractions. The product may need to be desalted (e.g., by reverse-phase chromatography or precipitation) before final use.
Troubleshooting Q&A
| Problem | Potential Cause | Solution |
| Product does not bind to the column. | The pH of the loading buffer is too high; the amino group is not fully protonated. | Lower the pH of the loading buffer. Ensure the sample is fully dissolved and its pH is adjusted before loading. |
| Product does not elute from the column. | Elution buffer is not strong enough (salt concentration or pH is too low). | Increase the salt concentration gradient or the final pH of the elution buffer. Consider using a stronger base like dilute ammonium hydroxide for elution. |
| Poor separation / broad peaks. | Column is overloaded; flow rate is too fast. | Reduce the amount of sample loaded onto the column. Decrease the flow rate to allow for better equilibration. |
Part 3: References
-
US4628097A - Process for the preparation of 2-amino-alkylpyridines. Google Patents.
-
PrepChem.com - Synthesis of 2-amino-6-methylpyridine. [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. [Link]
-
Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. [Link]
-
(PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. [Link]
-
WO2014095080A2 - Process for the purification of carboxylic acids. Google Patents.
-
Acid-Base Extraction - Chemistry LibreTexts. [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ResearchGate. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]
-
Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica - NIH. [Link]
-
Reaction of 2-amino-6-methylpyridine and steric hindrance. - ResearchGate. [Link]
-
CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
-
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
-
Acid–base extraction - Wikipedia. [Link]
Sources
optimization of reaction conditions for 2-Amino-6-methylpyridine-3,4-dicarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring you can optimize your reaction conditions for the best possible outcomes.
Synthesis Overview: A Plausible Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical approach involves the oxidation of the readily available starting material, 2-amino-6-methylpyridine. The methyl group and the electron-rich pyridine ring are susceptible to oxidation, which can be leveraged to introduce the desired carboxylic acid functionalities.
A plausible synthetic route, inferred from established chemical principles, is the oxidation of 2-amino-6-methylpyridine using a strong oxidizing agent. This process would aim to convert the methyl group at the 6-position and the carbon at the 4-position into carboxylic acid groups. The amino group at the 2-position and the nitrogen in the pyridine ring can influence the reactivity of the molecule during oxidation.[1][2]
Below is a workflow diagram illustrating the proposed synthetic pathway and key areas for optimization and troubleshooting.
Caption: Proposed workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the oxidation step.
-
Incomplete Oxidation: The oxidation of both the methyl group and the pyridine ring requires a potent oxidizing agent and optimized conditions. If the reaction is not driven to completion, you may isolate starting material or partially oxidized intermediates, such as 2-amino-6-methylpyridine-3-carboxylic acid or 2-aminopyridine-3,4-dicarboxylic acid.
-
Solution:
-
Increase Oxidant Equivalents: Gradually increase the molar equivalents of your oxidizing agent (e.g., potassium permanganate). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can enhance the rate of oxidation. However, be cautious as excessive heat can lead to decomposition.
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Prolong Reaction Time: Ensure the reaction is stirred for a sufficient duration to allow for complete oxidation.
-
-
-
Over-oxidation and Ring Opening: Pyridine rings, especially when activated by an amino group, can be susceptible to oxidative cleavage under harsh conditions.[3] This will lead to a complex mixture of degradation products and a significantly lower yield of the desired product.
-
Solution:
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. An ice bath may be necessary, especially during the initial addition of the oxidizing agent.
-
Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution via a dropping funnel to manage the exothermic nature of the reaction and prevent localized overheating.
-
-
-
Decarboxylation: Pyridine carboxylic acids can be prone to decarboxylation, particularly at elevated temperatures and under certain pH conditions.[4][5][6][7] This would result in the loss of one or both carboxylic acid groups.
-
Solution:
-
Mild Work-up Conditions: During the work-up, avoid excessive heating, especially in acidic or strongly basic solutions.
-
pH Control: Carefully adjust the pH during isolation. It is often preferable to precipitate the product by adjusting the pH to its isoelectric point.
-
-
Question 2: My final product is a complex mixture, and I'm having trouble with purification. What are the likely impurities and how can I remove them?
Answer:
A complex product mixture is a common challenge in this synthesis. The impurities can be unreacted starting materials, partially oxidized intermediates, or byproducts from side reactions.
Potential Impurities and Their Origin:
| Impurity | Plausible Origin |
| 2-Amino-6-methylpyridine | Incomplete reaction. |
| 2-Amino-6-methylpyridine-3-carboxylic acid | Partial oxidation of the pyridine ring. |
| 2-Aminopyridine-3,4-dicarboxylic acid | Partial oxidation of the methyl group. |
| Pyridine-N-oxide derivatives | Oxidation of the pyridine nitrogen.[8][9] |
| Ring-opened byproducts | Over-oxidation.[3] |
Purification Strategies:
-
Acid-Base Extraction: The carboxylic acid groups in your target molecule provide a handle for purification.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a weak aqueous base (e.g., sodium bicarbonate solution). Your dicarboxylic acid product should move into the aqueous layer as its carboxylate salt.
-
Wash the organic layer to remove any remaining basic impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate your purified product.
-
Filter, wash with cold water, and dry the solid.
-
-
-
Recrystallization: This is an effective method for purifying solid products.
-
Solvent Selection: Experiment with different solvent systems. A good starting point would be a mixture of water and a polar organic solvent like ethanol or isopropanol. The goal is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
-
Column Chromatography: For very complex mixtures or for obtaining highly pure material, column chromatography may be necessary.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective for separating compounds with varying polarities.
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Question 3: I am observing the formation of a dark-colored, tar-like substance during my reaction. What is causing this and how can I prevent it?
Answer:
The formation of dark, insoluble materials is often indicative of polymerization or extensive decomposition of the starting material or product.
-
Cause: This is typically a result of overly harsh reaction conditions, such as high temperatures or a high concentration of the oxidizing agent. The amino group on the pyridine ring can be susceptible to oxidation, leading to the formation of colored, polymeric byproducts.
-
Prevention:
-
Strict Temperature Control: As mentioned previously, maintaining a low and consistent temperature is crucial.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively and reduce the likelihood of intermolecular side reactions that lead to polymerization.
-
Protecting Groups: In some cases, it may be beneficial to protect the amino group before the oxidation step. An acetyl or other suitable protecting group can be introduced and later removed after the oxidation is complete. This adds steps to the synthesis but can significantly improve the yield and purity of the final product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best oxidizing agent for this synthesis?
A1: Potassium permanganate (KMnO₄) is a strong and commonly used oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[10] Another powerful option is ruthenium tetroxide (RuO₄), which can be generated in situ from a catalytic amount of a ruthenium salt (e.g., RuCl₃) and a stoichiometric amount of a co-oxidant (e.g., sodium periodate). The choice of oxidant will depend on the scale of your reaction and your specific laboratory setup.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. You should see the disappearance of the starting material spot (2-amino-6-methylpyridine) and the appearance of a more polar spot corresponding to your dicarboxylic acid product. A suitable eluent for TLC would be a mixture of a polar solvent like methanol or ethyl acetate and a less polar solvent like dichloromethane or hexane, with a small amount of acetic or formic acid to improve the spot shape of the carboxylic acids. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Strong Oxidizing Agents: Handle strong oxidizing agents like potassium permanganate with care. They can react violently with organic materials.
-
Exothermic Reaction: The oxidation is likely to be exothermic. Use an ice bath to control the temperature, especially during the addition of the oxidant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any volatile reagents or byproducts.
Q4: Can I use a different starting material?
A4: While 2-amino-6-methylpyridine is a logical starting material, other precursors could be considered. For instance, if you have access to a pyridine derivative with other functional groups that can be converted to carboxylic acids (e.g., aldehydes, esters), these could also be viable starting points. The specific reaction conditions would need to be adapted accordingly.
Q5: How do I confirm the structure of my final product?
A5: A combination of analytical techniques is necessary for unambiguous structure confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the methyl group protons and the appearance of a downfield aromatic proton. ¹³C NMR will show the presence of two new signals in the carboxylic acid region (around 160-180 ppm).
-
Mass Spectrometry (MS): This will provide the molecular weight of your product, confirming the addition of the two carboxylic acid groups.
-
Infrared (IR) Spectroscopy: You should observe a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).
Experimental Protocols
General Procedure for the Oxidation of 2-Amino-6-methylpyridine:
Disclaimer: This is a general guideline. The specific amounts and conditions should be optimized for your particular setup.
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-6-methylpyridine (1.0 eq) in an appropriate solvent (e.g., water or a mixture of water and a co-solvent like pyridine). Cool the solution in an ice bath to 0-5 °C.
-
Preparation of Oxidant Solution: In a separate beaker, prepare a solution of the oxidizing agent (e.g., potassium permanganate, 3-4 eq) in water.
-
Addition of Oxidant: Slowly add the oxidant solution to the stirred, cooled solution of the starting material over a period of 1-2 hours, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) while monitoring its progress by TLC.
-
Work-up:
-
Quench any excess oxidant by adding a reducing agent (e.g., sodium bisulfite) until the characteristic color of the oxidant disappears.
-
Filter the reaction mixture to remove any insoluble manganese dioxide (if using KMnO₄).
-
Carefully acidify the filtrate with a mineral acid (e.g., concentrated HCl) to a pH where the product precipitates. The isoelectric point will need to be determined experimentally but is likely to be in the acidic range.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a cold organic solvent (e.g., ethanol) to remove any remaining impurities.
-
Dry the product under vacuum.
-
If necessary, further purify the product by recrystallization.
-
References
- PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine.
- ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Wikipedia. (n.d.). Pyridine.
- National Institutes of Health. (n.d.). Oxidative Dearomatization of Pyridines.
- Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution.
- Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids.
- Guidechem. (n.d.). How to prepare 2-Amino-6-methylpyridine?.
- ChemicalBook. (n.d.). 2-Amino-6-methylpyridine | 1824-81-3.
- PubMed. (n.d.). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol.
- Baran Lab. (2012, June 9). Pyridine N-Oxides.
- Inorganic Chemistry. (2024, April 19). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes.
- NIH. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
- Journal of Chemical, Biological and Physical Sciences. (2021, March 10). Oxidative Synthesis of Pyridine Derivatives.
- Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
- NIH. (n.d.). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions.
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
- NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
- Loba Chemie. (n.d.). 2-AMINO-6-METHYLPYRIDINE For Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile and Applications of 2-Amino-6-methylpyridine.
- ACS Publications. (n.d.). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS.
- Sigma-Aldrich. (n.d.). 2-Amino-6-methylpyridine 98 1824-81-3.
- NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- ResearchGate. (n.d.). Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine....
- ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance.
- NIH. (n.d.). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review.
- PubMed Central. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
- NIH. (n.d.). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-アミノ-6-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
stability and degradation of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid
Welcome to the technical support guide for 2-Amino-6-methylpyridine-3,4-dicarboxylic acid (CAS 89977-05-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for the handling, stability, and degradation of this compound. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) - Storage, Handling, and Initial Use
This section addresses the most common initial questions regarding the physical and chemical properties of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: Based on the functionalities present (amino and carboxylic acid groups on a pyridine ring), the compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is <15°C. For long-term stability, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] The amino group can be susceptible to oxidation, and the overall structure may be hygroscopic, similar to related aminopyridines.[1][2]
Q2: I've noticed the color of my solid compound has changed from off-white to yellowish-brown. What does this indicate?
A2: A color change is a common visual indicator of degradation. This is likely due to oxidation of the electron-rich aminopyridine ring system, potentially accelerated by exposure to air (oxygen) and/or light. While a slight color change may not significantly impact purity for some applications, it warrants immediate purity analysis (e.g., via HPLC-UV) before use. For applications sensitive to impurities, using discolored material is not recommended.
Q3: Which solvents are best for preparing stock solutions? What is the expected solution stability?
A3: The compound's dicarboxylic acid nature suggests it will have better solubility in polar aprotic solvents like DMSO or DMF, or in aqueous bases (e.g., dilute NaOH or NH4OH) where it can form a soluble salt. For analytical purposes, a mixture of acetonitrile and water is often a good starting point.
Solution stability is a critical concern. Once dissolved, the compound may be more susceptible to degradation. We strongly recommend the following:
-
Prepare fresh solutions for each experiment.
-
If storage is necessary, store aliquots at -20°C or -80°C for short periods (test for stability beyond 24 hours).
-
Avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping containers in foil.
Q4: Is this compound sensitive to pH?
A4: Yes, high sensitivity to pH is expected. The molecule has both a basic amino group and two acidic carboxylic acid groups.
-
Acidic Conditions (low pH): The pyridine nitrogen and the amino group will be protonated. While this may increase water solubility, strong acidic conditions, especially with heat, can promote decarboxylation or other hydrolytic degradation.
-
Basic Conditions (high pH): The carboxylic acid groups will be deprotonated, forming a carboxylate salt, which typically increases aqueous solubility. However, high pH can also facilitate base-catalyzed oxidation.
The pH of your experimental medium will significantly impact the compound's charge state, solubility, and stability.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a problem-and-solution framework for common issues encountered during experimentation.
| Observed Problem | Potential Cause(s) | Recommended Action(s) & Explanation |
| Appearance of new peaks in HPLC chromatogram during a run sequence. | In-solution Degradation: The compound may be degrading in the dissolution solvent while sitting on the autosampler. This could be due to oxidation, decarboxylation, or reaction with the solvent. | 1. Decrease Autosampler Temperature: Set the autosampler to a lower temperature (e.g., 4°C) to slow degradation kinetics. 2. Limit Run Time: Prepare smaller batches and run them immediately. Avoid letting samples sit for extended periods. 3. Evaluate Solvent: Ensure your mobile phase and sample solvent are compatible and not promoting degradation. Acetonitrile is often preferred over methanol in photolytic studies to avoid radical formation.[3] |
| Poor or inconsistent results in biological assays. | Purity Decline: The active concentration of your compound may be lower than calculated due to degradation in the solid state or in the assay medium. Impurity Interference: Degradation products may have their own biological activity or interfere with the assay. | 1. Confirm Purity Pre-Assay: Always run a fresh purity check (HPLC, LC-MS) on the batch of compound being used for biological experiments. 2. Spike Control Experiment: Run a time-course experiment where the compound is incubated in the assay buffer for the duration of the assay. Analyze samples at t=0 and t=end to check for degradation under assay conditions. |
| Difficulty achieving consistent solubility. | Hygroscopicity & Salt Form: The compound may have absorbed moisture, changing its weight and handling properties.[1][2] The specific salt form (if any) can also dramatically affect solubility. Degradation: The compound may be degrading into a less soluble product. | 1. Handle in a Dry Environment: Use a glove box or dry atmosphere for weighing and preparing solutions. 2. Define the Material: Ensure you know if you are working with the free acid or a salt. Use appropriate solvents. For the free acid, consider using a small amount of base (e.g., 1.1 eq. of NaOH) to aid aqueous solubility. |
Part 3: Technical Protocols for Stability Assessment
To formally assess the stability of this compound, a forced degradation study is essential.[4] This involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps in identifying potential degradation products and establishing stability-indicating analytical methods.[5] The goal is to achieve 10-20% degradation of the active substance.[5]
Protocol 1: Forced Degradation - Acid/Base Hydrolysis
-
Preparation: Prepare three solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl
-
0.1 M NaOH
-
Purified Water (Control)
-
-
Stress Condition: Incubate the solutions at 60°C.[4]
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Sample Processing: Immediately neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze by a stability-indicating HPLC-UV method. Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.
Causality Check: This protocol identifies susceptibility to acid- or base-catalyzed reactions like hydrolysis of the amino group or, more likely, decarboxylation, which can be accelerated by heat.
Protocol 2: Forced Degradation - Oxidative Stress
-
Preparation: Prepare a solution of the compound (~1 mg/mL) in a suitable organic solvent or water. Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[6]
-
Stress Condition: Store the solution at room temperature, protected from light.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Sample Processing: Dilute samples with the mobile phase for analysis. If needed, the reaction can be quenched by adding a small amount of sodium bisulfite.
-
Analysis: Analyze by HPLC-UV and LC-MS to identify the mass of potential oxidation products.
Causality Check: The aminopyridine core is susceptible to oxidation. This protocol will reveal if N-oxides or other oxidative degradants are formed. The methyl group could also be a site of oxidation.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Part 4: Potential Degradation Pathways
Based on the chemical structure, we can hypothesize several degradation pathways. Identifying these provides a logical basis for interpreting stability data.
-
Decarboxylation: The two carboxylic acid groups, particularly being on an aromatic ring, can be lost as CO₂ under thermal stress. Single or double decarboxylation could occur.
-
Oxidation: The primary amino group and the electron-rich pyridine ring are susceptible to oxidation, potentially forming an N-oxide, hydroxylated species, or further degradation products.
-
Photodegradation: Aromatic systems can be sensitive to UV light, which can induce radical reactions leading to complex degradation profiles.
Hypothetical Degradation Scheme
Sources
- 1. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Strategies to Improve the Yield of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid
The proposed pathway involves a multi-step synthesis commencing with a Diels-Alder reaction, followed by aromatization and subsequent hydrolysis. Each stage presents unique challenges and opportunities for optimization. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues you may encounter during your experiments.
Proposed Synthetic Pathway Overview
Our recommended approach is a three-stage synthesis designed for adaptability and optimization:
-
Stage 1: Diels-Alder Cycloaddition. This key step involves the [4+2] cycloaddition of a 2-amino-oxazole derivative with a suitable dienophile, such as diethyl maleate, to form a bicyclic intermediate. The efficiency of this reaction is paramount for the overall yield.
-
Stage 2: Aromatization. The bicyclic intermediate undergoes acid-catalyzed dehydration to form the stable aromatic pyridine ring, yielding diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate.
-
Stage 3: Hydrolysis. The final step is the saponification of the diethyl ester to the target molecule, 2-Amino-6-methylpyridine-3,4-dicarboxylic acid.
Below is a visual representation of this proposed synthetic workflow:
Caption: Proposed three-stage synthetic workflow.
Frequently Asked Questions (FAQs)
This section addresses common queries that may arise during the synthesis.
Q1: What is the rationale behind choosing a Diels-Alder approach for this synthesis?
A1: The Diels-Alder reaction is a powerful and versatile method for the construction of six-membered rings with good control over regioselectivity and stereoselectivity.[1][2] The synthesis of a structurally similar compound, 5-hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester, has been successfully achieved using this method, making it a logical and promising strategy for the target molecule.[3]
Q2: I am not getting any product from the Diels-Alder reaction. What are the likely causes?
A2: A complete lack of product in a Diels-Alder reaction can stem from several factors. Firstly, ensure the purity of your starting materials, as impurities can inhibit the reaction. Secondly, the reaction may require thermal or Lewis acid catalysis to proceed at a reasonable rate.[1] The choice of solvent is also critical; non-polar solvents are often preferred. Finally, the electronic nature of your specific 2-amino-oxazole and dienophile may not be favorable for cycloaddition, and you may need to consider derivatives with altered electronic properties.
Q3: The aromatization step is giving me a low yield. How can I improve this?
A3: Low yields in the acid-catalyzed aromatization step are often due to incomplete reaction or the formation of side products. The choice of acid and reaction temperature are key parameters to optimize. Stronger acids or higher temperatures can promote the dehydration but may also lead to degradation of the product. Careful monitoring of the reaction progress by TLC or LC-MS is recommended. Additionally, ensuring the complete removal of any basic impurities from the previous step is crucial, as they will neutralize the acid catalyst.
Q4: I am having difficulty with the final hydrolysis step. What are the common issues?
A4: Incomplete hydrolysis or decarboxylation are common problems during the saponification of the diethyl ester. For complete hydrolysis, a sufficient excess of a strong base (e.g., NaOH or KOH) and an adequate reaction time are necessary. The use of a co-solvent like ethanol can improve the solubility of the ester in the aqueous base. Decarboxylation can occur at elevated temperatures, so it is advisable to conduct the hydrolysis at the lowest effective temperature. Careful acidification of the reaction mixture after hydrolysis is also critical to precipitate the dicarboxylic acid without causing degradation.
Q5: How can I purify the final product effectively?
A5: The final product, being a dicarboxylic acid with an amino group, is amphoteric and likely to be a crystalline solid. Recrystallization from a suitable solvent system is the most common method for purification. A mixture of water and an organic solvent like ethanol or isopropanol might be effective. The pH of the solution during crystallization is a critical parameter to control to ensure the precipitation of the desired product in its neutral form.
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stage 1: Low or No Yield of Bicyclic Intermediate | 1. Low reactivity of reactants: The electronic properties of the oxazole or dienophile are not optimal. 2. Unfavorable reaction conditions: Incorrect solvent, temperature, or lack of catalyst. 3. Decomposition of starting materials: The oxazole ring may be unstable under the reaction conditions. | 1. Modify reactants: Consider using a more electron-rich oxazole or a more electron-poor dienophile. 2. Optimize conditions: Screen different solvents (e.g., toluene, xylene, or dichloromethane). Experiment with a range of temperatures. Consider using a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to accelerate the reaction.[1] 3. Lower reaction temperature: If decomposition is suspected, run the reaction at a lower temperature for a longer duration. |
| Stage 2: Incomplete Aromatization | 1. Insufficient acid catalyst: The amount of acid is not enough to drive the reaction to completion. 2. Low reaction temperature: The activation energy for the dehydration is not being met. 3. Presence of basic impurities: Residual base from the previous step is neutralizing the catalyst. | 1. Increase catalyst concentration: Incrementally increase the amount of the acid catalyst. 2. Increase temperature: Gradually raise the reaction temperature while monitoring for product degradation. 3. Purify intermediate: Ensure the bicyclic intermediate is thoroughly purified to remove any basic residues before proceeding. |
| Stage 2: Formation of Byproducts | 1. Harsh reaction conditions: High temperatures or a very strong acid may be causing side reactions. 2. Rearrangement of the bicyclic intermediate: The carbocation formed during the dehydration may undergo rearrangement. | 1. Milder conditions: Use a milder acid (e.g., p-toluenesulfonic acid) or a lower reaction temperature. 2. Control reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation. |
| Stage 3: Incomplete Hydrolysis | 1. Insufficient base: The molar ratio of base to ester is too low. 2. Poor solubility of the ester: The ester is not fully dissolved in the reaction medium. 3. Short reaction time: The reaction has not been allowed to proceed to completion. | 1. Increase base: Use a larger excess of NaOH or KOH. 2. Add a co-solvent: Introduce a water-miscible organic solvent like ethanol or THF to improve solubility. 3. Extend reaction time: Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS. |
| Stage 3: Decarboxylation of the Product | 1. High temperature: The dicarboxylic acid is unstable at the reaction or workup temperature. 2. Strongly acidic conditions during workup: Over-acidification can promote the loss of a carboxyl group. | 1. Lower temperature: Perform the hydrolysis at a lower temperature (e.g., room temperature or slightly elevated) for a longer time. 2. Careful acidification: Add acid dropwise during the workup, keeping the temperature low with an ice bath, and adjust the pH to the isoelectric point of the product. |
Experimental Protocols
The following are generalized protocols for the proposed synthesis. Researchers should adapt these based on the specific properties of their chosen starting materials.
Protocol 1: Stage 1 - Diels-Alder Cycloaddition
-
To a solution of the 2-amino-oxazole derivative (1.0 eq) in a dry, inert solvent (e.g., toluene), add the dienophile (e.g., diethyl maleate, 1.1 eq).
-
If using a Lewis acid catalyst, add it at this stage (0.1-1.0 eq).
-
Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the substrates) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude bicyclic intermediate can be purified by column chromatography or used directly in the next step after a simple workup to remove the catalyst.
Protocol 2: Stage 2 - Aromatization
-
Dissolve the crude bicyclic intermediate in a suitable solvent (e.g., glacial acetic acid or toluene).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to facilitate dehydration and monitor the formation of the pyridine ring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and carefully neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate by column chromatography.
Protocol 3: Stage 3 - Hydrolysis
-
Dissolve the purified diethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., 1M HCl) to the isoelectric point of the product to induce precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of a cold organic solvent (e.g., ethanol or diethyl ether).
-
Dry the solid under vacuum to obtain the final product, this compound.
Troubleshooting Logic Flow
The following diagram illustrates a logical approach to troubleshooting low yield in the overall synthesis.
Caption: A logical flow for troubleshooting low yield.
References
-
PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]
-
Martini, J. C., Costa, B., Attili-Angelis, D., & Marsaioli, A. J. (2017). Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines. ResearchGate. Retrieved from [Link]
-
Aghabozorg, H., et al. (2009). 2-Amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate sesquihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o3232. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). methyl 2-amino-6-methylpyridine-3-carboxylate. Retrieved from [Link]
- U.S. Patent No. 4,628,097. (1986). Process for the preparation of 2-amino-alkylpyridines. Google Patents.
-
Loba Chemie. (n.d.). 2-AMINO-6-METHYLPYRIDINE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyridine. PubChem. Retrieved from [Link]
-
Moody, C. J., & Rees, C. W. (1980). Biosynthesis inspired Diels–Alder route to pyridines: synthesis of the 2,3-dithiazolylpyridine core of the thiopeptide antibiotics. Chemical Communications, (19), 927-928. Retrieved from [Link]
- U.S. Patent No. 5,332,824. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
-
Devi, P., et al. (2015). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 20(8), 14866-14884. Retrieved from [Link]
-
Tanaka, K. (2018). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 23(11), 2845. Retrieved from [Link]
- Chinese Patent No. 107011254B. (2019). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
-
Lawrence, N. J., et al. (2002). Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6. Molecules, 7(10), 712-720. Retrieved from [Link]
-
O'Connor, M. A., et al. (2016). An investigation into the role of 2,6-lutidine as an additive for the RuCl3-NaIO4 mediated oxidative cleavage of olefins to ketones. Tetrahedron Letters, 57(47), 5226-5229. Retrieved from [Link]
-
Ferreira, M. J., et al. (2020). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Molecules, 25(21), 5119. Retrieved from [Link]
-
Chen, J., et al. (2017). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Journal of the Iranian Chemical Society, 14(10), 2235-2242. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]
-
The Sherburn Group. (n.d.). Publications. Retrieved from [Link]
-
Kiseleva, M. N., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(10), 5567-5595. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of α,α-Disubstituted α-Amino Acids
Welcome to the technical support center for the synthesis of α,α-disubstituted α-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this complex area of organic synthesis. Here, you will find troubleshooting advice for specific experimental issues and answers to frequently asked questions, grounded in established scientific principles and methodologies.
PART 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of α,α-disubstituted α-amino acids, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
You've set up your reaction, but upon workup and analysis, you find a disappointingly low yield or even no desired product.
Possible Causes & Solutions
-
Steric Hindrance: The formation of a quaternary carbon at the α-position is inherently difficult due to steric hindrance. Your chosen electrophile or nucleophile may be too bulky for the substrate.
-
Solution: Consider using smaller, more reactive electrophiles. If alkylating a glycine equivalent, switching from a bulky alkyl halide (e.g., isopropyl iodide) to a less hindered one (e.g., methyl iodide) for the first substitution can be beneficial. For the second substitution, a more reactive electrophile like an allyl or benzyl halide might be necessary.
-
-
Insufficiently Strong Base/Nucleophile: The α-proton of a monosubstituted amino acid precursor is less acidic than that of the parent glycine equivalent, making the second deprotonation and subsequent alkylation more challenging.
-
Solution: Employ a stronger base. While LDA (lithium diisopropylamide) is common, consider alternatives like KHMDS (potassium hexamethyldisilazide) or NaHMDS (sodium hexamethyldisilazide), which can be more effective in generating the desired enolate. Ensure the base is freshly prepared or titrated for accurate molarity.
-
-
Poor Enolate Formation/Stability: The enolate may not be forming efficiently or could be decomposing under the reaction conditions.
-
Solution: Optimize the temperature for enolate formation. While -78 °C is a standard starting point, some systems require slightly higher or lower temperatures. Additionally, the choice of solvent is critical; ethereal solvents like THF are generally preferred.
-
-
Side Reactions: The strong bases and reactive electrophiles used can promote side reactions, such as elimination or reaction with the solvent.
-
Solution: Carefully control the addition rate of reagents and maintain a consistent low temperature. An inverse addition protocol (adding the substrate to the base) can sometimes minimize side reactions by keeping the concentration of the deprotonated species low.
-
Issue 2: Poor Enantioselectivity or Racemization
You've successfully synthesized your product, but the enantiomeric excess (ee) is low, or you've obtained a racemic mixture.
Possible Causes & Solutions
-
Chiral Auxiliary Control: If you are using a chiral auxiliary-based method, the auxiliary may not be effectively directing the stereochemical outcome of the alkylation.
-
Solution: The choice of chiral auxiliary is paramount. Schöllkopf's bis-lactim ethers and Evans' oxazolidinones are classic examples that offer good stereocontrol. Ensure the auxiliary is of high enantiomeric purity. The reaction conditions, particularly the solvent and counterion, can also significantly influence the degree of asymmetric induction.
-
-
Racemization During Deprotection/Hydrolysis: The final deprotection step, often involving harsh acidic or basic conditions, is a common point for racemization of the newly formed stereocenter.
-
Solution: Screen for milder deprotection conditions. For example, if using an acid-labile protecting group, try a weaker acid or shorter reaction times. For ester hydrolysis, enzymatic methods can provide a gentle alternative to harsh basic conditions.
-
-
Memory of Chirality Issues: In methods relying on the "memory of chirality," the enolate intermediate must retain its configuration long enough to react with the electrophile.
-
Solution: This is a kinetically controlled process. The temperature must be kept very low (often below -78 °C) to prevent the enolate from equilibrating to its thermodynamically more stable, and often racemic, form. The lifetime of the chiral enolate is also influenced by the solvent and counterion.
-
Issue 3: Difficult Product Purification
Your reaction has worked, but isolating the pure α,α-disubstituted α-amino acid from the reaction mixture is proving to be a challenge.
Possible Causes & Solutions
-
Zwitterionic Nature: Amino acids are zwitterionic, making them poorly soluble in many common organic solvents used for chromatography.
-
Solution: Ion-exchange chromatography is the most effective method for purifying amino acids. A strong cation exchange resin (like Dowex 50WX8) can be used. The crude product is loaded onto the column, which is then washed with water to remove neutral and anionic impurities. The desired amino acid is subsequently eluted with an aqueous ammonia solution.
-
-
Contamination with Starting Materials/Reagents: Unreacted starting materials or byproducts from the chiral auxiliary can co-elute with the product.
-
Solution: Ensure the reaction goes to completion through careful monitoring (e.g., TLC, LC-MS). If purification remains an issue, consider converting the amino acid to its ester or N-protected form before chromatography. These derivatives are less polar and often easier to purify on silica gel. The protecting groups can then be removed in a subsequent step.
-
-
Inorganic Salt Contamination: The workup procedure can introduce a significant amount of inorganic salts, which can interfere with purification and subsequent reactions.
-
Solution: A thorough aqueous workup is essential. Washing the organic layer with brine can help remove some inorganic salts. If the product is in the aqueous layer, techniques like reverse osmosis or dialysis can be used for desalting prior to ion-exchange chromatography.
-
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing enantiomerically pure α,α-disubstituted α-amino acids?
A1: The synthesis of these challenging molecules relies on several key strategies:
-
Chiral Auxiliary-Based Methods: A chiral auxiliary is temporarily attached to a glycine or alanine synthon. This auxiliary directs the stereoselective addition of one or two alkyl groups. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid.
-
Asymmetric Strecker Synthesis: This classic method involves the reaction of a ketone with an amine and a cyanide source, often in the presence of a chiral catalyst, to form an α-aminonitrile. Hydrolysis of the nitrile then yields the desired amino acid.
-
Phase-Transfer Catalysis (PTC): Asymmetric PTC has emerged as a powerful tool for the alkylation of glycine Schiff bases. A chiral phase-transfer catalyst shuttles the enolate from the aqueous phase to the organic phase, where it reacts with an electrophile in a stereocontrolled manner.
-
Enzymatic/Chemoenzymatic Methods: Enzymes, such as transaminases or acylases, can offer exquisite chemo-, regio-, and stereoselectivity. These methods are often performed in aqueous media under mild conditions, making them attractive from a green chemistry perspective.
Q2: How do I choose the best synthetic route for my target molecule?
A2: The optimal route depends on several factors:
-
Target Structure: The nature of the two α-substituents is a primary consideration. If one substituent is a methyl group, starting from an alanine-derived synthon might be more efficient. If the two substituents are different, a sequential alkylation strategy is required.
-
Scale of Synthesis: For small-scale synthesis in a research setting, chiral auxiliary methods are often reliable, though they can be lengthy. For larger-scale industrial applications, catalytic methods like PTC or enzymatic approaches are generally preferred due to their efficiency and atom economy.
-
Available Resources: Some methods require specialized equipment (e.g., for handling pyrophoric reagents like n-BuLi) or expensive chiral catalysts. The choice may be constrained by the resources available in your lab.
-
Desired Enantiopurity: While most modern methods aim for high enantioselectivity (>95% ee), some are more robust than others. It's crucial to consult the literature for the reported efficacy of a method for a substrate similar to your target.
Q3: What are the advantages of using phase-transfer catalysis for this type of synthesis?
A3: Phase-transfer catalysis offers several significant advantages:
-
Mild Reaction Conditions: PTC reactions are typically run using aqueous sodium or potassium hydroxide as the base at or below room temperature, avoiding the need for strong, cryogenic bases like LDA.
-
Operational Simplicity: These reactions do not require strictly anhydrous conditions, making them easier to set up and run compared to traditional enolate alkylations.
-
Scalability: PTC methods are generally highly scalable, making them suitable for industrial production.
-
Catalytic Asymmetry: The use of a catalytic amount of a chiral catalyst is more atom-economical than using a stoichiometric amount of a chiral auxiliary.
Q4: Can you explain the "memory of chirality" concept in this context?
A4: "Memory of chirality" refers to a phenomenon where a chiral molecule is converted to a planar, achiral intermediate (like an enolate), which then reacts to regenerate a chiral center with retention of the original stereochemical information. In the context of α,α-disubstituted α-amino acid synthesis, this is often applied to the alkylation of α-monosubstituted amino acids. The starting amino acid is converted to a derivative (e.g., an N-formyl ester), which is then deprotonated to form a planar enolate. This enolate is not truly achiral; it exists as a transient, configurationally unstable species that "remembers" the original stereochemistry. If this enolate is trapped with an electrophile very quickly and at a very low temperature, before it has a chance to racemize, the new quaternary stereocenter is formed with high enantioselectivity.
PART 3: Protocols and Data
Table 1: Comparison of Common Synthetic Strategies
| Strategy | Key Features | Typical ee (%) | Advantages | Disadvantages |
| Schöllkopf Bis-Lactim Ether | Sequential alkylation of a chiral glycine equivalent. | >95% | High diastereoselectivity, reliable. | Multi-step, requires stoichiometric chiral auxiliary. |
| Asymmetric Strecker Synthesis | One-pot synthesis from a ketone. | 80-99% | Convergent, atom-economical. | Hydrolysis of the intermediate nitrile can be harsh. |
| Phase-Transfer Catalysis (PTC) | Alkylation of a glycine Schiff base with a chiral catalyst. | 90-99% | Mild conditions, scalable, operationally simple. | Catalyst can be expensive, optimization may be required. |
| Memory of Chirality | Alkylation of an α-monosubstituted amino acid derivative. | >90% | Starts from readily available materials. | Requires cryogenic temperatures, sensitive to conditions. |
Experimental Protocol: Asymmetric Alkylation via Phase-Transfer Catalysis
This protocol is a general guideline for the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Alkyl halide (e.g., benzyl bromide)
-
Toluene
-
50% aqueous potassium hydroxide (KOH)
-
Chiral phase-transfer catalyst (e.g., a derivative of Cinchona alkaloid)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.1 eq).
-
Dissolve the solids in toluene (5-10 mL per mmol of substrate).
-
Cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add the alkyl halide (1.1 eq).
-
Add 50% aqueous KOH (5.0 eq) dropwise over 10 minutes. Vigorous stirring is crucial to ensure efficient mixing of the two phases.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, dilute the reaction mixture with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel chromatography.
-
The Schiff base and tert-butyl ester protecting groups can be removed by treatment with aqueous acid (e.g., 1 M HCl) to yield the free amino acid.
Diagrams
Caption: Workflow for Asymmetric PTC Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
-
Seebach, D., & Fadel, A. (1985). N-Boc-N-methyl-L-threonine. Helvetica Chimica Acta, 68(5), 1243-1250. Available at: [Link]
-
Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Beyond. Chemical Reviews, 103(8), 2795-2828. Available at: [Link]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. Available at: [Link]
-
Kawate, T., & Fukuzawa, S. (2013). Memory of Chirality in Enolate Chemistry. Symmetry, 5(2), 264-280. Available at: [Link]
Technical Support Center: Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Selective A1 Antagonists
Welcome to the technical support center for the development and optimization of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as selective A1 adenosine receptor (A1AR) antagonists. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and biological evaluation of this promising class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experimental workflow.
Section 1: Synthesis and Purification
The synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles is often achieved through a Biginelli-inspired three-component reaction.[1][2] This efficient method involves the one-pot condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative.[1][2] While generally robust, this reaction can present challenges related to yield, purity, and scalability.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My three-component reaction is resulting in low yields. What are the potential causes and how can I optimize the reaction conditions?
Answer: Low yields in the three-component synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the aldehyde and α-cyanoketone. Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction.
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical. While Dimethylformamide (DMF) is commonly used, other high-boiling point solvents can be explored.[3] Refluxing at an appropriate temperature is necessary to drive the reaction to completion. A systematic temperature screen can help identify the optimal condition for your specific substrates.
-
Catalyst: While the reaction can proceed without a catalyst, the use of a Lewis or Brønsted acid catalyst can sometimes improve yields and reaction times. Experiment with catalytic amounts of acids like HCl or p-toluenesulfonic acid.
-
Stoichiometry: While a 1:1:1 stoichiometry of the three components is standard, slight variations may be beneficial. For instance, a small excess of the more volatile aldehyde or the guanidine salt might compensate for any loss during the reaction.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Insufficient reaction time will lead to incomplete conversion, while prolonged heating can lead to degradation of products.
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common issue. The major impurities often arise from self-condensation of the starting materials or incomplete cyclization.
-
Knoevenagel Condensation: The aldehyde and α-cyanoketone can undergo a Knoevenagel condensation to form an α,β-unsaturated dinitrile. This can be minimized by adding the guanidine component early in the reaction sequence.
-
Aldol Condensation: Self-condensation of the α-cyanoketone can also occur, especially in the presence of a base. Careful control of the reaction pH is important.
-
Incomplete Cyclization: The intermediate dihydropyrimidine may not fully oxidize to the final pyrimidine product. The presence of air (oxygen) or the addition of a mild oxidizing agent can facilitate the final aromatization step.
Question 3: I am struggling with the purification of my final compound. What are the recommended methods?
Answer: Purification can typically be achieved through crystallization or column chromatography.[1][2]
-
Crystallization: For crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or mixtures with water) is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For non-crystalline or oily products, silica gel column chromatography is the standard approach. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The choice of solvent system should be guided by initial TLC analysis.
Experimental Workflow: Three-Component Synthesis
Caption: The canonical Gi-coupled signaling pathway of the A1 adenosine receptor.
Section 4: Preliminary Pharmacokinetic Profiling
For lead compounds with promising in vitro activity, a preliminary assessment of their pharmacokinetic properties is essential to evaluate their drug-like potential.
Question 9: What are some key in vitro ADME assays I should consider for my lead A1 antagonists?
Answer: Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling can help identify potential liabilities. Key assays include:
-
Solubility: Determine the aqueous solubility of your compounds at different pH values. Poor solubility can limit oral absorption and in vivo efficacy.
-
Metabolic Stability: Assess the stability of your compounds in liver microsomes or hepatocytes to get an early indication of their metabolic clearance. [1][4]* Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to predict intestinal absorption and blood-brain barrier penetration.
-
Plasma Protein Binding: Determine the extent to which your compounds bind to plasma proteins, as only the unbound fraction is pharmacologically active.
-
P-glycoprotein (P-gp) Substrate Assessment: If CNS activity is desired, it is important to determine if the compounds are substrates for efflux transporters like P-gp, which can limit their brain penetration. [5]
References
-
Val, C., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(3), 2216–2241. [Link]
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Gao, Z. G., & Jacobson, K. A. (2007). A1 adenosine receptor antagonists, agonists, and allosteric enhancers. Current topics in medicinal chemistry, 7(14), 1359–1372. [Link]
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Val, C., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Val, C., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Val, C., et al. (2022). Optimization of 2‑Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Val, C., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Diva-Portal.org. [Link]
-
Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets--what are the challenges?. Nature reviews. Drug discovery, 12(4), 265–286. [Link]
-
Maslov, L. N., Naryzhnaia, N. V., & Kolar, F. (2020). Problems and prospects for finding new pharmacological agents among adenosine receptor agonists, antagonists, or their allosteric modulators for the treatment of cardiovascular diseases. Rossiiskii fiziologicheskii zhurnal imeni I.M. Sechenova, 106(7), 801–823. [Link]
-
Val, C., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. ResearchGate. [Link]
-
Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets—What are the challenges?. ResearchGate. [Link]
-
Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets--what are the challenges?. Nature reviews. Drug discovery, 12(4), 265–286. [Link]
-
Hieble, J. P. (2001). α-Adrenoceptor Assays. Current protocols in pharmacology, Chapter 1, Unit1.6. [Link]
-
Burger, W. A. C., et al. (2020). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of medicinal chemistry, 63(21), 12349–12385. [Link]
-
Yoshikawa, N., et al. (2009). Mutational analysis of the alpha 1a-adrenergic receptor binding pocket of antagonists by radioligand binding assay. Journal of pharmacological sciences, 109(4), 542–548. [Link]
-
Wikipedia. (2023). Alpha-1 blocker. Wikipedia. [Link]
-
GPCRs are not simple on-off switches: deep dive into GPCR-ligand interactions. (2024). 3P Biopharmaceuticals. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
Akwu, A. A., et al. (2024). Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones. ChemSearch Journal, 15(1), 1-10. [Link]
-
Jing, J., et al. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]
-
Harvey, J. H., et al. (2012). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in molecular biology, 897, 41–52. [Link]
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Navigating Steric Hindrance in 2-Amino-6-Methylpyridine Reactions: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-6-methylpyridine. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges arising from the inherent steric hindrance of this valuable synthetic building block. The strategic placement of the amino and methyl groups on the pyridine ring presents unique reactivity patterns that can be both an asset and a challenge in synthesis. This resource will equip you with the knowledge to anticipate and overcome these hurdles, ensuring the success of your experimental endeavors.
Section 1: Understanding the Challenge - FAQs on Steric Hindrance
This section addresses fundamental questions regarding the impact of steric hindrance on the reactivity of 2-amino-6-methylpyridine.
Question 1: How does the ortho-methyl group in 2-amino-6-methylpyridine affect its nucleophilicity and basicity?
The ortho-methyl group on 2-amino-6-methylpyridine introduces significant steric bulk around the adjacent amino group and the pyridine nitrogen. This has a pronounced effect on its chemical properties:
-
Reduced Nucleophilicity: The methyl group physically obstructs the lone pair of electrons on the amino nitrogen, hindering its ability to attack electrophilic centers. This steric hindrance can dramatically slow down or even prevent reactions that rely on the nucleophilic character of the amino group.[1][2]
-
Modified Basicity: While alkyl groups are generally electron-donating and would be expected to increase the basicity of the pyridine nitrogen, the steric hindrance can affect its ability to accept a proton.[3][4] For bulky Lewis acids, the Lewis basicity of the pyridine nitrogen can be significantly diminished due to steric repulsion.[1] However, for protonation (Brønsted-Lowry basicity), the effect might be less pronounced but still present, particularly in hindered environments.[5]
Question 2: Which of the two nitrogen atoms in 2-amino-6-methylpyridine is more reactive?
The reactivity of the two nitrogen atoms—the exocyclic amino nitrogen (N-amino) and the endocyclic pyridine nitrogen (N-pyridine)—is highly dependent on the nature of the electrophile and the reaction conditions.
-
N-amino: This nitrogen is generally more nucleophilic than the N-pyridine. However, its reactivity is severely hampered by the adjacent methyl group.
-
N-pyridine: The lone pair of electrons on the pyridine nitrogen is in an sp²-hybridized orbital and is part of the aromatic system, making it less basic and nucleophilic than a typical aliphatic amine.[3] However, in the absence of significant steric hindrance from the reaction partner, it can still participate in reactions like protonation and coordination to metal centers.
Ultimately, the reaction pathway is a delicate balance between the intrinsic nucleophilicity of each nitrogen and the steric demands of the electrophile and reagents.
Section 2: Troubleshooting Common Reactions
This section provides detailed troubleshooting guides for specific reactions where steric hindrance is a major obstacle.
Acylation of the Amino Group
Problem: Low or no yield when attempting to acylate the amino group of 2-amino-6-methylpyridine with acyl halides or anhydrides.
Underlying Cause: The steric hindrance from the ortho-methyl group prevents the amino group from effectively attacking the electrophilic carbonyl center of the acylating agent.
Troubleshooting Guide:
| Strategy | Rationale | Recommended Protocol |
| Use of Highly Reactive Acylating Agents | More electrophilic acylating agents can overcome the reduced nucleophilicity of the hindered amino group. | 1. Instead of acyl chlorides, consider using more reactive mixed anhydrides or activated esters (e.g., with carbodiimides like DCC or EDC).2. Employing highly reactive acylating agents like acyl imidazolides can also be effective. |
| Elevated Temperatures | Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. | 1. Carefully increase the reaction temperature in increments of 10-20 °C.2. Monitor the reaction for potential side reactions or decomposition at higher temperatures. |
| Use of Activating Agents/Catalysts | Certain catalysts can enhance the electrophilicity of the acylating agent or the nucleophilicity of the amine. | 1. For carboxylic acids, use coupling reagents like HATU or HOBt to form highly reactive activated esters in situ.[6]2. Lewis acids can sometimes be used to activate the acylating agent, but care must be taken to avoid coordination with the pyridine nitrogen. |
| Alternative Synthetic Routes | When direct acylation fails, a multi-step approach may be necessary. | 1. Consider a route where the amino group is introduced after the acylation step on a different precursor, though this is often less ideal. |
Experimental Protocol: Acylation using HATU
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at 0 °C, add HATU (1.2 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
DOT Diagram: Acylation Troubleshooting Workflow
Caption: Decision workflow for troubleshooting acylation reactions.
N-Alkylation of the Amino Group
Problem: Difficulty in achieving selective N-alkylation of the amino group, with competing alkylation at the pyridine nitrogen or low reactivity.
Underlying Cause: The steric hindrance around the amino group makes it a poor nucleophile for SN2 reactions. The pyridine nitrogen can also compete for the alkylating agent, especially with smaller electrophiles.
Troubleshooting Guide:
| Strategy | Rationale | Recommended Protocol |
| Use of a Strong, Non-nucleophilic Base | To deprotonate the amino group and increase its nucleophilicity without competing in the alkylation. | 1. Employ strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate the more nucleophilic amide anion.[7] |
| Choice of Alkylating Agent | The structure of the alkylating agent is critical. | 1. Use more reactive alkylating agents such as alkyl triflates or tosylates instead of alkyl halides.2. For very hindered systems, consider reductive amination if applicable. |
| Protecting the Pyridine Nitrogen | In some cases, protecting the pyridine nitrogen can prevent side reactions. | 1. This is generally not ideal as it adds extra steps, but for challenging substrates, formation of an N-oxide or coordination to a Lewis acid could be explored. |
Experimental Protocol: N-Alkylation using Sodium Hydride
-
To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and purify by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Problem: Low yields in Buchwald-Hartwig amination reactions using 2-amino-6-methylpyridine as the amine coupling partner.
Underlying Cause: The steric hindrance around the amino group can impede its coordination to the palladium center and subsequent reductive elimination.
Troubleshooting Guide:
| Strategy | Rationale | Recommended Protocol |
| Selection of Bulky, Electron-Rich Ligands | Modern Buchwald-Hartwig ligands are designed to promote reductive elimination from sterically hindered substrates.[8] | 1. Employ bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos.[9]2. Screen a variety of ligands to find the optimal one for your specific substrate combination. |
| Choice of Base | The base plays a crucial role in the catalytic cycle. | 1. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[10] |
| Solvent and Temperature Optimization | Reaction kinetics can be highly sensitive to the solvent and temperature. | 1. Anhydrous, non-polar solvents like toluene or dioxane are commonly used.2. Elevated temperatures (80-110 °C) are often required to drive the reaction to completion. |
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, combine the aryl halide (1.0 eq), 2-amino-6-methylpyridine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Add anhydrous solvent (e.g., toluene) and seal the reaction vessel.
-
Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction and purify the product.[11]
DOT Diagram: Buchwald-Hartwig Troubleshooting
Caption: Stepwise troubleshooting for Buchwald-Hartwig amination.
Problem: Low yields when attempting Sonogashira coupling with a halogenated 2-amino-6-methylpyridine.
Underlying Cause: The steric hindrance and electronic properties of the substrate can affect the efficiency of the palladium and copper-catalyzed reaction.
Troubleshooting Guide:
| Strategy | Rationale | Recommended Protocol |
| Catalyst System Optimization | The choice of palladium source, ligand, and copper co-catalyst is critical. | 1. Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[12][13]2. In some cases, copper-free conditions with a suitable palladium catalyst and ligand might be beneficial. |
| Base and Solvent Selection | The base is required to deprotonate the terminal alkyne and neutralize the HX byproduct. | 1. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used, often serving as the solvent as well.[12] |
| Reaction Conditions | Mild reaction conditions are a hallmark of the Sonogashira coupling, but may need adjustment. | 1. Reactions are often run at room temperature to 60 °C.2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Experimental Protocol: Sonogashira Coupling
-
To a solution of the halogenated 2-amino-6-methylpyridine (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., TEA), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and CuI (1-2 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove insoluble salts, and then concentrate the filtrate.
-
Purify the product by column chromatography.[14]
Section 3: Summary of Recommended Conditions
The following table summarizes the key recommendations for overcoming steric hindrance in reactions involving 2-amino-6-methylpyridine.
| Reaction Type | Key Challenge | Primary Recommendation | Secondary Considerations |
| Acylation | Poor nucleophilicity of the amino group. | Use of highly reactive coupling reagents (e.g., HATU). | Increased reaction temperature; use of more reactive acylating agents. |
| N-Alkylation | Low reactivity and potential for N-pyridine alkylation. | Deprotonation with a strong, non-nucleophilic base (e.g., NaH). | Use of more reactive alkylating agents (triflates, tosylates). |
| Buchwald-Hartwig Amination | Hindered coordination and reductive elimination. | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). | Strong, non-coordinating bases (e.g., NaOtBu); elevated temperatures. |
| Sonogashira Coupling | Inefficient catalytic turnover. | Optimization of the Pd/Cu catalyst system and base. | Inert atmosphere; mild reaction temperatures. |
References
- Mayr, H., et al. (2012). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance.
- Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry.
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
- Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- Chemistry LibreTexts. (2025). 24.3: Basicity of Amines.
- BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving Sterically Hindered Pyridine Bases: A Case Study with 2,4- Diethylpyridine Analogues.
- Google Patents. (n.d.).
- ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
- National Institutes of Health. (2018).
- ResearchGate. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra.
- MDPI. (2023).
- SciSpace. (n.d.). Overcoming the Challenges Towards Selective C(6)-H Alkylation of 2- Pyridone with Maleimide through Mn(I).
- BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- National Institutes of Health. (2020).
- ACS Publications. (2020).
- BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of the Pyridine Ring in 2,3-Dihydrofuro[2,3-c]pyridine.
- ChemicalBook. (2025). 2-Amino-6-methylpyridine | 1824-81-3.
- PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines.
- Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron.
- Organic Chemistry Portal. (n.d.).
- PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
- ACS GCI Pharmaceutical Roundtable. (2026).
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Synthesis of 6‐methyl‐2,2′‐bipyridine‐based ligands 1 b and 1 c via the...
- National Institutes of Health. (n.d.). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides.
- ResearchGate. (n.d.). (PDF) Overcoming the Challenges Towards Selective C(6)-H Alkylation of 2- Pyridone with Maleimide through Mn(I)
- Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
- ResearchGate. (2025). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
- ResearchGate. (2025).
- Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
- National Institutes of Health. (n.d.). Rh(I)
- Journal of the American Chemical Society. (n.d.). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines.
- Journal of the American Chemical Society. (n.d.). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton.
- PubChem. (n.d.). 2-Amino-6-methylpyridine.
- Loba Chemie. (n.d.). 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE.
- Sigma-Aldrich. (n.d.). 2-Amino-6-methylpyridine 98 1824-81-3.
- Royal Society of Chemistry. (n.d.). and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science.
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Validation & Comparative
A Comparative Analysis of 2-Amino-6-methylpyridine-3,4-dicarboxylic Acid and Other Pyridine Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid and other structurally related pyridine derivatives. Pyridine-based compounds are fundamental building blocks in medicinal chemistry, materials science, and catalysis. Their utility stems from the unique electronic properties of the pyridine ring and the diverse functionalities that can be incorporated. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these important chemical entities and to provide a practical framework for the synthesis and characterization of the lesser-studied this compound.
Introduction to Pyridine Derivatives
Pyridine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention due to their wide-ranging biological and chemical activities.[1] The nitrogen atom in the pyridine ring imparts a dipole moment and influences the electron density of the ring, making it a versatile scaffold for chemical modifications. The addition of functional groups such as amino and carboxylic acid moieties further enhances their utility, enabling them to participate in a variety of chemical reactions and biological interactions.
This guide focuses on this compound, a molecule with the potential for diverse applications owing to its combination of a chelating dicarboxylic acid group, a basic amino group, and a lipophilic methyl group. Due to the limited availability of experimental data for this specific compound, this guide will provide a comparative analysis with well-characterized pyridine derivatives to infer its potential properties and applications.
Physicochemical Properties: A Comparative Overview
A side-by-side comparison of the physicochemical properties of this compound and its selected comparators is essential for understanding their potential applications.
| Property | This compound | Pyridine-3,4-dicarboxylic acid (Cinchomeronic acid) | Pyridine-2,3-dicarboxylic acid (Quinolinic acid) | Pyridine-2,6-dicarboxylic acid (Dipicolinic acid) | 2-Aminopyridine-3-carboxylic acid |
| CAS Number | 89977-05-9[2] | 490-11-9[3] | 89-00-9 | 499-83-2[4] | 5345-47-1[5] |
| Molecular Formula | C₈H₈N₂O₄[2] | C₇H₅NO₄[3] | C₇H₅NO₄ | C₇H₅NO₄[4] | C₆H₆N₂O₂[5] |
| Molecular Weight | 196.16 g/mol [2] | 167.12 g/mol [3] | 167.12 g/mol | 167.12 g/mol [4] | 138.12 g/mol [5] |
| Melting Point | Not available | 262 °C (dec.)[6] | >190 °C (dec.)[7] | 248-250 °C (dec.) | 297 °C[8] |
| Appearance | Not available | White to slightly beige fine crystalline powder[6] | White crystalline solid | White or light yellow crystalline powder[4] | Beige granules[8] |
| Solubility | Not available | 2.34 g/L in water (25 °C)[6] | Soluble in water (0.55%)[7] | Soluble in water and ethanol[4] | Very soluble in water[8] |
Structural Comparison
The structures of these pyridine derivatives highlight the key differences in the substitution patterns on the pyridine ring.
Figure 1: Chemical structures of the compared pyridine derivatives.
Synthesis Methodologies: A Comparative Review
The synthesis of these pyridine derivatives often involves the oxidation of substituted pyridines or quinolines.
This compound (Proposed Synthesis)
Figure 2: Proposed synthetic workflow for this compound.
Proposed Experimental Protocol:
-
Starting Material: 2-Amino-6-methyl-3,4-lutidine (or a similar dialkyl derivative).
-
Oxidation: The starting material is dissolved in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete oxidation of the alkyl groups to carboxylic acids.
-
Work-up: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.
-
Isolation: The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or ethanol.
Pyridine-3,4-dicarboxylic acid (Cinchomeronic acid)
A common method for the synthesis of cinchomeronic acid is the oxidation of isoquinoline.[3]
Experimental Protocol:
-
Reaction Setup: Isoquinoline is added to a solution of selenium in concentrated sulfuric acid.
-
Oxidation: The mixture is heated to a high temperature (around 270-280 °C).
-
Work-up: After cooling, the reaction mixture is diluted with water, and any solid byproducts are filtered off.
-
Isolation: The pH of the solution is adjusted to approximately 1.5 with concentrated ammonia to precipitate the cinchomeronic acid.
-
Purification: The product is collected by filtration and washed with water.[3]
Pyridine-2,3-dicarboxylic acid (Quinolinic acid)
Quinolinic acid can be synthesized by the oxidation of quinoline using an oxidizing agent like sodium chlorate in an acidic medium.[9][10]
Experimental Protocol:
-
Reaction Mixture: Quinoline is reacted with sodium chlorate in an aqueous acidic solution. The reaction can be catalyzed by a cupric compound.[9]
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature.
-
Isolation: The product is isolated from the reaction mixture by adjusting the pH to precipitate the dicarboxylic acid.
-
Purification: The crude product is purified by recrystallization.
Pyridine-2,6-dicarboxylic acid (Dipicolinic acid)
Dipicolinic acid can be prepared by the oxidation of 2,6-dimethylpyridine.[11]
Experimental Protocol:
-
Oxidation: 2,6-Dimethylpyridine is oxidized using oxygen in the presence of potassium tert-butoxide and a phase-transfer catalyst like 18-crown-6.[11]
-
Solvent: The reaction is typically carried out in a suitable organic solvent.
-
Work-up and Isolation: The product is isolated from the reaction mixture through acidification and extraction, followed by purification.
Comparative Performance and Applications
The functional groups present on the pyridine ring dictate the potential applications of these derivatives.
Coordination Chemistry and Catalysis
The dicarboxylic acid functionality in these compounds makes them excellent chelating agents for metal ions. The resulting metal complexes have applications in catalysis and materials science.
-
This compound: The presence of the amino group, in addition to the dicarboxylic acids, suggests that this molecule could act as a tridentate or even a tetradentate ligand, forming stable complexes with a variety of metal ions. These complexes could have interesting catalytic properties, potentially in asymmetric catalysis, leveraging the chiral environment that can be created around a metal center. The amino group can also participate in hydrogen bonding, which could influence the crystal packing of its metal complexes and the catalytic activity.[2]
-
Pyridine-dicarboxylic acids: Pyridine-2,6-dicarboxylic acid (dipicolinic acid) is a well-known tridentate ligand that forms stable complexes with many metal ions.[4] These complexes have been investigated for their catalytic activity in various organic reactions.[11] Similarly, pyridine-3,4-dicarboxylic acid and pyridine-2,3-dicarboxylic acid can also act as chelating ligands. The catalytic potential of coordination polymers constructed from pyridine-dicarboxylic acid linkers has been demonstrated in Knoevenagel condensation reactions.[12]
Biological Activity
Many pyridine derivatives exhibit a wide range of biological activities, making them important scaffolds in drug discovery.
-
This compound: The combination of the aminopyridine and dicarboxylic acid moieties suggests potential biological activities. Aminopyridines are known to have diverse pharmacological effects.[1] The dicarboxylic acid group could enhance water solubility and provide additional interaction points with biological targets.
-
Aminopyridine Carboxylic Acids: 2-Aminopyridine-3-carboxylic acid and its derivatives have been investigated for their potential as ligands in the preparation of copper(II) complexes with biological relevance.[7]
Thermal Stability
The thermal stability of pyridine dicarboxylic acids is an important consideration for their application in high-temperature processes, such as the synthesis of polyesters. The position of the carboxylic acid groups influences the thermal stability, with 3,4- and 3,5-isomers generally being more stable than those with a carboxylic acid group at the 2-position.[4] For this compound, the thermal stability is expected to be relatively high due to the absence of a carboxylic acid group at the 2- or 6-position, which can facilitate decarboxylation.
Proposed Experimental Protocols for Characterization
For a novel or lesser-studied compound like this compound, a thorough characterization is crucial. The following are proposed protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).
-
Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Expected Signals:
-
A singlet for the methyl protons.
-
A singlet for the aromatic proton on the pyridine ring.
-
A broad singlet for the amino protons.
-
A broad singlet for the carboxylic acid protons (may be exchanged with D₂O).
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Acquisition: Record the ¹³C NMR spectrum.
-
Expected Signals:
-
Signals for the two carboxylic acid carbons.
-
Signals for the six carbons of the pyridine ring, with distinct chemical shifts due to the different substituents.
-
A signal for the methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
ATR-FTIR Spectroscopy Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
-
A broad O-H stretching band for the carboxylic acid groups (around 3000 cm⁻¹).
-
N-H stretching bands for the amino group (around 3300-3500 cm⁻¹).
-
A strong C=O stretching band for the carboxylic acid groups (around 1700 cm⁻¹).
-
C=C and C=N stretching bands for the pyridine ring (in the 1600-1400 cm⁻¹ region).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Electrospray Ionization (ESI) Mass Spectrometry Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Expected Ions:
-
In positive ion mode, the protonated molecule [M+H]⁺ at m/z 197.05.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 195.03.
-
Conclusion
This compound represents a promising but underexplored molecule with significant potential in coordination chemistry, catalysis, and medicinal chemistry. By drawing comparisons with well-characterized pyridine derivatives, we can anticipate its chemical behavior and potential applications. The proposed synthetic and characterization protocols in this guide provide a solid foundation for researchers to begin exploring the properties and utility of this intriguing compound. Further experimental investigation is warranted to fully elucidate its performance and unlock its potential in various scientific and industrial fields.
References
Sources
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Synthesis of 3 or 4-Substituted Pyridine-2, 6-Dicarboxylic Acid [ccspublishing.org.cn]
- 9. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff.najah.edu [staff.najah.edu]
- 11. Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of 2-Amino-6-methylpyridine-3,4-dicarboxylic Acid Analogs
This guide provides an in-depth exploration of the synthesis and comparative performance of 2-amino-6-methylpyridine-3,4-dicarboxylic acid analogs. Designed for researchers and professionals in drug development, this document moves beyond simple protocols to explain the underlying scientific principles, justify experimental choices, and present a clear, data-driven comparison of these valuable chemical entities.
Introduction: The Significance of the 2-Aminopyridine Scaffold
The this compound core structure and its analogs represent a class of privileged scaffolds in medicinal chemistry. Their rigid framework, coupled with the strategic placement of hydrogen bond donors and acceptors (amino group) and negatively charged carboxylates, makes them excellent mimics of endogenous metabolites. This mimicry allows them to interact with and modulate the activity of various enzymes, making them promising candidates for drug discovery.
A particularly important area of application is in the modulation of the kynurenine pathway, a critical metabolic route for tryptophan. Two key enzymes in this pathway, Kynurenine-3-monooxygenase (KMO) and Quinolinate Phosphoribosyltransferase (QPRT), are significant targets for therapeutic intervention in neurodegenerative disorders, inflammatory diseases, and cancer. Analogs of 2-aminopyridine dicarboxylic acid have shown potential as potent inhibitors of these enzymes, driving significant research into their synthesis and structure-activity relationships (SAR).
This guide will focus on a modern, efficient synthetic approach to these molecules and compare a series of analogs based on their ability to inhibit a key enzyme, providing a practical framework for researchers in the field.
Synthetic Strategies: From Classical Methods to Modern Multicomponent Reactions
The synthesis of polysubstituted pyridines has traditionally been achieved through classical methods like the Hantzsch synthesis. However, these methods often require harsh conditions and can result in low yields. Modern organic synthesis has seen a shift towards more efficient and atom-economical methods, such as one-pot multicomponent reactions (MCRs).
The Power of the One-Pot, Three-Component Reaction
A highly effective method for generating a library of 2-aminopyridine analogs is the one-pot, three-component reaction of an aldehyde, a β-ketoester, and malononitrile, catalyzed by a base. This approach is favored for its operational simplicity, high yields, and the ability to generate structural diversity by simply varying the starting materials.
Causality of Experimental Design:
-
Choice of Reactants: The aldehyde, β-ketoester (e.g., ethyl acetoacetate), and malononitrile are chosen as they readily participate in a cascade of reactions (Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization) to rapidly build the complex pyridine core.
-
Catalyst Selection: A base catalyst, such as piperidine or morpholine, is crucial. It deprotonates the active methylene compounds (β-ketoester and malononitrile), initiating the reaction cascade. The choice of a mild organic base minimizes side reactions.
-
Solvent: A protic solvent like ethanol is often used as it can facilitate proton transfer steps and effectively solubilize the reactants and catalyst.
Workflow for Multicomponent Synthesis of 2-Aminopyridine Analogs
Caption: Workflow for the one-pot synthesis of 2-aminopyridine analogs.
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-6-methyl-4-(4-chlorophenyl)-pyridine-3-carboxylate
This protocol is a representative example for the synthesis of a 2-aminopyridine precursor, which can then be hydrolyzed to the corresponding dicarboxylic acid.
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (10 mmol, 1.41 g), ethyl acetoacetate (10 mmol, 1.30 g), and malononitrile (10 mmol, 0.66 g).
-
Solvent and Catalyst Addition: Add 20 mL of absolute ethanol, followed by piperidine (1 mmol, 0.1 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux in a preheated oil bath for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold ethanol (2 x 10 mL). Recrystallize the crude product from hot ethanol to obtain the pure ethyl 2-amino-6-methyl-4-(4-chlorophenyl)-pyridine-3-carboxylate as a crystalline solid.
-
Hydrolysis (to form dicarboxylic acid): The resulting ester and the adjacent nitrile group (if present from a different MCR) can be hydrolyzed to the desired dicarboxylic acid functions under basic or acidic conditions (e.g., refluxing with aqueous NaOH or HCl).
Comparative Analysis: Analogs as Monoamine Oxidase (MAO) Inhibitors
To provide a clear, data-driven comparison, we will examine a series of 2-amino-6-methyl-4-arylpyridine-3,5-dicarbonitrile analogs that have been evaluated for their ability to inhibit the human monoamine oxidase (hMAO) enzymes, hMAO-A and hMAO-B. These enzymes are crucial targets in the treatment of depression (MAO-A) and neurodegenerative diseases like Parkinson's disease (MAO-B).
Structure-Activity Relationship (SAR) Overview
The inhibitory activity and selectivity of these analogs are highly dependent on the nature and position of the substituent on the 4-aryl ring. By systematically modifying this group, we can probe the binding pocket of the enzyme and optimize the compound's performance.
Caption: Structure-Activity Relationship (SAR) of 4-aryl substituted analogs.
Quantitative Comparison Data
The following table summarizes the inhibitory concentration (IC₅₀) values for a selection of analogs against hMAO-A and hMAO-B. Lower IC₅₀ values indicate higher potency.
| Compound ID | Substituent (R) on 4-Aryl Ring | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) for hMAO-A (IC₅₀-B / IC₅₀-A) |
| 1 | H | 1.15 | > 100 | > 86.9 |
| 2 | 4-CH₃ | 1.36 | > 100 | > 73.5 |
| 3 | 4-Cl | 0.081 | 15.6 | 192.6 |
| 4 | 4-OH | 0.019 | 1.48 | 77.9 |
| 5 | 2-Cl | 0.10 | 20.3 | 203.0 |
| Reference | Toloxatone (MAO-A Inhibitor) | 0.15 | 16.0 | 106.7 |
Analysis of Results:
-
Effect of Halogens: The introduction of a chlorine atom at the 4-position (Compound 3 ) or 2-position (Compound 5 ) dramatically increases potency against hMAO-A compared to the unsubstituted analog (Compound 1 ). This suggests a favorable interaction of the halogen in the enzyme's binding site.
-
Critical Role of 4-OH Group: The most potent compound in the series is the 4-hydroxy analog (Compound 4 ), with an IC₅₀ of 19 nM. This indicates that the hydroxyl group likely acts as a critical hydrogen bond donor, forming a key interaction with an amino acid residue in the active site of hMAO-A.
-
Selectivity: Most compounds exhibit high selectivity for hMAO-A over hMAO-B, a desirable trait for developing antidepressants with fewer side effects. The 4-Cl and 2-Cl analogs (Compounds 3 and 5 ) show the highest selectivity indices.
Key Experimental Protocol: In Vitro hMAO Inhibition Assay
This protocol describes a standard method for determining the IC₅₀ values of test compounds against hMAO-A and hMAO-B.
Principle: This is a fluorometric assay that measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). The H₂O₂ reacts with horseradish peroxidase (HRP) and a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Substrate: p-tyramine hydrochloride
-
Probe: Amplex Red reagent
-
Enzyme: Horseradish peroxidase (HRP)
-
Test compounds dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare Reagent Mix: In the phosphate buffer, prepare a working solution containing Amplex Red, HRP, and the MAO substrate (p-tyramine).
-
Compound Dilution: Prepare a serial dilution of the test compounds in phosphate buffer. Ensure the final DMSO concentration in the well is below 1%.
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
20 µL of the appropriate hMAO enzyme solution (hMAO-A or hMAO-B).
-
20 µL of the test compound dilution (or buffer for control wells).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 100 µL of the reagent mix to each well to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells without MAO enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validation: The protocol's integrity is maintained by including positive controls (known inhibitors like Toloxatone) to confirm assay performance and negative controls (no inhibitor) to establish the baseline 100% enzyme activity.
Conclusion
The 2-aminopyridine scaffold is a versatile and highly valuable starting point for the development of potent and selective enzyme inhibitors. As demonstrated, modern multicomponent synthetic strategies provide an efficient means to generate diverse libraries of these analogs. Through systematic structural modification and robust biological evaluation, as exemplified by the MAO inhibitor case study, clear structure-activity relationships can be established. The data strongly indicate that substituents on the 4-aryl ring, particularly hydrogen-bonding groups and halogens, are key determinants of inhibitory potency and selectivity. This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel therapeutic agents based on this important chemical class.
References
-
Title: Kynurenine-3-monooxygenase: a review of structure, function, and inhibitors. Source: ScienceDirect (Journal of Medicinal Chemistry) URL: [Link]
-
Title: A facile and efficient one-pot, three-component synthesis of polysubstituted 2-aminopyridines in water. Source: ScienceDirect (Tetrahedron Letters) URL: [Link]
-
Title: Synthesis, Biological Evaluation and Molecular Modeling of 2-Amino-6-methyl-4-arylpyridine-3,5-dicarbonitrile Derivatives as Potent and Selective Human Monoamine Oxidase A Inhibitors. Source: MDPI (Molecules) URL: [Link]
-
Title: Synthesis, Anticancer Activity and Molecular Docking of Some Novel 2-Amino-6-(aryl)-4-(3,4,5-trimethoxyphenyl)nicotinonitriles. Source: ResearchGate (Journal of Heterocyclic Chemistry) URL: [Link]
structural validation of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid and its derivatives
An In-Depth Comparative Guide to the Structural Validation of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid and its Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. For compounds such as this compound and its derivatives—a scaffold with significant potential in medicinal chemistry—rigorous validation is not merely a procedural step but a critical component of ensuring efficacy, safety, and reproducibility. The presence of multiple functional groups—a pyridine core, an amino group, a methyl substituent, and two carboxylic acids—presents a unique analytical challenge, demanding a multi-faceted, orthogonal approach to structural elucidation.
This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of this molecular class. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing field-proven insights to construct a self-validating analytical workflow. The objective is to equip you with the strategic rationale needed to select the appropriate techniques, interpret the resulting data, and build an unshakeable foundation for your research and development programs.
The Analytical Imperative: Why Orthogonal Methods are Non-Negotiable
The structural complexity of this compound necessitates a validation strategy that leverages multiple, independent analytical techniques. Relying on a single method is insufficient, as each technique provides a different piece of the structural puzzle. For instance, mass spectrometry can confirm the molecular weight, but it cannot differentiate between isomers. Nuclear Magnetic Resonance (NMR) can define the connectivity of the atoms, but it does not typically provide information on the three-dimensional arrangement in the solid state.
Regulatory bodies like the International Conference on Harmonisation (ICH) mandate comprehensive characterization and impurity profiling for all active pharmaceutical ingredients (APIs).[1][2] This makes a robust, multi-technique approach essential not only for scientific accuracy but also for regulatory compliance.[1][2]
Below is a logical workflow that outlines a comprehensive strategy for structural validation.
Caption: A logical workflow for the comprehensive structural validation of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and how they are connected, allowing for the construction of a complete 2D structural map.
Why It's Essential
For this compound, NMR is indispensable.
-
¹H NMR reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns. This allows us to identify the aromatic proton on the pyridine ring, the methyl protons, and the exchangeable protons of the amino and carboxylic acid groups.
-
¹³C NMR provides a count of the unique carbon atoms in the molecule, confirming the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC) is used to piece the puzzle together. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (e.g., adjacent on the ring). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (2-3 bonds away), which is critical for establishing the precise substitution pattern on the pyridine ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds with exchangeable protons).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, though modern spectrometers can reference the residual solvent peak.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Acquisition: Based on the 1D spectra, set up and run COSY, HSQC, and HMBC experiments to establish connectivities.
Data Interpretation
For this compound, one would expect:
-
¹H NMR: A singlet for the aromatic proton (H-5), a singlet for the methyl protons, and broad signals for the NH₂ and COOH protons.
-
¹³C NMR: Signals corresponding to the six pyridine ring carbons (four quaternary, two CH), the methyl carbon, and the two carboxyl carbons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxyl groups.
Performance Comparison: NMR Techniques
| Technique | Information Gained | Typical Experiment Time | Relative Sensitivity | Key Application for Target Molecule |
| ¹H NMR | Proton environment, multiplicity, integration | < 5 minutes | High | Confirm presence of key functional groups (aromatic CH, CH₃, NH₂, COOH) |
| ¹³C NMR | Carbon skeleton, number of unique carbons | 30 mins - several hours | Low | Verify the total number of carbons and their chemical types |
| 2D COSY | H-H correlations through 2-3 bonds | 15 - 60 minutes | Moderate | Confirm adjacent protons (not critical for this specific isolated proton) |
| 2D HSQC | Direct C-H correlations (1-bond) | 30 - 90 minutes | Moderate-High | Assign proton signals to their directly attached carbons |
| 2D HMBC | C-H correlations through 2-4 bonds | 1 - 4 hours | Moderate | Crucial: Establish connectivity between the methyl group, aromatic proton, and the quaternary carbons of the pyridine ring to confirm the substitution pattern. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a cornerstone of chemical analysis, providing a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules.[4][5] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for confirming molecular weight and identifying impurities.[2]
Why It's Essential
For any newly synthesized compound, the first question is: "Did I make what I think I made?" High-resolution mass spectrometry (HRMS) can answer this by providing a molecular formula. An accurate mass measurement (to within 5 ppm) allows for the calculation of a unique elemental composition, providing strong evidence for the target structure. For our target molecule (C₈H₈N₂O₄), the expected exact mass is 196.0484 g/mol . Observing a protonated molecule [M+H]⁺ at m/z 197.0557 in positive ion mode ESI would be a key validation checkpoint.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Chromatography: Inject the sample onto an HPLC system, typically with a reverse-phase C18 column. Develop a gradient elution method to separate the main compound from any impurities or starting materials.[5]
-
Ionization: The eluent from the HPLC is directed into the mass spectrometer's source. Electrospray ionization (ESI) is the most common and suitable technique for polar, non-volatile molecules like our target compound.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for HRMS), which separates them based on their m/z ratio to generate a mass spectrum.
Data Interpretation
-
Full Scan MS: Look for the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ion corresponding to the expected molecular weight.
-
Tandem MS (MS/MS): Isolate the parent ion and fragment it. The resulting fragmentation pattern provides a "fingerprint" that can help confirm the structure by identifying characteristic losses (e.g., loss of H₂O, CO₂).
Performance Comparison: Mass Spectrometry Analyzers
| Analyzer Type | Key Strengths | Limitations | Best Use Case for Target Molecule |
| Quadrupole | Cost-effective, robust, good for quantification | Low resolution and mass accuracy | Routine purity checks and quantification when coupled with a triple quad (MS/MS) |
| Time-of-Flight (TOF) | High resolution, excellent mass accuracy, fast scan speed | Moderate dynamic range | Ideal for initial confirmation of elemental composition via accurate mass measurement |
| Orbitrap | Unmatched resolution and mass accuracy | Slower scan speed, higher cost | Definitive molecular formula determination and structural elucidation of unknown impurities |
X-ray Crystallography: The Unambiguous 3D Structure
While spectroscopic methods provide evidence for a structure, X-ray crystallography provides definitive proof.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise three-dimensional location of every atom in the molecule.
Why It's the "Gold Standard"
For drug development, the solid-state structure is critical. X-ray crystallography provides:
-
Absolute Confirmation: It is the only technique that directly "images" the molecular structure, resolving any ambiguity about isomerism.
-
Stereochemistry: Confirms the absolute configuration of chiral centers, if any.
-
Conformation: Reveals the preferred shape (conformation) of the molecule in the solid state.
-
Intermolecular Interactions: Shows how molecules pack together in the crystal lattice through hydrogen bonds and other interactions, which is vital for understanding physical properties like solubility and melting point.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the purified compound from a supersaturated solution. Common methods include slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on the goniometer of a diffractometer.
-
Data Collection: The crystal is cooled (usually in a stream of nitrogen gas) and rotated in a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[6]
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding a final 3D model of the molecule.[8]
Data Interpretation
The output is a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, bond angles, and torsion angles. This data confirms the connectivity and provides an unambiguous 3D representation of the molecule. For example, analysis of related aminopyridine structures has shown how intermolecular hydrogen bonds involving the amino group and pyridine nitrogen play a key role in stabilizing the crystal packing.[7][9]
Caption: The convergence of orthogonal analytical techniques for definitive structural validation.
Conclusion
The is a critical undertaking that demands a rigorous and multi-faceted analytical strategy. No single technique can provide the complete picture. A self-validating workflow begins with LC-MS to confirm purity and molecular weight, followed by an extensive suite of 1D and 2D NMR experiments to establish the definitive 2D structure and connectivity. Finally, where possible, single-crystal X-ray crystallography should be employed as the ultimate arbiter of the absolute three-dimensional structure. By integrating these orthogonal techniques, researchers and drug developers can ensure the scientific integrity of their work, meet stringent regulatory requirements, and build a solid foundation for successful downstream applications.
References
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- Anonymous. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Open Access Journals - Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
- Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds.
- ChemicalBook. (n.d.). Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 2,4-Pyridinedicarboxylic acid(499-80-9) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR spectrum.
- PubMed Central. (2022).
- PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
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A Comparative Guide to the Ligating Properties of Pyridine Dicarboxylic Acids for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the ligating properties of pyridine dicarboxylic acid isomers. It is intended for researchers, scientists, and professionals in drug development who are interested in the coordination chemistry of these versatile ligands and their applications in designing metal complexes with tailored properties.
Introduction to Pyridine Dicarboxylic Acids as Ligands
Pyridine dicarboxylic acids are a class of organic compounds that feature a pyridine ring substituted with two carboxylic acid groups. With six possible isomers, each offers a unique spatial arrangement of nitrogen and oxygen donor atoms, leading to a rich and diverse coordination chemistry.[1] These ligands are of significant interest due to their ability to form stable complexes with a wide range of metal ions, finding applications in catalysis, materials science, and medicinal chemistry.[2][3] The deprotonated forms of these acids act as multidentate ligands, coordinating to metal centers through the pyridine nitrogen and the carboxylate oxygen atoms, often forming stable chelate rings.
The position of the carboxylic acid groups on the pyridine ring profoundly influences the ligating properties of the isomer. Factors such as the size of the resulting chelate ring, steric hindrance between the carboxylate groups and other coordinated ligands, and the electronic effects of the carboxylate groups on the basicity of the pyridine nitrogen all play a crucial role in determining the stability, geometry, and reactivity of the resulting metal complexes.[4][5]
This guide will delve into a comparative study of these isomers, providing experimental data and protocols to illustrate the principles governing their coordination behavior.
Isomers of Pyridine Dicarboxylic Acid
There are six structural isomers of pyridine dicarboxylic acid, each with a unique arrangement of the two carboxylate groups on the pyridine ring.[1] This isomeric variation is the primary determinant of their differential ligating properties.
| Common Name | Systematic Name | Structure |
| Quinolinic acid | Pyridine-2,3-dicarboxylic acid | |
| Lutidinic acid | Pyridine-2,4-dicarboxylic acid | |
| Isocinchomeronic acid | Pyridine-2,5-dicarboxylic acid | |
| Dipicolinic acid | Pyridine-2,6-dicarboxylic acid | |
| Cinchomeronic acid | Pyridine-3,4-dicarboxylic acid | |
| Dinicotinic acid | Pyridine-3,5-dicarboxylic acid |
Comparative Analysis of Ligating Properties
The ability of pyridine dicarboxylic acids to form stable metal complexes is intrinsically linked to the position of the carboxylate groups. This section compares the key factors influencing their ligating properties.
Chelate Ring Size and Stability
The formation of a chelate ring, where the ligand binds to the metal ion at two or more points, significantly enhances the stability of the resulting complex, an effect known as the chelate effect. The size of this chelate ring is a critical factor in determining complex stability.
-
2,3- and 3,4-Pyridinedicarboxylic acids can form five- and six-membered chelate rings, respectively, involving one carboxylate oxygen and the pyridine nitrogen.
-
2,6-Pyridinedicarboxylic acid (Dipicolinic acid) is a particularly strong chelating agent, capable of forming two five-membered chelate rings with a metal ion through the pyridine nitrogen and both carboxylate groups. This tridentate coordination leads to highly stable complexes.[6]
-
2,4-, 2,5-, and 3,5-Pyridinedicarboxylic acids are less likely to form simple monomeric chelates due to the larger distances between the donor atoms. Instead, they often act as bridging ligands, leading to the formation of coordination polymers.[2][7]
The general trend in stability for chelating ligands is that five- and six-membered rings are the most stable. The exceptional stability of dipicolinic acid complexes is attributed to the formation of two fused five-membered rings.
Steric and Electronic Effects
The positioning of the carboxylate groups also introduces steric and electronic effects that modulate the ligating properties of the pyridine dicarboxylic acid isomers.
-
Steric Hindrance: In isomers like 2,6-dipicolinic acid, the proximity of the two carboxylate groups can create steric hindrance, influencing the coordination geometry and the ability of other ligands to bind to the metal center.[4] This can be exploited to control the coordination number and geometry of the resulting complex.
-
Electronic Effects: The electron-withdrawing nature of the carboxylic acid groups influences the electron density on the pyridine nitrogen.[5][8] This, in turn, affects the basicity of the nitrogen atom and its ability to coordinate to a metal ion. The closer the carboxylate groups are to the nitrogen atom, the more they decrease its basicity. However, upon deprotonation, the resulting carboxylate anions are excellent donors. This interplay of inductive and resonance effects is a key factor in the overall coordinating ability of the ligand.
Coordination Modes
The different isomers of pyridine dicarboxylic acid exhibit a variety of coordination modes, leading to diverse structural motifs in their metal complexes.
Caption: Coordination modes of pyridine dicarboxylic acid isomers.
Quantitative Comparison of Complex Stability
The stability of a metal complex is quantitatively expressed by its stability constant (log K) or overall stability constant (log β). A higher value indicates a more stable complex. The NIST Critically Selected Stability Constants of Metal Complexes Database is a valuable resource for this information.[9]
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ | Reference |
| 2,6-Pyridinedicarboxylic acid | Cu(II) | 9.5 | 6.9 | 16.4 | [NIST SRD 46] |
| Ni(II) | 8.8 | 6.2 | 15.0 | [NIST SRD 46] | |
| Zn(II) | 7.9 | 5.5 | 13.4 | [NIST SRD 46] | |
| Co(II) | 7.7 | 5.4 | 13.1 | [NIST SRD 46] | |
| 2,3-Pyridinedicarboxylic acid | Cu(II) | 5.8 | 4.1 | 9.9 | [NIST SRD 46] |
| Ni(II) | 5.1 | 3.5 | 8.6 | [NIST SRD 46] | |
| Zn(II) | 4.5 | 3.1 | 7.6 | [NIST SRD 46] | |
| Co(II) | 4.3 | 3.0 | 7.3 | [NIST SRD 46] | |
| 2,5-Pyridinedicarboxylic acid | Cu(II) | - | - | 14.1 | [2] |
| Zn(II) | - | - | 12.0 | [2] |
Note: The stability constants are highly dependent on experimental conditions such as temperature, ionic strength, and solvent. The data presented here are for comparative purposes and are generally measured in aqueous solution at or near 25 °C.
As the table clearly shows, complexes of 2,6-pyridinedicarboxylic acid (dipicolinic acid) are significantly more stable than those of 2,3-pyridinedicarboxylic acid, highlighting the powerful chelating ability of the former.
Experimental Protocols
To provide a practical context for the comparison of pyridine dicarboxylic acids, this section details the synthesis and characterization of representative metal complexes.
Synthesis of a Monomeric Nickel(II) Dipicolinate Complex: [Ni(dipic)(H₂O)₃]
This protocol describes the synthesis of a mononuclear nickel(II) complex with 2,6-pyridinedicarboxylic acid, where the ligand acts as a tridentate chelator.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
2,6-Pyridinedicarboxylic acid (dipicolinic acid, H₂dipic)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 2,6-pyridinedicarboxylic acid (1.67 g, 10 mmol) in 50 mL of deionized water containing sodium hydroxide (0.80 g, 20 mmol).
-
To this solution, add a solution of nickel(II) chloride hexahydrate (2.38 g, 10 mmol) in 20 mL of deionized water with constant stirring.
-
A pale green precipitate will form immediately.
-
Heat the mixture at 60-70 °C for 1 hour with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration, wash with deionized water and then with a small amount of ethanol.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Characterization:
-
FT-IR (KBr, cm⁻¹): The absence of a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the presence of strong asymmetric (around 1600-1630 cm⁻¹) and symmetric (around 1360-1380 cm⁻¹) carboxylate stretches confirm the deprotonation and coordination of the carboxylate groups. The coordination of the pyridine nitrogen is indicated by a shift in the C=N stretching vibration.
-
UV-Vis (solution): The electronic spectrum in aqueous solution will show d-d transitions characteristic of an octahedral Ni(II) complex.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the number of coordinated water molecules. The weight loss corresponding to the loss of three water molecules would be expected in the temperature range of 100-250 °C.[9]
Synthesis of a Polymeric Copper(II) Isocinchomeronate Complex: [Cu(isocinchomeronate)(H₂O)₂]n
This protocol describes the synthesis of a coordination polymer with 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), where the ligand bridges copper(II) centers.[10]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
2,5-Pyridinedicarboxylic acid (isocinchomeronic acid)
-
Deionized water
Procedure:
-
Dissolve copper(II) nitrate trihydrate (0.242 g, 1 mmol) in 20 mL of deionized water.
-
Dissolve 2,5-pyridinedicarboxylic acid (0.167 g, 1 mmol) in 20 mL of hot deionized water.
-
Slowly add the hot ligand solution to the copper(II) nitrate solution with stirring.
-
A blue precipitate will form.
-
Seal the reaction mixture in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 150 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the blue crystals by filtration, wash with deionized water, and air dry.
Characterization:
-
Single-Crystal X-ray Diffraction: This is the definitive method to determine the polymeric structure and the coordination environment of the copper(II) ion.
-
FT-IR (KBr, cm⁻¹): Similar to the nickel complex, the IR spectrum will show the characteristic carboxylate stretches and shifts in the pyridine ring vibrations upon coordination.
-
TGA: TGA will show the loss of coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
The ligating properties of pyridine dicarboxylic acids are a fascinating and complex area of coordination chemistry. The seemingly subtle change in the position of the two carboxylate groups on the pyridine ring leads to dramatic differences in their ability to form stable metal complexes. 2,6-Dipicolinic acid stands out as a powerful tridentate chelating agent, forming highly stable mononuclear complexes. In contrast, other isomers are more prone to act as bridging ligands, giving rise to coordination polymers with diverse structures and properties.
Understanding the interplay of chelate ring size, steric effects, and electronic factors is crucial for the rational design of metal complexes with desired characteristics for applications in catalysis, materials science, and the development of new metallodrugs. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of these versatile ligands.
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Cheng, X., Guo, L., Wang, H., & Kirillova, M. V. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 18033–18043. [Link][2][11][12]
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Gloe, K., et al. (2007). Solid-State Coordination Chemistry of Pyridinedicarboxylic Acid Isomers. II. Crystal and Molecular Structure of Sodium Bis(pyridine-2,4-dicarboxylato)cuprate(II) trihydrate. Zeitschrift für anorganische und allgemeine Chemie, 633(11-12), 1935-1938. [Link][22]
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U.S. Patent 2,657,207. (1953). Preparation of isocinchomeronic acid. [10]
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Dondoni, A., & Fantin, G. (1980). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (4), 635-639. [Link][25]
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Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. [Link][5]
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Khan, I., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(19), 6733. [Link][28]
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Yesilel, O. Z., et al. (2016). Pyridine-2,5-dicarboxylic acid complexes of nickel(II) with 2,2́-bipyridine and 1,10-phenanthroline coligands; Syntheses, crystal structures, spectroscopic and thermal studies. Journal of Molecular Structure, 1125, 248-255. [Link][29]
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Ghassemzadeh, M., et al. (2014). Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies. CrystEngComm, 16(44), 10253-10267. [Link][7]
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Amani, V., et al. (2016). Synthesis, spectroscopic, thermal, crystal characterization and biological activity of [Ni(phen)3][Ni(dipic)2]2.17H2O (H2dipic:pyridine-2,6-dicarboxylic acid, phen: 1,10-phenanthroline). Journal of the Iranian Chemical Society, 13(8), 1475-1484. [Link][30]
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Neves, A., et al. (2000). Supramolecular coordination chemistry of the ligand 5,6-bis(2-pyridyI)pyrazine-2,3-dicarboxylicacid. Inorganica Chimica Acta, 304(1), 124-132. [Link][31]
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Burón, S., et al. (2024). Synthesis, characterization, and photocatalytic activity for water remediation and hydrogen evolution of Zn(II) and Ni(II) bis(thiosemicarbazone) complexes. Dalton Transactions, 53(6), 2631-2644. [Link][32]
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Chen, Y., et al. (2023). Synthesis, Structure, and Hydroboration Reactivity of Anionic Nickel(0) Complexes Supported by Bidentate NHC-Pyridone Ligands. ChemRxiv. [Link][33]
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Ebrahimi, H., et al. (2021). Preparation of Nickel Nanocatalysts and Application to the Hydrodechlorination of 3-Chlorophenol under Liquid Phase. Catalysis Letters, 151(10), 2959-2970. [Link][34]
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Bhalothia, D., et al. (2021). Schematic depiction of the synthesis procedure for Ni@Pd (steps 1–3) and Ni@Pd-Pt nanocatalysts. ACS Applied Nano Materials, 4(2), 1568-1577. [Link][35]
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(a) UV-Vis spectra of complexes: (1) [Ni(L1) 2 ], (2) [Ni(L2) 2 ] and... - ResearchGate. [Link][36]
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Current time information in Manila, PH.
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This guide provides a comparative analysis of the potential biological activity of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid and its structurally related compounds, with a focus on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. While direct comparative experimental data for this compound is limited in publicly accessible literature, this document synthesizes established structure-activity relationships (SAR) for analogous compounds to provide a predictive comparison and a framework for experimental validation.
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases, making NMDA receptor antagonists a significant area of interest for drug development.[1] This guide will delve into the structural determinants of NMDA receptor antagonism within the aminopyridine dicarboxylic acid scaffold and provide detailed methodologies for assessing the biological activity of these compounds.
The Core Scaffold: this compound
The fundamental structure of this compound combines several key features that suggest potential for NMDA receptor antagonism. The pyridine ring serves as a rigid core, while the amino and dicarboxylic acid groups are crucial for interaction with the glutamate binding site on the NMDA receptor. The methyl group at the 6-position can influence the compound's steric and electronic properties.
Structure-Activity Relationship (SAR) and Comparative Analysis
Based on extensive research into competitive NMDA receptor antagonists, several key structural features govern their potency and selectivity.[2] We can extrapolate these principles to predict the relative activity of this compound and its hypothetical analogs.
Key Structural Determinants for NMDA Receptor Antagonism:
-
The Amino Group: The presence of a primary amino group is often critical for mimicking the amino acid functionality of the endogenous ligand, glutamate.
-
The Dicarboxylic Acid Moiety: The two carboxylic acid groups are essential for binding to the glutamate recognition site of the NMDA receptor. The distance and spatial arrangement of these acidic groups are paramount for effective antagonism.
-
The Pyridine Ring: This heterocyclic core provides a rigid scaffold, constraining the conformation of the pharmacophoric groups into an orientation favorable for receptor binding.
-
Substituents on the Pyridine Ring: The nature and position of substituents, such as the methyl group in the target compound, can significantly impact activity. These substituents can influence the compound's lipophilicity, electronic distribution, and steric interactions within the binding pocket.
Comparative Table of this compound and Related Compounds
| Compound | Structural Modification from Core Scaffold | Predicted Relative NMDA Receptor Antagonist Activity | Rationale for Predicted Activity |
| This compound | Core Compound | Baseline | The presence of the key pharmacophoric elements (amino and dicarboxylic acid groups) on a rigid pyridine scaffold suggests potential for NMDA receptor antagonism. |
| 2-Aminopyridine-3,4-dicarboxylic acid | Removal of the 6-methyl group | Potentially higher | The removal of the methyl group may reduce steric hindrance, allowing for a better fit within the glutamate binding site. However, the methyl group could also be involved in beneficial hydrophobic interactions, so experimental validation is crucial. |
| 2-Amino-6-ethylpyridine-3,4-dicarboxylic acid | Replacement of the 6-methyl with an ethyl group | Potentially lower | The larger ethyl group could introduce steric clashes within the binding pocket, leading to reduced affinity. |
| 2-Amino-5-nitropyridine-3,4-dicarboxylic acid | Addition of a nitro group at the 5-position | Potentially lower | The electron-withdrawing nature of the nitro group would significantly alter the electronic properties of the pyridine ring and the basicity of the amino group, which could be detrimental to binding. |
| 2-Amino-6-methylpyridine-3-carboxylic acid-4-phosphonic acid | Replacement of the 4-carboxylic acid with a phosphonic acid group | Potentially higher | Phosphonic acid groups are often used as bioisosteres for carboxylic acids in NMDA receptor antagonists and can lead to increased potency due to their stronger acidity and different chelation properties.[2] |
Glutamatergic Synapse and NMDA Receptor Function
To understand the mechanism of action of these compounds, it is essential to visualize the glutamatergic synapse and the role of the NMDA receptor.
Caption: Glutamatergic synapse showing the role of NMDA and AMPA receptors.
Experimental Methodologies for Assessing NMDA Receptor Antagonism
The biological activity of putative NMDA receptor antagonists can be determined through a variety of in vitro assays. The choice of assay depends on the specific information required, from initial screening of binding affinity to detailed characterization of functional antagonism.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the NMDA receptor. It is a high-throughput method suitable for initial screening.
Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific site on the NMDA receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Isolate synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) known to have a high density of NMDA receptors.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGP 39653).
-
Competition: Add varying concentrations of the test compound (e.g., this compound) to the incubation mixture.
-
Separation: After incubation, separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Electrophysiology (Patch-Clamp)
This technique provides a functional measure of NMDA receptor antagonism by directly recording the ion flow through the receptor channel.
Principle: Whole-cell patch-clamp recordings are performed on neurons or cell lines expressing NMDA receptors. The ability of a test compound to inhibit the current induced by NMDA application is measured.
Step-by-Step Protocol:
-
Cell Culture: Culture primary neurons or a cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits.
-
Patching: Establish a whole-cell patch-clamp configuration on a single cell.
-
NMDA Application: Apply a known concentration of NMDA and the co-agonist glycine to elicit an inward current.
-
Antagonist Application: Co-apply the test compound at various concentrations with NMDA and glycine.
-
Recording: Record the changes in the NMDA-evoked current in the presence of the antagonist.
-
Data Analysis: Construct a concentration-response curve and determine the IC50 value for the inhibition of the NMDA-induced current.
Calcium Imaging Assay
This is a fluorescence-based functional assay that measures changes in intracellular calcium concentration, a downstream effect of NMDA receptor activation.
Principle: Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye. The influx of calcium upon NMDA receptor activation leads to an increase in fluorescence, which can be inhibited by an antagonist.
Step-by-Step Protocol:
-
Cell Culture and Dye Loading: Culture cells expressing NMDA receptors and load them with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Stimulate the cells with NMDA and glycine in the presence and absence of the test compound.
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Data Analysis: Quantify the inhibition of the NMDA-induced calcium response by the test compound and determine the IC50 value.[3]
Conclusion
While direct comparative experimental data for this compound is not yet prevalent in the scientific literature, the structural analogy to known NMDA receptor antagonists provides a strong rationale for its investigation in this area. The established structure-activity relationships for aminopyridine dicarboxylic acids suggest that this compound possesses the key pharmacophoric features necessary for NMDA receptor antagonism. Minor modifications to its structure, such as replacing a carboxylic acid with a phosphonic acid group or altering the substituent at the 6-position, could further modulate its activity.
The experimental methodologies detailed in this guide provide a robust framework for the systematic evaluation of this compound and its analogs. A combined approach, utilizing radioligand binding assays for initial screening of affinity, followed by functional characterization with electrophysiology or calcium imaging, will be essential to fully elucidate the biological activity profile of this and related compounds. Such studies will be invaluable for the rational design of novel and potent NMDA receptor antagonists with therapeutic potential for a range of neurological disorders.
References
- Hansen, K. B., et al. (2014). A fluorescence-based assay for screening allosteric modulators of NMDA receptors. Journal of Biomolecular Screening, 19(4), 535-546.
- Monaghan, D. T., et al. (2012). The pharmacology of NMDA receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis.
- Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.
- Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21(1), 165-204.
- Dingledine, R., et al. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7-61.
- Mayer, M. L. (2006). Glutamate receptors at atomic resolution.
- McLennan, H. (1983). Receptors for the excitatory amino acids in the mammalian central nervous system. Progress in neurobiology, 20(4), 251-271.
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A Senior Application Scientist's Comparative Guide to the Quantification of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid
This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid. As a molecule possessing a trifecta of functional groups—a basic amino group, two acidic carboxylic acid moieties, and an aromatic pyridine core—its analysis presents unique challenges and requires careful method selection. This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and develop robust, fit-for-purpose analytical methods. While a specific, universally validated method for this exact compound is not prevalent in public literature, this guide synthesizes established protocols for structurally analogous compounds, such as pyridine derivatives and dicarboxylic acids, to provide reliable and adaptable starting points.[1][2]
The Analytical Imperative: Why Method Selection Matters
This compound is a substituted pyridine derivative whose accurate measurement is critical in various stages of research and development. Whether assessing purity, monitoring reaction kinetics, determining stability, or quantifying its presence in complex biological matrices, the chosen analytical method dictates the reliability and validity of the results. The key to a successful assay lies in balancing sensitivity, specificity, and practicality. This guide focuses on the three most pertinent techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
The general workflow for developing a reliable analytical method is a systematic process, beginning with understanding the analyte's properties and culminating in a fully validated, routine-use protocol.
Caption: A typical workflow for analytical method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of many analytical laboratories, offering a robust and reliable method for separating and quantifying compounds.[2] For this compound, a reverse-phase (RP-HPLC) approach is the most logical starting point.
Expertise & Experience: The 'Why' Behind the Protocol
The choice of a C18 column is standard for separating moderately polar to non-polar compounds.[3] However, the dual carboxylic acid groups on our analyte can lead to poor retention and peak tailing on traditional C18 phases due to interactions with residual silanols on the silica backbone. To counteract this, an acidic mobile phase modifier, such as formic or sulfuric acid, is employed.[3][4] This suppresses the ionization of the carboxylic acid groups (shifting the equilibrium towards the more retained, neutral form) and the amino group (ensuring consistent protonation), resulting in sharper, more symmetrical peaks. A gradient elution is chosen over an isocratic one to ensure that any potential impurities with different polarities are effectively eluted and resolved from the main analyte peak.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a starting point and must be validated according to International Council for Harmonisation (ICH) guidelines.[5][6]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
-
Reagents and Standards:
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A or a 50:50 mixture of water and methanol.
-
Reference Standard: Prepare a stock solution of this compound (e.g., 1.0 mg/mL) in the diluent. Create a series of calibration standards by serial dilution to cover the expected concentration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase (typically between 260-280 nm for pyridine rings).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 70% B
-
20-25 min: Hold at 70% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
-
Analysis and Validation Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform five replicate injections of a mid-range standard for system suitability (checking for retention time RSD <1% and peak area RSD <2%).
-
Inject the calibration standards in order of increasing concentration to establish the linearity curve.
-
Inject unknown samples, bracketed by quality control (QC) standards at low, medium, and high concentrations every 10-20 injections to monitor system performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and specificity, such as quantification in biological matrices or trace impurity analysis, LC-MS/MS is the gold standard.[7] This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, providing unparalleled selectivity.
Expertise & Experience: The 'Why' Behind the Protocol
The primary advantage of MS detection is its ability to specifically monitor the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This eliminates interference from co-eluting matrix components that might have similar UV absorbance. We select Electrospray Ionization (ESI) as it is ideal for polar, ionizable molecules like our analyte. Given the presence of a basic amino group, positive ion mode (ESI+) is chosen, as the pyridine nitrogen and amino group are readily protonated.
The protocol uses Multiple Reaction Monitoring (MRM) for quantification.[8] In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is a unique signature of the analyte, providing exceptional specificity and reducing chemical noise.
Caption: Experimental workflow for LC-MS/MS analysis in MRM mode.
Experimental Protocol: A Self-Validating System
-
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
-
Reagents and Standards:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: For complex matrices (e.g., plasma, tissue homogenate), a sample cleanup step like solid-phase extraction (SPE) or protein precipitation is mandatory to reduce matrix effects.[9]
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
-
LC Conditions:
-
Column: A fast-LC C18 column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is suitable for high throughput.
-
Flow Rate: 0.4-0.6 mL/min.
-
Gradient: A rapid gradient (e.g., 5% to 95% B in 3-5 minutes) is typically used.
-
-
MS/MS Conditions (MRM Mode):
-
Ionization Mode: ESI Positive (ESI+).
-
Precursor Ion [M+H]+: Infuse a standard solution of the analyte to determine the m/z of the protonated molecule.
-
Product Ions: Perform a product ion scan on the precursor ion to identify the most stable and abundant fragment ions. Select at least two transitions for monitoring (one for quantification, one for confirmation).
-
Optimization: Optimize collision energy (CE) and other source parameters (e.g., capillary voltage, gas flows) to maximize the signal for the selected MRM transitions.
-
UV-Visible Spectrophotometry
For applications where high specificity is not required and the sample matrix is simple and non-interfering, direct UV-Vis spectrophotometry can be a rapid and cost-effective quantification method.
Expertise & Experience: The 'Why' Behind the Protocol
This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The pyridine ring in the analyte will exhibit strong UV absorbance.[10] The key to this method is to identify a wavelength of maximum absorbance (λmax) where the analyte absorbs strongly and potential impurities or matrix components do not. The pH of the solution is critical, as changes in pH can alter the protonation state of the molecule, shifting the UV spectrum.[11] Therefore, a buffered solution is necessary to ensure reproducible measurements.
Experimental Protocol: A Self-Validating System
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer.
-
-
Reagents and Standards:
-
Buffer: A buffer solution to maintain a constant pH (e.g., phosphate or acetate buffer). The optimal pH should be determined experimentally.
-
Reference Standard: Prepare a stock solution and a series of calibration standards in the chosen buffer.
-
-
Methodology:
-
Wavelength Selection: Scan a standard solution of the analyte across the UV range (e.g., 200-400 nm) to determine the λmax.
-
Calibration: Measure the absorbance of a blank (buffer) and each calibration standard at the determined λmax.
-
Analysis: Plot a calibration curve of absorbance vs. concentration. Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
Comparative Analysis and Method Selection
The choice of analytical technique is a critical decision that depends on the specific requirements of the assay. The following table provides a comparative summary to guide this selection process.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | Moderate to High | Very High | Low |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to fg/mL range[9] | µg/mL range |
| Linear Range | Typically 2-3 orders of magnitude | Typically 3-5 orders of magnitude | Typically 1-2 orders of magnitude |
| Sample Matrix Complexity | Tolerates simple to moderately complex matrices | Tolerates highly complex matrices (with cleanup) | Requires very simple, clean matrices |
| Instrumentation Cost | Moderate | High | Low |
| Cost per Sample | Low | High | Very Low |
| Throughput | Moderate | High (with fast LC) | Very High |
| Primary Application | Purity testing, routine QC, formulation analysis | Bioanalysis, trace impurity detection, metabolomics | Quick concentration checks of pure solutions |
Decision Guide:
-
For routine quality control, purity assessment, or analysis of dissolution samples where concentrations are relatively high and the matrix is clean: HPLC-UV is the most practical and cost-effective choice.[3][6]
-
For quantifying the analyte in biological fluids (plasma, urine), tissue extracts, or for identifying and quantifying trace-level genotoxic impurities: The superior sensitivity and specificity of LC-MS/MS are non-negotiable.[7][8]
-
For a rapid, non-specific estimation of the concentration in a pure, synthesized bulk material or a simple solution: UV-Vis Spectrophotometry can serve as a quick preliminary check.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical method for the quantification of this compound, ensuring data of the highest integrity and reliability.
References
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine, 3-((benzylthio)methyl)-.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Acetohydrazide-Pyridine Derivatives.
- BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
- BenchChem. (2025). Spectroscopic Profile of Pyridine-2-carboxylic Anhydride: A Technical Guide.
- Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- Loring, J. S., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. PubMed.
- ResearchGate. (2025). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Unknown Author. Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid.
- Loring, J. S., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ACS Publications.
- Loring, J. S., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate.
- Li, X. (2016). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?. ResearchGate.
- Kushnir, M. M., et al. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. PubMed.
- Fisher, G. H., et al. HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PubMed Central.
- BLDpharm. This compound.
- HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- Lin, D., et al. (2001). Determination of 2-amino-1-methyl-6-phenylimidazo[4,5-B]pyridine (PhIP) and Its Metabolite 2-hydroxyamino-PhIP by Liquid chromatography/electrospray Ionization-Ion Trap Mass Spectrometry. PubMed.
- BenchChem. (2025). Purity Analysis of Commercial 2-Hydroxy-6-methylpyridine: A Comparative Guide.
- Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Huch, L., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health.
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- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- b]pyridine (PhIP) and its metabolite 2-hydroxyamino-PhIP by liquid chromatography/electrospray ionization-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Confirming the Purity of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of building blocks like 2-Amino-6-methylpyridine-3,4-dicarboxylic acid is not merely a quality metric; it is the foundation of reproducible, safe, and effective drug development. Impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and significant safety concerns. This guide provides a comprehensive, multi-modal strategy for the rigorous purity assessment of this compound, grounded in established analytical principles and regulatory expectations.
The core philosophy of this guide is orthogonality —the practice of using multiple, distinct analytical techniques to build a complete and validated picture of a compound's purity. No single method is sufficient. Instead, we will construct a self-validating workflow that interrogates the sample for a wide range of potential impurities, from residual starting materials to inorganic salts.
Understanding the Analyte and its Potential Impurity Profile
Before selecting analytical techniques, we must first consider the structure of this compound and the likely impurities that could arise from its synthesis and storage.
Structure: A substituted pyridine ring, featuring both acidic (dicarboxylic) and basic (amino) functional groups. This zwitterionic potential makes it highly polar.
Potential Impurities:
-
Organic Impurities: Starting materials, intermediates, by-products (e.g., positional isomers, products of incomplete reaction, or decarboxylation), and degradation products.[1][2]
-
Inorganic Impurities: Reagents, ligands, catalysts, and inorganic salts resulting from the manufacturing process.[1][2]
-
Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[1][2]
-
Water Content: Adsorbed moisture or water of hydration, which can significantly impact stability and accurate weighing.[3]
This impurity profile dictates our choice of analytical weaponry. We need techniques that can separate and quantify polar organic molecules, identify unknown structures, and measure non-chromophoric substances like water and salts.
The Analytical Workflow: A Multi-Technique Approach
A robust purity assessment follows a logical progression from qualitative confirmation to precise quantification. Our recommended workflow ensures that each analytical step provides complementary information, culminating in a comprehensive Certificate of Analysis.
Caption: Logical workflow for comprehensive purity analysis.
Comparative Analysis of Key Techniques
The selection of an analytical method depends on the specific question being asked. This table compares the primary techniques in our workflow, highlighting their strengths and limitations for analyzing this compound.
| Technique | Primary Purpose | Strengths | Limitations | Impurity Types Detected |
| HPLC-UV | Quantification of the main component and organic impurities. | High precision and sensitivity for UV-active compounds. The workhorse for purity assays. | Requires reference standards for absolute quantification. May not detect non-UV-active impurities. | Organic impurities, starting materials, by-products, degradation products. |
| NMR Spectroscopy | Structural Elucidation and confirmation of identity. | Provides unambiguous structural information. Can identify and quantify major impurities (>1%) without a reference standard. | Lower sensitivity compared to HPLC. Complex mixtures can be difficult to interpret. | Organic impurities with distinct proton/carbon signals. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation and identification of unknowns. | Extremely sensitive. Provides molecular weight of parent compound and impurities, crucial for identification when coupled with LC. | Not inherently quantitative without extensive calibration. Isomeric compounds cannot be distinguished by MS alone. | All ionizable impurities. |
| Elemental Analysis (CHN) | Confirmation of Elemental Composition. | Provides fundamental confirmation of the empirical formula. A key check on overall purity.[4][5] | Does not provide information on the nature of impurities. Accuracy is typically within ±0.4%.[6] | Deviations can indicate inorganic salts, excess solvent, or incorrect structure. |
| Thermogravimetric Analysis (TGA) | Quantification of Volatiles. | Measures total weight loss from volatiles (water, residual solvents) upon heating.[7][8][9] | Not specific; cannot distinguish between different solvents or between solvent and water. | Residual solvents, water. |
| Karl Fischer Titration | Specific Quantification of Water. | The gold standard for water determination; highly specific and accurate.[3][10][11] | Only measures water content. | Water. |
Detailed Experimental Protocols
Trustworthiness in analytical science is built on detailed, reproducible protocols. The following are robust starting points for the key techniques discussed.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of the compound and quantify organic impurities according to International Council for Harmonisation (ICH) guidelines.[1][12][13]
-
Causality: The compound's polarity, with both acidic and basic centers, makes it challenging for standard C18 columns, where poor retention can occur in highly aqueous mobile phases.[14][15] A polar-endcapped or mixed-mode column is chosen to ensure good peak shape and retention.[16][17] A phosphate buffer is selected to control the pH, ensuring consistent ionization of the analyte.[18]
-
Instrumentation: Standard HPLC or UPLC system with a UV/PDA detector.
-
Column: Polar-endcapped C18 or a mixed-mode column (e.g., Primesep 100[16]), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 16.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm (or PDA 210-400 nm)
-
Injection Volume: 2 µL
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of Mobile Phase A to create a 0.1 mg/mL solution. Filter through a 0.22 µm syringe filter.[19]
-
Purity Calculation: Purity is determined by area percent. The area of the main peak is divided by the total area of all integrated peaks (reporting threshold ≥0.05% as per ICH Q3A guidelines).[2][13]
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify any major organic impurities.
-
Causality: NMR is the most powerful tool for unambiguous structure confirmation.[20] Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to the compound's polarity and to ensure the acidic protons of the carboxylic acid groups are observable.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons for potential quantitative analysis).
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Analysis: Process spectra with Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and compare to the expected structure. Chemical shifts and coupling constants should be consistent with the proposed this compound structure.[21][22][23] Any significant impurity peaks (>1%) should be identified if possible.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the main peak and identify unknown impurities observed in the HPLC-UV analysis.
-
Causality: Coupling the separation power of LC with the detection power of MS allows for the assignment of molecular weights to each peak in the chromatogram.[24] A volatile buffer system (e.g., formic acid) is required to be compatible with the MS ion source.
-
Instrumentation: HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Use the same column and gradient as the HPLC-UV method, but replace the non-volatile phosphate buffer with a volatile alternative.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
MS Acquisition:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of [M+H]⁺ and [M-H]⁻ ions.
-
Mass Range: 50 - 1000 m/z.
-
Data Analysis: Extract the ion chromatogram for the theoretical mass of the target compound. For impurity peaks, analyze the mass spectrum to determine their molecular weight. The cleavage of the C-Y bond to form an acylium ion is a common fragmentation pattern for carboxylic acid derivatives.[25][26]
-
Conclusion: Synthesizing the Data for a Definitive Purity Statement
The final purity value is not simply the result from the HPLC chromatogram. A true, defensible purity value is calculated by mass balance, accounting for all orthogonal analyses.
Final Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by TGA/GC) - (% Inorganic Impurities)
This comprehensive, multi-technique approach provides a scientifically rigorous and defensible assessment of the purity of this compound. By understanding the "why" behind each experimental choice and cross-validating results, researchers can proceed with confidence, knowing their foundational materials meet the highest standards of quality and integrity.
References
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis. [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]
-
Eurofins Scientific. (2024). Water Determination by Karl Fischer. [Link]
-
Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. [Link]
-
Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. [Link]
-
Kian Shar Danesh. (n.d.). Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. [Link]
-
PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. [Link]
-
Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]
-
Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine. [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. [Link]
-
AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
National Institutes of Health (NIH). (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]
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MDPI. (n.d.). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
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A Comparative Guide to Pyridine-2,6-Dicarboxylic Acid Esters as O,N,O-Pincer Ligands for Researchers
For researchers, scientists, and professionals in drug development, the selection of the appropriate ligand is a critical decision that profoundly influences the outcome of catalytic processes and the properties of resulting metal complexes. Pyridine-2,6-dicarboxylic acid and its derivatives have emerged as a versatile and highly tunable class of O,N,O-pincer ligands. By modifying the ester functionalities, a fine-tuning of the steric and electronic properties of the metal center can be achieved, thereby tailoring the reactivity and selectivity of the complex. This guide provides an in-depth comparison of various pyridine-2,6-dicarboxylic acid esters as pincer ligands, supported by experimental data and protocols to aid in ligand selection and experimental design.
Introduction to Pyridine-2,6-Dicarboxylic Acid-Based Pincer Ligands
Pyridine-2,6-dicarboxylic acid esters are neutral, tridentate ligands that coordinate to a metal center through the central pyridine nitrogen and the two carbonyl oxygen atoms of the ester groups. This O,N,O coordination motif forms a rigid pincer-like structure around the metal, imparting significant stability to the resulting complex. The ester groups, however, introduce a degree of hemilability, where one of the carbonyl oxygen atoms can dissociate from the metal center, creating a vacant coordination site for substrate binding and catalytic activity. This hemilabile nature is a key feature that makes these ligands attractive for various catalytic applications.[1][2]
The electronic and steric environment around the metal center can be systematically modified by varying the R group of the ester functionality (–COOR). This guide will explore the synthesis, coordination chemistry, and potential catalytic applications of a range of these esters, from simple alkyl to bulky aryl derivatives.
Synthesis of Pyridine-2,6-Dicarboxylic Acid Ester Ligands
The synthesis of pyridine-2,6-dicarboxylic acid esters typically starts from the commercially available pyridine-2,6-dicarbonyl dichloride. The general approach involves the esterification of the acid chloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.
General Synthetic Workflow
Caption: General workflow for the synthesis of pyridine-2,6-dicarboxylic acid ester ligands.
Experimental Protocol: Synthesis of Dimethyl Pyridine-2,6-dicarboxylate
This protocol provides a detailed procedure for the synthesis of the dimethyl ester derivative, which can be adapted for other alkyl and aryl esters.
Materials:
-
Pyridine-2,6-dicarbonyl dichloride
-
Anhydrous Methanol
-
Triethylamine (NEt3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-2,6-dicarbonyl dichloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of anhydrous methanol (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the methanol/triethylamine solution dropwise to the cooled solution of pyridine-2,6-dicarbonyl dichloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dimethyl pyridine-2,6-dicarboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Coordination Chemistry: A Comparative Look
The nature of the ester group significantly influences the coordination geometry and the electronic properties of the resulting metal complex. A variety of pyridine-2,6-dicarboxylic acid alkyl and aryl esters have been coordinated to metal ions, including methyl, ethyl, iso-propyl, n-butyl, and benzyl derivatives.[1] In most cases, these ligands coordinate in a tridentate O,N,O fashion.[1]
Coordination to a Metal Center
Caption: Schematic of the tridentate O,N,O-coordination of a pyridine-2,6-dicarboxylic acid ester to a metal center (M).
A study on the coordination of methyl, phenyl, and 2-iodo-phenyl esters with Copper(II) revealed the formation of mononuclear [Cu(pydicR₂)Cl₃]⁻ complexes.[1] X-ray diffraction and DFT calculations showed that the ligands coordinate in a tridentate fashion, with the two carbonyl oxygen atoms binding to the copper center.[1]
| Ligand Ester Group (R) | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| Methyl | Cu(II) | Distorted trigonal bipyramidal | Cu-N: ~1.98, Cu-O: ~2.32 | [1] |
| Phenyl | Cu(II) | Distorted trigonal bipyramidal | Not reported | [1] |
| 2-Iodo-phenyl | Cu(II) | Distorted trigonal bipyramidal | Not reported | [1] |
Table 1: Comparative structural data for selected pyridine-2,6-dicarboxylic acid ester complexes. Note: Detailed bond lengths for all complexes are not always available in a single comparative study and may need to be compiled from various sources.
Catalytic Applications: The Frontier of Pincer Ligand Design
The hemilabile nature of the ester groups in these pincer ligands makes them promising candidates for catalysis, as the dissociation of one ester arm can open up a coordination site for substrate activation.[1][2] While comprehensive comparative studies are still emerging, the potential of these ligands in various catalytic transformations is an active area of research.
Potential Catalytic Cycle in Cross-Coupling Reactions
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, where 'L' represents the O,N,O-pincer ligand.
While specific data comparing a range of pyridine-2,6-dicarboxylic acid esters in a single catalytic reaction is scarce in the literature, we can infer potential performance trends based on the electronic and steric properties of the ester groups.
| Ester Group (R) | Expected Electronic Effect | Expected Steric Hindrance | Potential Impact on Catalysis |
| Methyl | Electron-withdrawing (relative to alkyl) | Low | May favor oxidative addition, but could be less stable. |
| Ethyl | Slightly more electron-donating than methyl | Low | A good balance of electronic and steric properties. |
| iso-Propyl | More electron-donating | Moderate | Increased stability, may slow down substrate binding. |
| tert-Butyl | Strongly electron-donating | High | High stability, but may sterically hinder catalysis. |
| Phenyl | Electron-withdrawing (inductive), π-acceptor | Moderate | Can significantly alter the electronic properties of the metal center. |
Table 2: Predicted influence of ester groups on the catalytic performance of their metal complexes.
Comparative Analysis and Future Outlook
The choice of the ester group in a pyridine-2,6-dicarboxylic acid pincer ligand is a critical parameter for tuning the properties of the resulting metal complex.
-
Alkyl Esters (Methyl, Ethyl, iso-Propyl, n-Butyl): These ligands are relatively straightforward to synthesize. Increasing the steric bulk of the alkyl group is expected to enhance the stability of the complex but may also hinder the approach of bulky substrates to the metal center. The electronic effect of alkyl groups is generally electron-donating, which can influence the redox properties of the metal.
-
Aryl Esters (Phenyl, Substituted Phenyls): Aryl esters introduce more significant electronic perturbations due to their aromatic nature. They can act as π-acceptors, which can stabilize lower oxidation states of the metal. The steric profile can also be readily tuned by introducing substituents on the phenyl ring.
-
Benzyl Esters: Benzyl esters offer a combination of steric bulk and some electronic effects from the phenyl ring, providing another avenue for fine-tuning the ligand properties.
Self-Validating System in Protocol Design: The provided synthetic protocol includes standard purification and characterization steps (TLC, column chromatography, NMR, and mass spectrometry). These analytical techniques are essential to validate the successful synthesis and purity of the desired ligand, ensuring the reliability of subsequent coordination and catalytic studies. The reproducibility of the synthesis is a cornerstone of trustworthy scientific research.
Conclusion
Pyridine-2,6-dicarboxylic acid esters represent a highly versatile and tunable class of O,N,O-pincer ligands. The ability to systematically modify the ester functionality allows for precise control over the steric and electronic environment of the coordinated metal center. While the full catalytic potential of these ligands is still being explored, their inherent hemilability and tunability make them exciting candidates for a wide range of catalytic applications, from cross-coupling reactions to polymerization and beyond. Future research focusing on direct comparative studies of different ester derivatives in benchmark catalytic reactions will be crucial for unlocking their full potential and providing a clearer roadmap for rational ligand design.
References
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Klein, A.; Butsch, K.; Sandleben, A.; Zalibera, M.; Kaim, W.; Záliš, S. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics2019 , 7, 53. [Link]
-
Butsch, K.; Sandleben, A.; Zalibera, M.; Kaim, W.; Záliš, S.; Klein, A. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. ResearchGate2019 . [Link]
-
Klein, A. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Semantic Scholar2019 . [Link]
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A Comparative Guide to 2-Amino-4-methylpyridine Analogues as Selective iNOS Inhibitors
In the landscape of therapeutic drug design, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a compelling strategy for mitigating the pathological effects of excessive nitric oxide (NO) production in inflammatory and neurodegenerative diseases. This guide offers a comprehensive comparison of 2-amino-4-methylpyridine analogues as iNOS inhibitors, grounded in experimental data and field-proven insights. We will delve into the design rationale, synthesis, and structure-activity relationships of this class of compounds, while also providing a comparative analysis against other notable iNOS inhibitors.
The Rationale for Targeting iNOS
Nitric oxide is a ubiquitous signaling molecule synthesized by three distinct isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological processes, iNOS is expressed in response to inflammatory stimuli, leading to a sustained and high-output production of NO.[1] This overproduction of NO is a key contributor to the pathophysiology of various diseases, including septic shock, rheumatoid arthritis, and neurodegenerative disorders.[1] Consequently, the development of potent and selective iNOS inhibitors is a significant therapeutic goal. The 2-aminopyridine scaffold has emerged as a promising pharmacophore for achieving both high potency and selectivity for iNOS.[2][3]
Design and Synthesis of 2-Amino-4-methylpyridine Analogues
The design of 2-amino-4-methylpyridine analogues as iNOS inhibitors is predicated on the established binding mode of the 2-aminopyridine core within the active site of the enzyme. The amino group at the 2-position is crucial for key interactions with the enzyme.[2] Structure-activity relationship (SAR) studies have revealed that substitution at the 6-position of the pyridine ring is well-tolerated and provides a vector for modulating potency and selectivity.[4][5]
A general synthetic route to 6-substituted 2-amino-4-methylpyridine analogues is outlined below. The synthesis typically begins with a commercially available 2-amino-4-methylpyridine, which undergoes a series of reactions to introduce various substituents at the 6-position.
Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for 6-substituted 2-amino-4-methylpyridine analogues.
Comparative Performance Analysis
The efficacy of 2-amino-4-methylpyridine analogues as iNOS inhibitors is best understood through a direct comparison of their half-maximal inhibitory concentrations (IC50) and their selectivity over other NOS isoforms.
| Compound ID | 6-Substituent | iNOS IC50 (nM) | eNOS IC50 (nM) | nNOS IC50 (nM) | iNOS/eNOS Selectivity | iNOS/nNOS Selectivity | Reference |
| 1 | -H | 108 | - | - | - | - | [5] |
| 2 | -CH(CH₃)₂ | 28 | 150 | 100 | 5.4 | 3.6 | [5] |
| 9 | -CH₂CH(F)CH₃ | 220 | 1500 | 490 | 6.8 | 2.2 | [5] |
| 18 | -(CH₂)₃F | 57.6 | 1428 | 514 | 24.8 | 8.9 | [5] |
| 20 | -(CH₂)₄F | 170 | - | - | - | - | [5] |
| L-NIL | (Alternative) | 1465 | - | - | - | - | [5] |
| Aminoguanidine | (Alternative) | - | - | - | ~7.3 (murine) | - | [6] |
| Quinazoline 3 | (Alternative) | 35 | >100,000 | 700 | >2857 | 20 | [7] |
Data Interpretation and Structure-Activity Relationship (SAR)
The data reveals several key SAR insights for the 2-amino-4-methylpyridine series:
-
Substitution at the 6-position: Unsubstituted 2-amino-4-methylpyridine (Compound 1) shows moderate potency. The introduction of alkyl groups at the 6-position, such as the isopropyl group in Compound 2, significantly enhances iNOS inhibitory activity.[3][5]
-
Fluorination: The position of the fluorine atom on the alkyl chain influences both potency and selectivity. Terminal fluorination, as seen in Compound 18, results in a highly potent and selective inhibitor.[5] This suggests that the terminal fluorine may engage in favorable interactions within a specific sub-pocket of the iNOS active site.
-
Chain Length: The length of the alkyl chain at the 6-position also plays a role in inhibitory activity, with a three to four-carbon chain appearing to be optimal.[5]
Comparison with Alternative iNOS Inhibitors:
-
L-NIL (L-N6-(1-iminoethyl)lysine): A well-established iNOS inhibitor, L-NIL, shows significantly lower potency compared to the optimized 2-amino-4-methylpyridine analogues in this particular assay.[5]
-
Aminoguanidine: While showing some selectivity for iNOS, aminoguanidine is generally a less potent inhibitor.[6]
-
Quinazolines: Certain quinazoline-based inhibitors, such as compound 3 (AR-C102222), exhibit exceptional potency and remarkable selectivity for iNOS over eNOS.[7][8] This highlights that while 2-amino-4-methylpyridines are a highly effective class, other heterocyclic scaffolds can also yield potent and selective iNOS inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.
Synthesis of 6-(3-Fluoropropyl)-4-methylpyridin-2-amine (Compound 18)
This protocol is adapted from Zhou et al., J. Med. Chem. 2009, 52 (8), pp 2443–2453.[5]
-
Protection: To a solution of 2-amino-4-methylpyridine in a suitable solvent, add a protecting group reagent (e.g., 2,5-dimethylpyrrole) and heat to form the protected intermediate.
-
Lithiation: Cool the solution of the protected intermediate to -78 °C and add n-butyllithium dropwise to effect lithiation at the 6-position.
-
Alkylation: Add 1-bromo-3-chloropropane to the reaction mixture and allow it to warm to room temperature to form the 6-(3-chloropropyl) intermediate.
-
Fluorination: Treat the 6-(3-chloropropyl) intermediate with a fluorinating agent, such as potassium fluoride in the presence of a phase-transfer catalyst, to yield the 6-(3-fluoropropyl) intermediate.
-
Deprotection: Reflux the protected 6-(3-fluoropropyl) intermediate with hydroxylamine hydrochloride in a mixture of ethanol and water to remove the protecting group and yield the final product, 6-(3-fluoropropyl)-4-methylpyridin-2-amine.
-
Purification: Purify the final compound by column chromatography on silica gel.
iNOS Inhibition Assay
The following is a representative protocol for determining the iNOS inhibitory activity of test compounds.
Caption: A typical workflow for an in vitro iNOS inhibition assay.
iNOS Signaling and Inhibition Mechanism
The induction of iNOS is a complex process triggered by pro-inflammatory cytokines and microbial products like lipopolysaccharide (LPS).
Caption: Simplified signaling pathway of iNOS induction and inhibition by 2-amino-4-methylpyridine analogues.
2-Amino-4-methylpyridine analogues act as competitive inhibitors of iNOS, binding to the active site and preventing the substrate, L-arginine, from binding.[6] This competitive inhibition reduces the catalytic activity of the enzyme, thereby decreasing the production of NO.
Conclusion
The 2-amino-4-methylpyridine scaffold represents a highly promising platform for the development of potent and selective iNOS inhibitors. Through systematic medicinal chemistry efforts, particularly focusing on substitutions at the 6-position, analogues with nanomolar potency and significant selectivity over other NOS isoforms have been identified. While other chemical classes, such as quinazolines, also demonstrate excellent iNOS inhibitory profiles, the 2-amino-4-methylpyridine series offers a well-characterized and synthetically accessible route to novel therapeutics for a range of inflammatory and neurodegenerative conditions. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds.
References
-
Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]
-
Zhang, H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443-2453. [Link]
-
Pettipher, E. R., et al. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 124(5), 971–978. [Link]
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Garcin, E. D., et al. (2005). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Nature Chemical Biology, 1(5), 277–283. [Link]
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Connolly, S., et al. (2004). 2-aminopyridines as highly selective inducible nitric oxide synthase inhibitors. Differential binding modes dependent on nitrogen substitution. Journal of Medicinal Chemistry, 47(12), 3320-3. [Link]
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Handy, R. L., et al. (2000). Substituted 2-aminopyridines as Inhibitors of Nitric Oxide Synthases. Bioorganic & Medicinal Chemistry Letters, 10(17), 1975-1978. [Link]
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Cinelli, M. A., et al. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 40(1), 158-189. [Link]
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Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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EnzyChrom™ Nitric Oxide Synthase Assay Kit - BioAssay Systems. (n.d.). Retrieved January 20, 2026, from [Link]
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Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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How can I assay nitric oxide synthase activity in human RBCs? - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Quinazoline and aminopyridine binding in iNOSox and eNOSox.(a) Potent... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Del Santo, F., et al. (2002). Progress in the development of selective nitric oxide synthase (NOS) inhibitors. Current Pharmaceutical Design, 8(3), 199-215. [Link]
- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (n.d.).
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl) - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Garcin, E. D., et al. (2005). NOS inhibitors structures, inhibition and crystallographic data.For all... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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A Comparative Guide to 2-Amino-4-Aryl-6-Substituted Pyridine-3,5-Dicarbonitrile Derivatives as Anticancer Agents
Introduction: The Privileged Pyridine Scaffold in Oncology
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its overall metabolic stability, make it an ideal framework for drug design. Within this broad class, the 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile core has garnered significant attention, particularly in the realm of oncology. These highly functionalized pyridines serve as versatile precursors for a wide range of therapeutic agents, demonstrating activities that include potent anticancer, antimicrobial, and enzyme inhibitory effects.
This guide provides a comparative analysis of this promising class of compounds, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action as anticancer agents. We will delve into the rationale behind synthetic strategies, present comparative experimental data, and provide detailed protocols to enable researchers to build upon these findings. The objective is to offer an in-depth resource for medicinal chemists and drug development professionals engaged in the discovery of novel cancer therapeutics.
Comparative Synthesis Strategies: The Rise of Multicomponent Reactions
The construction of the polysubstituted pyridine core is amenable to various synthetic approaches. Historically, multi-step linear syntheses were common; however, modern organic synthesis prioritizes efficiency, atom economy, and environmental considerations. Consequently, one-pot multicomponent reactions (MCRs) have become the dominant and most logical strategy for preparing libraries of these derivatives.
The most prevalent MCR approach is a three-component condensation involving an aromatic aldehyde, malononitrile, and a suitable thiol or amine, often catalyzed by a base. This method's primary advantage lies in its operational simplicity and the ability to generate complex molecules from simple, readily available starting materials in a single step, which is crucial for creating diverse compound libraries for screening.
Rationale for Catalyst Selection
The choice of catalyst is a critical parameter that influences reaction yield, time, and environmental impact. A comparative look at common catalysts reveals distinct advantages:
-
Basic Catalysts (e.g., Piperidine, Sodium Bicarbonate): Simple organic bases like piperidine are effective and widely used for this transformation.[1] They function by deprotonating the active methylene group of malononitrile, initiating the Knoevenagel condensation with the aldehyde. Sodium bicarbonate offers a milder, more cost-effective, and easily removable alternative, aligning with green chemistry principles.[2]
-
Heterogeneous Catalysts (e.g., Nanomagnetic Catalysts): Recent advancements have introduced solid-supported catalysts, such as nanomagnetic Fe₃O₄ core-shell structures.[3] The primary driver for using these is the ease of catalyst recovery and reusability. The catalyst can be separated from the reaction mixture using an external magnet, simplifying purification and reducing waste, which is a significant advantage in large-scale synthesis.[3]
The choice ultimately depends on the desired scale, cost considerations, and commitment to sustainable chemistry practices. For rapid library synthesis at the discovery stage, simple bases are often sufficient. For process development and scale-up, the reusability of heterogeneous catalysts presents a compelling advantage.
General Synthetic Workflow
The one-pot synthesis typically follows a domino sequence of reactions: Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization.
Comparative Biological Evaluation: Anticancer Activity
The anticancer potential of this pyridine scaffold has been extensively evaluated against a panel of human cancer cell lines. The cytotoxic activity, typically reported as the half-maximal inhibitory concentration (IC₅₀), varies significantly based on the nature and position of substituents on the 4-aryl ring and at the 6-position of the pyridine core.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative derivatives from different studies. This comparative data is essential for discerning structure-activity relationships.
Table 1: Cytotoxicity of 6-Amino-2-oxo-pyridine-3,5-dicarbonitrile Derivatives [4][5][6]
| Compound | R¹ (at position 4) | R² (at N-1) | IC₅₀ (µM) vs. Glioblastoma Cells |
| 5k | 4-Fluorophenyl | 4-Chlorobenzyl | Moderate Activity |
| 5g | 4-Chlorophenyl | 4-Chlorobenzyl | Potent Activity |
| 5o | 4-Bromophenyl | 4-Chlorobenzyl | Most Potent |
Table 2: Cytotoxicity of 2-Oxo-pyridine-3,5-dicarbonitrile Derivatives against MCF-7 and HepG2 Cell Lines [1][7][8]
| Compound | R (at position 4) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HepG2 (Liver Cancer) |
| 5a | Phenyl | 1.77 | 2.71 |
| 5e | 2,4-Dichlorophenyl | 1.39 | - |
| 6b | 4-Chlorophenyl (fused) | - | 2.68 |
| Taxol (Ref.) | - | >1.39 | >2.71 |
Table 3: Cytotoxicity of 2-Methoxy-pyridine-3-carbonitrile Derivatives [9][10]
| Compound | R (at position 4) | IC₅₀ (µM) vs. HepG2 (Liver Cancer) | IC₅₀ (µM) vs. DU145 (Prostate Cancer) | IC₅₀ (µM) vs. MBA-MB-231 (Breast Cancer) |
| 5d | 4-Bromophenyl | 1.53 | 2.54 | 2.36 |
| 5g | 3-Nitrophenyl | 1.53 | 3.45 | 3.25 |
| 5h | 4-Nitrophenyl | 1.53 | 1.62 | 1.87 |
| 5i | 3-Bromo-4-methoxyphenyl | 1.42 | 1.53 | 1.38 |
| 5-Fluorouracil (Ref.) | - | 1.65 | 2.64 | 2.53 |
Structure-Activity Relationship (SAR) Analysis
The collated data allows for the formulation of a clear structure-activity relationship, providing a logical framework for the rational design of more potent analogues.
-
Influence of the 4-Aryl Substituent: This is a critical determinant of activity.
-
Halogenation: The presence of halogens (F, Cl, Br) on the phenyl ring at the 4-position consistently enhances cytotoxic activity. For instance, compound 5o , bearing a 4-bromophenyl group, was the most potent in its series.[4][5][6] Similarly, the 2,4-dichlorophenyl derivative 5e showed the highest potency against the MCF-7 cell line.[7][8] This suggests that electron-withdrawing properties and increased lipophilicity in this position are favorable for anticancer activity.
-
Nitro Groups: The introduction of a nitro group, a strong electron-withdrawing group, also leads to potent compounds, as seen with derivatives 5g and 5h .[9][10]
-
Positional Isomers: The position of the substituent matters. A comparison of 5g (3-nitrophenyl) and 5h (4-nitrophenyl) shows that the para-substituted analogue exhibits superior activity against prostate and breast cancer cell lines.[9][10]
-
-
Influence of the 6-Substituent: Modifications at this position also modulate activity, often by interacting with the solvent-exposed region of enzyme binding pockets. While this guide focuses on derivatives where this position is part of the core synthesis (e.g., thioether or amino), it is a key site for future diversification to improve properties like solubility and selectivity.
-
Influence of the N-1 Substituent: In the 2-pyridone series, the substituent on the ring nitrogen significantly impacts potency. The presence of a substituted benzyl group, such as 4-chlorobenzyl, is common among the most active compounds.[4]
Proposed Mechanism of Action: Kinase Inhibition
Several studies suggest that the anticancer effect of these pyridine derivatives is mediated through the inhibition of protein tyrosine kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[11] Specifically, enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) have been identified as potential targets.[7][12] The pyridine scaffold can act as an ATP-competitive inhibitor, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby arresting signal transduction pathways that drive cancer cell growth.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, self-validating protocols for a representative synthesis and a key biological assay.
Protocol 1: One-Pot Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile
This protocol is adapted from established multicomponent reaction methodologies.
Materials:
-
4-Chlorobenzaldehyde
-
Malononitrile
-
Thiophenol
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.40 g, 10 mmol), malononitrile (1.32 g, 20 mmol), and ethanol (30 mL).
-
Addition of Thiol: Stir the mixture at room temperature for 5 minutes to ensure dissolution. Add thiophenol (1.10 g, 10 mmol) to the mixture.
-
Catalyst Addition and Reflux: Add piperidine (0.1 mL, ~1 mmol, 10 mol%) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form. Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid cake thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL) to remove impurities.
-
Purification: Dry the crude product in a vacuum oven. The product is often of high purity, but if necessary, it can be further purified by recrystallization from ethanol to yield the desired product as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Screening using the MTT Assay
This protocol outlines the standard procedure for determining the IC₅₀ value of a compound against an adherent cancer cell line (e.g., MCF-7).
Materials:
-
Synthesized pyridine derivatives (dissolved in DMSO to make stock solutions)
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest MCF-7 cells from culture and perform a cell count. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only to serve as a blank. Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from your DMSO stock. The final DMSO concentration in the well should be kept below 0.5% to avoid solvent toxicity. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Return the plate to the incubator for 48 or 72 hours. The incubation time is critical and should be consistent across experiments.
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).
-
Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, metabolically active (viable) cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile scaffold is a highly validated and promising platform for the development of novel anticancer agents. The efficiency of multicomponent synthesis reactions allows for the rapid generation of chemical diversity, facilitating extensive SAR studies. Comparative analysis clearly demonstrates that substitution on the 4-aryl ring is a key driver of potency, with halogenated and electron-withdrawing groups consistently yielding compounds with low micromolar to nanomolar IC₅₀ values.
The likely mechanism of action via inhibition of critical oncogenic kinases like VEGFR-2 and EGFR provides a strong rationale for their continued investigation. Future work should focus on optimizing the pharmacokinetic properties of these potent compounds. Modifications at the 6-position could be explored to enhance solubility and metabolic stability without compromising target engagement. Furthermore, expanding the biological evaluation to include in vivo efficacy studies in relevant animal models will be a critical next step in translating the preclinical promise of these derivatives into tangible clinical candidates.
References
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Nicely, L. G., Vala, R. M., Upadhyay, D. B., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]
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Abdelgawad, M. A., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]
-
Panchani, N. M., & Joshi, H. S. (2016). One pot synthesis of penta substituted pyridine 2-amino-6-((2-aminophenyl) sulfanyl)-4-aryl pyridine-3,5-dicarbonitriles derivatives using sodium bicarbonate as the catalyst in binary mixture of ethanol-water as a solvent. Chemistry & Biology Interface. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2020). One-pot multicomponent synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles using prepared nanomagnetic Fe3O4@SiO2@(CH2)3NHCO-adenine sulfonic acid. ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]
-
Hassan, A. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals. Available at: [Link]
-
Hassan, A. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Semantic Scholar. Available at: [Link]
-
Shawky, A. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Varano, F., et al. (2020). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules. Available at: [Link]
-
Al-Warhi, T., et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. ResearchGate. Available at: [Link]
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El-Damasy, A. K., et al. (2021). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Journal of the Iranian Chemical Society. Available at: [Link]
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry. Available at: [Link]
-
Hassan, A. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]
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Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing. Available at: [Link]
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Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Diva-portal.org. Available at: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. The primary directive is to ensure personnel safety and environmental protection by adhering to established best practices and regulatory requirements.
Understanding the Hazard Profile: A Cautious Approach
Immediate Safety and Handling Precautions:
Before beginning any work with this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Personal Protective Equipment (PPE) is mandatory and non-negotiable.[5]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile or Neoprene) | To prevent skin contact, as dermal absorption of aminopyridines can be fatal.[3][4][5] |
| Eye Protection | Chemical splash goggles | To protect eyes from splashes of solutions or contact with solid particulates.[5] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | Required when handling powders outside a fume hood | To avoid inhalation of dust, which can cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The mandated method for the disposal of pyridine-based chemical waste is through an approved hazardous waste disposal service.[7] Under no circumstances should this chemical or its containers be disposed of in general laboratory waste or down the drain. [8][9]
Step 1: Waste Segregation and Labeling
-
Isolate at the Source: Segregate all waste containing this compound at the point of generation. This includes contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
Step 2: Waste Collection and Storage
-
Containers: Use a designated, properly sealed, and chemically resistant container for waste collection.[8]
-
Storage Location: Store the sealed waste container in a well-ventilated, cool, and dry secondary containment area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][8] The storage area should be secure and accessible only to authorized personnel.
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[8]
-
Provide Information: Be prepared to provide the waste contractor with all necessary information, including the chemical name and any available safety data for related compounds, to ensure safe handling and transport.[8]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must also be treated as hazardous waste.[8] If permitted by your institution's EHS guidelines, containers can be triple-rinsed with a suitable solvent (e.g., water, if the compound is soluble, followed by a solvent like ethanol).
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[8]
-
Container Puncturing: After triple-rinsing, puncture the container to prevent reuse before discarding it with other decontaminated laboratory materials.[8]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][10]
-
Spills: In the case of a spill, evacuate the area and prevent entry. For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[9] Use absorbent materials like sand or vermiculite for liquid spills.[6] For large spills, contact your institution's EHS or emergency response team immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine ToxFAQs. ATSDR. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). PYRIDINE. OSHA. Retrieved from [Link]
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Suvchem Laboratory Chemicals. (n.d.). 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). Retrieved from [Link]
-
Loba Chemie. (2016, July 12). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. Retrieved from [Link]
-
Chemwatch. (n.d.). GHS SDS in English (European) 35944-2. Retrieved from [Link]
-
MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. ATSDR. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. EPA. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential safety and logistical information for the handling of 2-Amino-6-methylpyridine-3,4-dicarboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of the structurally similar compound, 2-Amino-6-methylpyridine, and established best practices for handling pyridine derivatives. A thorough risk assessment should be conducted before commencing any work.
Hazard Identification and Risk Assessment
2-Amino-6-methylpyridine is classified as a hazardous substance, and it is prudent to assume that this compound possesses a similar hazard profile. The primary hazards associated with the parent compound, 2-Amino-6-methylpyridine, include:
-
Acute Toxicity: Toxic if swallowed and fatal in contact with skin.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Due to the solid nature of this compound, the risk of inhalation is primarily associated with dust formation.
Exposure Routes and Mitigation
| Exposure Route | Potential Risks | Mitigation Strategies |
| Dermal (Skin) Contact | Fatal if absorbed through the skin, causes skin irritation.[1][2] | Use of appropriate chemical-resistant gloves and a lab coat is mandatory.[1][5][6] |
| Ocular (Eye) Contact | Causes serious eye irritation.[1][2] | Chemical safety goggles are required at all times.[1][5][6] A face shield may be necessary for procedures with a high risk of splashing. |
| Inhalation | May cause respiratory irritation.[1][2] | Handle in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders to avoid dust formation.[5][6][7] |
| Ingestion | Toxic if swallowed.[1][2] | Do not eat, drink, or smoke in the laboratory.[7][8] Wash hands thoroughly after handling.[7][8] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Chemical safety goggles.[1][5][6] A face shield should be worn over goggles during procedures with a risk of splashing. | NIOSH (US) or EN 166 (EU) approved.[1][6] |
| Hand Protection | Chemically resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling pyridine compounds.[5] Always inspect gloves for damage before use and dispose of them properly after handling. | Consult glove manufacturer's compatibility data for pyridine-like compounds. |
| Body Protection | A lab coat must be worn and fully fastened to prevent skin contact.[5][6] | Standard laboratory attire. |
| Respiratory Protection | Work should be conducted in a chemical fume hood to minimize inhalation of dust.[5][6][7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Follow institutional guidelines for respirator use and fit-testing. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound is crucial for ensuring safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Before starting any work, ensure the chemical fume hood is functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a designated waste container ready for solid chemical waste and contaminated materials.
-
Know the location of the nearest safety shower and eyewash station.[9]
-
-
Handling:
-
Conduct all manipulations of the solid compound within a chemical fume hood to control dust.[7]
-
When weighing the compound, use a weigh boat or creased paper to prevent contamination of the balance.
-
If making a solution, add the solid slowly to the solvent to avoid splashing.
-
Keep containers of the chemical tightly closed when not in use.[5][7]
-
-
Decontamination:
-
After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Wipe down the work area within the fume hood.
-
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing.[11] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[4][11] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention. |
| Spill | For a small spill, if trained to do so, contain the spill with an inert absorbent material.[12] Carefully scoop the material into a labeled waste container. For a large spill, evacuate the area and contact your institution's emergency response team. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect all solid waste, including excess reagent and contaminated materials (e.g., weigh boats, gloves, paper towels), in a clearly labeled, sealed container for hazardous waste.[1]
-
Liquid Waste: If the compound is in solution, it should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.[7]
-
Disposal Route: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[10] Follow all local, state, and federal regulations for chemical waste disposal.
Caption: Waste disposal workflow for this compound.
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while advancing your critical research. Always prioritize safety and consult your institution's safety office for any specific questions or concerns.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
